Product packaging for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one(Cat. No.:CAS No. 5400-75-9)

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Número de catálogo: B1346151
Número CAS: 5400-75-9
Peso molecular: 148.16 g/mol
Clave InChI: CTCHXZUMFHNSHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10384. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1346151 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 5400-75-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-methyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCHXZUMFHNSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278872
Record name 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5400-75-9
Record name 5-Methylbenzimidazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5400-75-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYLBENZIMIDAZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G2CJM7V6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. As a derivative of benzimidazolone, this molecule serves as a versatile scaffold for the synthesis of a wide array of compounds with diverse biological activities. Its structural features, including a fused aromatic ring, a cyclic urea moiety, and a methyl substituent, contribute to its unique physicochemical properties and potential as a pharmacophore.

This technical guide provides a comprehensive overview of the core chemical properties of this compound, offering valuable data and methodologies for researchers and professionals engaged in drug discovery and development. The document details its physical and spectral characteristics, a detailed synthesis protocol, and explores its potential mechanisms of action as an anticancer and antimicrobial agent through illustrative signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValueReference
Molecular Formula C₈H₈N₂O[1][2][3]
Molecular Weight 148.16 g/mol [1][3]
CAS Number 5400-75-9[1][2]
Appearance White to off-white solid[2]
Melting Point 292 °C[4]
Boiling Point (Predicted) 147.7 ± 10.0 °C[4]
Density (Predicted) 1.201 ± 0.06 g/cm³[4]
pKa (Predicted) 12.26 ± 0.30[4]
Solubility Soluble in polar organic solvents like DMSO and DMF.[2][5] Almost insoluble in water.[5]
InChI Key CTCHXZUMFHNSHM-UHFFFAOYSA-N[3]

Synonyms: 5-Methylbenzimidazolone, 5-Methyl-1H-benzo[d]imidazol-2(3H)-one, 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl-.[2][3]

Spectroscopic Data

The structural elucidation of this compound is critically dependent on spectroscopic analysis. Below are the characteristic spectral data for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in DMSO-d₆):

  • Aromatic Protons (H-4, H-6, H-7): Expected to appear as multiplets or distinct signals in the range of δ 6.8-7.5 ppm.

  • Methyl Protons (5-CH₃): A singlet peak is anticipated around δ 2.2-2.4 ppm.

  • Amide Protons (N-H): Two broad singlets are expected in the downfield region, typically above δ 10.0 ppm, which may be exchangeable with D₂O.

¹³C NMR (Predicted, in DMSO-d₆):

  • Carbonyl Carbon (C=O): A characteristic signal is expected in the downfield region, around δ 155-160 ppm.

  • Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 105-140 ppm. The carbon bearing the methyl group (C-5) and the carbons adjacent to the nitrogen atoms (C-3a, C-7a) will have distinct chemical shifts.

  • Methyl Carbon (5-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for this compound are expected as follows:[9][10][11]

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)N-H stretching vibrations of the amide groups.
3100-3000Aromatic C-H stretching vibrations.
2950-2850Aliphatic C-H stretching vibrations of the methyl group.
~1700C=O (carbonyl) stretching vibration of the cyclic urea.
1620-1450C=C stretching vibrations within the aromatic ring.
~1265C-N stretching vibration.

Experimental Protocols

Synthesis of this compound

The classical and most common method for the synthesis of this compound involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[5][9]

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Urea

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, a mixture of 4-methyl-1,2-phenylenediamine (1 mole equivalent) and urea (1.1 mole equivalents) is prepared.

  • The flask is fitted with a reflux condenser and heated to 180 °C in a heating mantle with continuous stirring.

  • The reaction mixture is maintained at this temperature for 4-6 hours, during which the evolution of ammonia gas will be observed.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

  • The solidified product is then triturated with hot water to remove any unreacted urea and other water-soluble impurities.

  • The crude product is collected by vacuum filtration using a Büchner funnel.

  • For purification, the crude solid is recrystallized from ethanol. The solid is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • The purified crystals of this compound are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

G cluster_synthesis Synthesis Workflow Reactants 4-Methyl-1,2-phenylenediamine + Urea Reaction Heat at 180°C (4-6 hours) Reactants->Reaction Cyclocondensation Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Trituration with Hot Water & Recrystallization from Ethanol Crude_Product->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of the benzimidazolone scaffold have shown promise as both anticancer and antimicrobial agents. While the specific mechanisms of this compound are still under investigation, plausible pathways based on the activities of related compounds are discussed below.

Anticancer Activity: DNA Topoisomerase I Inhibition

One of the proposed mechanisms for the anticancer activity of benzimidazole derivatives is the inhibition of DNA topoisomerase I (Top1).[12][13][14][15][16] Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. Inhibition of Top1 leads to the stabilization of the Top1-DNA cleavage complex, which can collide with the replication fork, resulting in DNA double-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.

G cluster_pathway DNA Topoisomerase I Inhibition Pathway Inhibitor 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Top1 DNA Topoisomerase I (Top1) Inhibitor->Top1 Inhibits re-ligation DNA_Replication DNA Replication & Transcription Top1->DNA_Replication Relaxes supercoiling Top1cc Stabilized Top1-DNA Cleavage Complex Top1->Top1cc DSB DNA Double-Strand Breaks Top1cc->DSB Replication_Fork Replication Fork Collision Replication_Fork->Top1cc Collision DDR DNA Damage Response (e.g., ATM/ATR activation) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Proposed signaling pathway for anticancer activity via Top1 inhibition.

Antimicrobial Activity: Quorum Sensing Inhibition

Another promising area of activity for this class of compounds is the inhibition of bacterial quorum sensing (QS).[1][17][18][19][20] QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, regulating processes like virulence factor production and biofilm formation. By interfering with QS signaling, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the development of antibiotic resistance.

G cluster_qs Quorum Sensing Inhibition Mechanism Bacteria Bacterial Population Autoinducers Autoinducer Synthesis (e.g., AHLs) Bacteria->Autoinducers Low cell density Receptor Autoinducer Receptor Autoinducers->Receptor High cell density Gene_Expression Virulence Gene Expression (e.g., biofilm formation, toxin production) Receptor->Gene_Expression Activation Outcome Reduced Pathogenicity Gene_Expression->Outcome Inhibited Inhibitor 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Inhibitor->Receptor Blocks binding

General mechanism of antimicrobial activity via quorum sensing inhibition.

Conclusion

This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. Its chemical properties, including a stable core structure and amenable sites for functionalization, make it an attractive starting point for the development of compounds with potential anticancer and antimicrobial activities. This technical guide has provided a consolidated resource of its key chemical and physical data, a detailed synthetic protocol, and an overview of its potential biological mechanisms of action. Further research into the specific structure-activity relationships and elucidation of the precise molecular targets of its derivatives will undoubtedly pave the way for the development of new and effective therapeutics.

References

An In-Depth Technical Guide on the In Vitro Biological Activity of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential in vitro biological activities of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. While extensive research has been conducted on the broader benzimidazole class of compounds, specific data on this particular methylated derivative remains limited. This document collates the available information, focusing on its potential as an antimicrobial, anti-quorum sensing, and anticancer agent, drawing necessary context from studies on its close derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation into the therapeutic potential of this molecule.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4][5] The compound this compound, a methylated derivative of the benzimidazolone core, has been identified as a molecule of interest. However, its specific in vitro biological profile is not extensively documented. This guide aims to consolidate the existing, albeit sparse, data on this compound and to extrapolate its potential activities based on studies of structurally related compounds. The primary activities explored herein are its antimicrobial and anti-quorum sensing effects, its potential as an anticancer agent through mechanisms like DNA topoisomerase inhibition, and its role in activating chloride secretion.

Antimicrobial and Antifungal Activity

Quantitative Data on Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of potent N-acylated derivatives against various bacterial strains and the EC50 value against a fungal species.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of N-Acylated Derivatives against Bacteria [2]

CompoundBacillus cereus (µg/mL)Bacillus subtilis (µg/mL)Staphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)
Analogue 5-07 (Pentanoic acid derivative)12.512.5255050
Analogue 5-19 (4-Chloro-benzoic acid derivative)255050100100

Table 2: Antifungal Activity of an N-Acylated Derivative [2]

CompoundTarget OrganismEC50 (µg/mL)
Analogue 5-12 (4-Chlorophenoxy acetic acid derivative)Botrytis cinerea10.68
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds was likely determined using a broth microdilution method, a standard procedure for assessing antimicrobial activity.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. A single colony is then used to inoculate a broth medium, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using broth medium to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation compound_prep Compound Serial Dilution compound_prep->inoculation incubation Incubation (e.g., 37°C, 24h) inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_determination Determine MIC readout->mic_determination

Workflow for a Minimum Inhibitory Concentration (MIC) Assay.

Anti-Quorum Sensing Activity

A significant finding is the identification of this compound (designated as U77 in a study) as an inhibitor of quorum sensing (QS) in Pseudomonas aeruginosa PA01.[6] The study demonstrated that this compound could inhibit the production of virulence factors such as elastase and pyocyanin, as well as swarming motility, all of which are regulated by QS.[6]

Experimental Protocol: Anti-Quorum Sensing Assay using Biomonitor Strains

The anti-QS activity of this compound was likely evaluated using biomonitor strains, such as Chromobacterium violaceum, which produce a visible pigment in response to QS signals.

  • Preparation of Biomonitor Strain: A lawn of the biomonitor strain (e.g., Chromobacterium violaceum CV026) is prepared on an agar plate. This strain produces the purple pigment violacein only in the presence of N-acyl homoserine lactone (AHL) signaling molecules.

  • Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the agar lawn.

  • Application of AHL: A source of AHL is provided to induce pigment production. This can be done by placing a disc with synthetic AHL or by co-inoculating a strain that produces AHLs.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Observation of Inhibition: Anti-QS activity is indicated by a zone of colorless bacterial growth around the disc containing the test compound, where violacein production is inhibited.

G cluster_workflow Anti-Quorum Sensing Assay Workflow start Prepare Agar Lawn of Biomonitor Strain apply_compound Apply Test Compound Disc start->apply_compound apply_ahl Provide AHL Source apply_compound->apply_ahl incubate Incubate Plate apply_ahl->incubate observe Observe for Zone of Inhibition of Pigment Production incubate->observe end Quantify Inhibition observe->end

Workflow for an Anti-Quorum Sensing Plate-Based Assay.

Anticancer Activity and DNA Topoisomerase Inhibition

The benzimidazole scaffold is a well-known pharmacophore in the design of anticancer agents.[4] While there is no direct data on the anticancer activity of this compound, its derivatives have shown cytotoxic effects against various cancer cell lines.[3][7] One of the proposed mechanisms for the anticancer activity of benzimidazoles is the inhibition of DNA topoisomerases.[1][8][9][10]

Proposed Mechanism: DNA Topoisomerase I Inhibition

DNA topoisomerase I is an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[9] Benzimidazole derivatives have been shown to act as topoisomerase I poisons.[8][9][10] They are thought to stabilize the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells.

G cluster_mechanism Proposed Mechanism of Topoisomerase I Inhibition compound Benzimidazole Derivative stabilization Stabilization of the Cleavable Complex compound->stabilization topo_dna Topoisomerase I-DNA Covalent Complex topo_dna->stabilization strand_break DNA Strand Breaks stabilization->strand_break apoptosis Apoptosis strand_break->apoptosis

Mechanism of DNA Topoisomerase I Inhibition by Benzimidazoles.
Experimental Protocol: DNA Topoisomerase I Relaxation Assay

The inhibitory effect on topoisomerase I can be assessed using a plasmid DNA relaxation assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, human DNA topoisomerase I, and the assay buffer.

  • Addition of Test Compound: this compound at various concentrations is added to the reaction mixture. A known topoisomerase I inhibitor (e.g., camptothecin) is used as a positive control.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Termination of Reaction: The reaction is stopped by adding a stop solution containing a proteinase and a DNA loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and separated by electrophoresis.

  • Analysis: The gel is stained with a DNA stain (e.g., ethidium bromide) and visualized under UV light. Inhibition of the enzyme is observed as the persistence of the supercoiled DNA form, as the relaxed form migrates slower in the gel.

Activation of Chloride Secretion

Benzimidazolone derivatives have been investigated as activators of chloride secretion, which has therapeutic potential for conditions like cystic fibrosis and chronic obstructive pulmonary disease.[11] While the parent compound's activity is not detailed, structure-activity relationship studies on related compounds suggest that substitutions at the 5- and 6-positions can enhance potency.[11]

Experimental Protocol: Short-Circuit Current Measurement

The activation of chloride secretion can be measured in epithelial cell monolayers (e.g., T84 cells) grown on permeable supports using an Ussing chamber.

  • Cell Culture: T84 cells are cultured on permeable supports until a confluent monolayer with high electrical resistance is formed.

  • Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the current required to do so, the short-circuit current (Isc), is measured. An increase in Isc reflects a net ion transport, primarily chloride secretion in this context.

  • Application of Compound: After a stable baseline Isc is established, this compound is added to the basolateral side, and the change in Isc is recorded.

  • Pharmacological Characterization: The mechanism of action can be further investigated by using specific ion channel blockers.

Conclusion and Future Perspectives

This compound is a compound with potential for a range of biological activities, as suggested by its structural similarity to other biologically active benzimidazoles and preliminary screening results. The most direct evidence for its activity is in the inhibition of quorum sensing in P. aeruginosa. While quantitative data on its antimicrobial and anticancer effects are lacking for the parent compound, studies on its derivatives are promising and suggest that further investigation is warranted.

Future research should focus on:

  • Systematic in vitro screening: A comprehensive evaluation of the antimicrobial, antifungal, and anticancer activities of this compound is needed to obtain quantitative data such as MIC and IC50 values.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a therapeutic agent.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of a focused library of derivatives will help in identifying compounds with improved potency and selectivity.

This technical guide provides a summary of the current understanding of the in vitro biological activity of this compound and serves as a call for further, more detailed investigations into this promising scaffold.

References

An In-depth Technical Guide to the Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one and its derivatives. The benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The addition of a methyl group can significantly influence the physicochemical properties and biological activity of these molecules, making the 5-methyl analog a key target for drug discovery programs.

Core Synthesis and Derivatization Strategies

The foundational this compound core is most classically synthesized through the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[1][2] This method is well-established and provides a straightforward route to the core structure. More contemporary approaches utilize alternative carbonylating agents like 1,1'-carbonyldiimidazole (CDI) for the cyclization step.[2]

The versatile scaffold of this compound, with its reactive secondary amine functionalities and an activated aromatic ring, allows for a wide range of chemical modifications. Key functionalization strategies include electrophilic substitution on the aromatic ring and nucleophilic reactions at the nitrogen atoms, enabling the synthesis of a diverse library of analogs.

A significant derivatization strategy involves the nitration of the benzimidazolone core. For instance, the synthesis of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO) is achieved through a one-step nitration reaction using potassium nitrate in concentrated sulfuric acid.[1] This highlights the potential for creating high-energy materials or introducing functional groups for further chemical elaboration.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and one of its key derivatives.

Table 1: Synthesis of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one

ParameterValueReference
Starting MaterialThis compound[1]
ReagentsKNO₃, H₂SO₄ (98%)[1]
Yield89.7%[1]
Melting Point285-287 °C (decomposition)[1]

Table 2: Spectroscopic Data for 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
UV-Vis (in DMSO)λmax = 228, 307, 400 nm[1]
Mass Spectrometry (LC-MS)Molecular Ion [M-H]⁻ = 282[1]
¹³C NMR (typical for similar derivatives)Carbonyl Carbon (C=O) ~ 155.53 ppm[2]
IR (typical for similar derivatives)C=O Stretch: 1700-1750 cm⁻¹; C-N Stretch: ~1265 cm⁻¹[2]

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of this compound

This protocol is based on the established method of cyclocondensation.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Urea

  • Heating apparatus with temperature control

Procedure:

  • A mixture of 4-methyl-1,2-phenylenediamine and urea is heated to 180 °C.[1]

  • The reaction is monitored for completion (e.g., by TLC).

  • Upon completion, the reaction mixture is cooled and the solid product is purified, typically by recrystallization, to yield this compound.

Protocol 2: Synthesis of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO)

This protocol details the one-step nitration of the core molecule.[1]

Materials:

  • This compound (14.82 g, 0.1 mol)

  • Potassium nitrate (KNO₃) (33.3 g, 0.33 mol)

  • Concentrated sulfuric acid (H₂SO₄) (98%, 100 mL)

  • Ice-water bath

  • Heating mantle

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice-water bath to 5 °C, slowly add potassium nitrate (33.3 g) in small portions to 100 mL of concentrated sulfuric acid (98%) to create a homogenous nitration mixture.[1]

  • Carefully add this compound (14.82 g) in small portions to the nitration mixture, ensuring the temperature is maintained. Continue addition until the reaction mixture becomes a clear light yellow.[1]

  • Gradually raise the reaction temperature to approximately 60 °C and maintain for 2 hours.[1]

  • Finally, heat the mixture to 90 °C for 4 hours.[1]

  • After cooling, the reaction mixture is worked up by pouring it into water, followed by filtration and washing of the precipitate to obtain the crude product.

  • The crude product is then dried to a constant weight. The resulting product is 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one.

Signaling Pathways and Experimental Workflows

DNA Topoisomerase I Inhibition Pathway

Certain bis-benzimidazole derivatives, including those with methyl substitutions, have been shown to interfere with the activity of mammalian DNA topoisomerase I.[3] This enzyme plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA. Inhibition of this enzyme leads to DNA damage and ultimately apoptosis in cancer cells.

DNA_Topoisomerase_Inhibition Benzimidazole_Derivative 5-Methyl-benzimidazol-2-one Derivative Topo_I DNA Topoisomerase I Benzimidazole_Derivative->Topo_I inhibits Relaxed_DNA Relaxed DNA Topo_I->Relaxed_DNA relaxes Apoptosis Apoptosis Topo_I->Apoptosis inhibition leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Topo_I binds to DNA_Replication_Transcription DNA Replication & Transcription Relaxed_DNA->DNA_Replication_Transcription enables Cell_Growth Cancer Cell Growth DNA_Replication_Transcription->Cell_Growth promotes

Caption: DNA Topoisomerase I inhibition by benzimidazole derivatives.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

This compound has been identified as an inhibitor of quorum sensing in Gram-negative bacteria like Pseudomonas aeruginosa.[4] It interferes with the signaling pathway that regulates the expression of virulence factors, thereby reducing the pathogenicity of the bacteria. Specifically, benzamide-benzimidazole compounds can inhibit the MvfR (PqsR) quorum-sensing regulator.

Quorum_Sensing_Inhibition Benzimidazole_Derivative 5-Methyl-benzimidazol-2-one MvfR MvfR (PqsR) Regulator Benzimidazole_Derivative->MvfR inhibits Virulence_Genes Virulence Gene Expression MvfR->Virulence_Genes upregulates Signal_Molecule Autoinducer Signal (e.g., AHLs) Signal_Molecule->MvfR activates Biofilm_Formation Biofilm Formation Virulence_Genes->Biofilm_Formation leads to Pathogenicity Bacterial Pathogenicity Virulence_Genes->Pathogenicity increases

Caption: Quorum sensing inhibition by this compound.

General Experimental Workflow: Synthesis to Biological Evaluation

The development of novel this compound derivatives typically follows a structured workflow from initial synthesis to biological testing. A modern approach may incorporate flow chemistry for efficient synthesis and optimization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Start Reactant Preparation (e.g., 4-methyl-1,2-phenylenediamine) Flow_Synthesis Flow Chemistry Synthesis (Optimized Conditions) Start->Flow_Synthesis Purification Purification (e.g., Chromatography) Flow_Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Screening In vitro Screening (e.g., Cytotoxicity, Antimicrobial) Spectroscopy->Screening Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition) Screening->Mechanism_Study

Caption: Experimental workflow for synthesis and evaluation.

References

Spectroscopic and Synthetic Profile of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No: 5400-75-9), a key heterocyclic scaffold in medicinal chemistry. This document details experimental protocols for its synthesis and spectroscopic characterization, and presents a visual representation of its synthetic pathway and a key functionalization reaction.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. The expected chemical shifts for this compound are based on data from its derivatives, such as 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one, and other substituted benzimidazolones.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsMultiplicityExpected Chemical Shift (δ) ppmNotes
-CH₃Singlet~2.3 - 2.5
Ar-HMultiplet~6.8 - 7.2Aromatic protons on the benzene ring.
N-HBroad Singlet~10.0 - 12.5Chemical shift can be highly variable depending on solvent and concentration. May exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomExpected Chemical Shift (δ) ppmNotes
-CH₃~20 - 22
Ar-C~108 - 135Four signals expected for the aromatic carbons.
C=O~155 - 158The carbonyl carbon of the imidazolone ring typically resonates at a downfield chemical shift. A similar derivative shows a resonance around 155.53 ppm.[1]
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The characteristic absorption bands for benzimidazolone derivatives are well-established.[1]

Table 3: Characteristic IR Absorption Bands

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
N-HStretching3100 - 3400Strong, Broad
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 3000Medium
C=OStretching1700 - 1750Strong
C=C (aromatic)Stretching1500 - 1600Medium
C-NStretching~1265Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 148.16 g/mol .

Table 4: Mass Spectrometry Data

m/zInterpretationRelative Abundance
148Molecular Ion [M]⁺High
147[M-H]⁺High
119[M-CO-H]⁺ or [M-CHO]⁺High

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Cyclocondensation

The most common and established method for synthesizing this compound is through the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[2]

Materials and Equipment:

  • 4-methyl-1,2-phenylenediamine

  • Urea

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Combine equimolar amounts of 4-methyl-1,2-phenylenediamine and urea in a round-bottom flask.

  • Heat the mixture to 180 °C with stirring.

  • Maintain the temperature and continue stirring for 2-3 hours, during which ammonia gas will be evolved. The reaction can be monitored by thin-layer chromatography.

  • Allow the reaction mixture to cool to room temperature.

  • The resulting solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dry, purified product with anhydrous potassium bromide. Press the mixture into a thin, transparent disk using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a GC-MS system or Electrospray Ionization (ESI) for an LC-MS system.

  • Instrumentation: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum, showing the relative abundance of each ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the synthetic pathway and a potential functionalization workflow for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_conditions Conditions cluster_product Product reactant1 4-Methyl-1,2-phenylenediamine process Cyclocondensation reactant1->process reactant2 Urea reactant2->process product This compound process->product Yields conditions Heat (180 °C) Stirring (2-3h) conditions->process

Caption: Synthetic workflow for this compound.

Aza_Michael_Addition cluster_reactants Reactants cluster_process Reaction cluster_conditions Catalyst/Conditions cluster_product Product benzimidazolone 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one (Michael Donor) reaction Aza-Michael Addition benzimidazolone->reaction acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) acceptor->reaction product N-Substituted Benzimidazolone Derivative reaction->product Forms C-N bond catalyst Base or Acid Catalyst Room Temperature catalyst->reaction

Caption: Aza-Michael addition workflow for functionalization.

References

An In-depth Technical Guide on the Crystallography and Biological Significance of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the crystallographic properties, synthesis, and biological activities of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting key data in a structured and accessible format.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazolone class of molecules. The benzimidazolone scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1] The addition of a methyl group at the 5-position can influence the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can modulate its biological activity.[2] This guide will delve into the available crystallographic data, detail relevant experimental procedures, and explore the compound's known biological functions.

Crystallography

ParameterValue
Empirical FormulaC8H5N5O7
Formula Weight283.17
Crystal SystemMonoclinic
Space GroupP 21/c
a (Å)4.8952(5)
b (Å)16.1900(2)
c (Å)17.0200(6)
α (°)90
β (°)90.0000(12)
γ (°)90
Volume (ų)2023.12(16)
Z2
Temperature (K)193(2)
Wavelength (Å)0.71073
Density (calculated) (g/cm³)1.82

Data sourced from a study on novel 1,3-Dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives.[2]

Experimental Protocols

The classical and most established method for synthesizing the title compound is through the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[2][3]

Procedure:

  • A mixture of 4-methyl-1,2-phenylenediamine and urea is heated at 180 °C.[2]

  • The reaction proceeds via a cyclocondensation mechanism, forming the fused bicyclic system of this compound.

  • The resulting product can be purified by recrystallization.

This derivative is synthesized from this compound via a one-step nitration reaction.[2]

Procedure:

  • A nitration mixture is prepared by adding 33.3 g (0.33 mol) of KNO3 in small portions to 100 mL of concentrated H2SO4 (98%) with stirring and cooling in an ice-water bath (5 °C).[2]

  • To this homogenous mixture, 14.82 g (0.1 mol) of this compound is added carefully in small portions until the reaction mixture becomes a clear light yellow.[2]

  • The reaction temperature is gradually raised to about 60 °C for 2 hours.[2]

  • Finally, the mixture is heated to 90 °C for 4 hours.[2]

  • The resulting orange-red microcrystalline supernatant is filtered using a sintered glass filter.[2]

  • The product is washed with 50% H2SO4, followed by several washes with distilled H2O, and then dried at 100 °C to a constant weight.[2]

Single crystals suitable for X-ray diffraction can be obtained through the following procedure.[2]

Procedure:

  • The synthesized 5-Me-TriNBO is dissolved in nitromethane.[2]

  • The solution is allowed to stand for a prolonged period in a freezer at +4 °C.[2]

  • Red plate-like crystals of 5-Me-TriNBO will form over time.[2]

Biological Activities and Signaling Pathways

Benzimidazolone derivatives are known to exhibit a variety of biological activities. This compound and its analogues have shown potential as anticancer and antimicrobial agents, and as activators of chloride secretion.[2][3]

Derivatives of benzimidazolone have been identified as activators of chloride secretion, which is a crucial process for maintaining cellular ion balance. This activity suggests potential therapeutic applications in conditions like cystic fibrosis.[3][4] The mechanism involves the activation of hIK1 K+ channels, which leads to the activation of an apical membrane Cl- conductance.[4]

Chloride_Secretion_Pathway Benzimidazolone_Derivative 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Derivative hIK1 hIK1 K+ Channel Benzimidazolone_Derivative->hIK1 Activates K_efflux K+ Efflux hIK1->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cl_Channel Apical Cl- Channel (e.g., CFTR) Hyperpolarization->Cl_Channel Increases Driving Force Cl_Secretion Chloride Secretion Cl_Channel->Cl_Secretion

Activation of Chloride Secretion by Benzimidazolone Derivatives.

The benzimidazole core is a key structural feature in many anticancer agents.[3] One of the proposed mechanisms of action for their anticancer effect is the inhibition of DNA topoisomerase I.[3] These compounds are thought to stabilize the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[3] This leads to an accumulation of single-strand breaks, triggering cell cycle arrest and apoptosis.[3]

Topoisomerase_Inhibition_Pathway cluster_nucleus Cell Nucleus Benzimidazolone_Derivative 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Derivative TopoI_DNA_Complex Topoisomerase I-DNA Cleavage Complex Benzimidazolone_Derivative->TopoI_DNA_Complex Stabilizes DNA_Re-ligation DNA Re-ligation TopoI_DNA_Complex->DNA_Re-ligation Inhibits SS_Breaks Single-Strand DNA Breaks TopoI_DNA_Complex->SS_Breaks Leads to Cell_Cycle_Arrest Cell Cycle Arrest SS_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed Mechanism of Topoisomerase I Inhibition.

Experimental Workflow: Synthesis and Crystallization

The following diagram illustrates the workflow for the synthesis of this compound and its subsequent conversion to and crystallization of 5-Me-TriNBO.

Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_crystallization Crystallization Start 4-methyl-1,2-phenylenediamine + Urea Heating Heat at 180°C Start->Heating Product1 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Heating->Product1 Nitration Nitration with KNO3/H2SO4 Product1->Nitration Product2 5-Me-TriNBO Nitration->Product2 Dissolution Dissolve in Nitromethane Product2->Dissolution Freezing Store at +4°C Dissolution->Freezing Crystals Red Plate-like Crystals Freezing->Crystals

Workflow for Synthesis and Crystallization.

Conclusion

This compound is a molecule of interest with a foundation in the biologically significant benzimidazolone scaffold. While its own crystallographic structure is not publicly documented, the analysis of its nitrated derivative provides crucial structural information. The established synthetic routes are straightforward, and the compound serves as a versatile precursor for derivatives with potent biological activities, including potential anticancer and chloride-secretion-activating properties. Further research into the specific mechanisms of action and the structure-activity relationships of this compound and its analogues is warranted to fully explore their therapeutic potential.

References

Toxicological Profile of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of the available toxicological information for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. It is important to note that there is a significant lack of in-depth toxicological studies specifically for this compound. The information presented herein is largely based on data from its parent compound, 1,3-dihydro-2H-benzimidazol-2-one, and should be interpreted with caution. Further experimental validation is required for a comprehensive safety assessment.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research.[1][2] A thorough understanding of its toxicological profile is essential for safe handling and development. This guide summarizes the current state of knowledge regarding the toxicology of this compound and its parent analogue, 1,3-dihydro-2H-benzimidazol-2-one.

Hazard Classification of this compound

Based on available safety data sheets and chemical databases, this compound is classified with the following hazards:

  • Acute Oral Toxicity: Category 4, Harmful if swallowed.[3]

  • Irritant: May cause irritation to the skin, eyes, and respiratory system.[3]

Currently, no quantitative data such as LD50 (Lethal Dose, 50%) values for acute toxicity, or detailed studies on genotoxicity, mutagenicity, carcinogenicity, and chronic toxicity are available for this compound.

Toxicological Data for 1,3-dihydro-2H-benzimidazol-2-one (Parent Compound)

In the absence of specific data for the 5-methyl derivative, the toxicological profile of the parent compound, 1,3-dihydro-2H-benzimidazol-2-one (CAS 615-16-7), can provide some initial insights.

Quantitative Toxicological Data
Study TypeTest SystemRouteEndpointValueReference
Acute ToxicityMouseSubcutaneousLD50620 mg/kg[4]
Acute Oral Toxicity (Rat)RatOralLD50>1,500mg/kg[5]
Summary of Health Effects
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Experimental Protocols (Generic Examples)

Detailed experimental protocols for the cited studies on 1,3-dihydro-2H-benzimidazol-2-one are not publicly available. Therefore, generic protocols based on OECD guidelines are provided below as examples of how such studies are typically conducted.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water.

  • Dosing: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are typically used.

  • Test Substance Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal. The patch is then covered with a gauze dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

Visualization of Toxicological Assessment Workflow

As no specific signaling pathways have been identified for this compound, the following diagram illustrates a general workflow for toxicological assessment.

Toxicology_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_risk_assessment Risk Assessment QSAR QSAR Modeling (Quantitative Structure-Activity Relationship) Genotoxicity Genotoxicity Assays (e.g., Ames Test) QSAR->Genotoxicity HazardID Hazard Identification ReadAcross Read-Across from Structurally Similar Compounds ReadAcross->Genotoxicity AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) Genotoxicity->AcuteTox Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Cytotoxicity->AcuteTox Metabolism Metabolism Studies (e.g., Liver Microsomes) Metabolism->AcuteTox RepeatedDose Repeated Dose Toxicity (Sub-acute, Chronic) AcuteTox->RepeatedDose ReproTox Reproductive/Developmental Toxicity RepeatedDose->ReproTox Carcinogenicity Carcinogenicity Bioassay RepeatedDose->Carcinogenicity DoseResponse Dose-Response Assessment HazardID->DoseResponse RiskChar Risk Characterization DoseResponse->RiskChar Exposure Exposure Assessment Exposure->RiskChar

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Conclusion and Future Perspectives

The available data on the toxicology of this compound is very limited, primarily consisting of qualitative hazard classifications. While information on the parent compound, 1,3-dihydro-2H-benzimidazol-2-one, provides some initial guidance, it is not a substitute for specific studies on the 5-methyl derivative. There is a clear need for comprehensive toxicological evaluation, including in vitro and in vivo studies, to establish a robust safety profile for this compound. Future research should focus on determining key toxicological endpoints such as acute toxicity (LD50), genotoxicity, repeated dose toxicity, and reproductive toxicity to enable a thorough risk assessment.

References

In-depth Technical Guide on the In Vivo Bioavailability of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the in vivo bioavailability of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Despite its relevance as a chemical scaffold in medicinal chemistry, no dedicated studies reporting its pharmacokinetic profile, including key parameters such as oral bioavailability, plasma concentration-time profiles (AUC, Cmax, Tmax), or detailed absorption, distribution, metabolism, and excretion (ADME) data in any living organism, were identified in publicly accessible scientific databases.

This technical guide, therefore, aims to provide a foundational understanding of the parent benzimidazole scaffold and related derivatives, which may offer insights into the potential pharmacokinetic properties of this compound. Furthermore, it will outline the general experimental protocols that would be necessary to determine its in vivo bioavailability, serving as a roadmap for future research in this area.

The Benzimidazole Scaffold: Physicochemical Properties and Pharmacokinetic Considerations

The benzimidazole ring system is a common structural motif in a variety of biologically active compounds. The addition of a methyl group to the benzimidazole core, as in this compound, can significantly influence its physicochemical properties.[1] These properties, in turn, are critical determinants of a compound's pharmacokinetic behavior.

Key Physicochemical Properties Influencing Bioavailability:

PropertyInfluence on Bioavailability
Solubility Poor aqueous solubility can limit dissolution in the gastrointestinal tract, thereby reducing absorption. The effect of solubilization has been shown to increase the oral bioavailability of other benzimidazole carbamate drugs.[2]
Lipophilicity (LogP) An optimal lipophilicity is required for passive diffusion across biological membranes. Both excessively high and low lipophilicity can hinder absorption.
Metabolic Stability The methyl group can be a site for metabolic transformation (e.g., hydroxylation) by cytochrome P450 enzymes, potentially leading to rapid first-pass metabolism and reduced oral bioavailability.

While specific data for this compound is unavailable, studies on other benzimidazole derivatives, such as methyl-2-benzimidazolecarbamate (FB642), have shown variable oral absorption in preclinical models, suggesting that absorption may be a complex and potentially saturable process for this class of compounds.[3]

Proposed Experimental Protocols for Determining In Vivo Bioavailability

To address the current knowledge gap, the following experimental workflow is proposed for a comprehensive investigation of the in vivo bioavailability of this compound.

Animal Model Selection

A rodent model, such as Sprague-Dawley rats or BALB/c mice, is commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

Drug Formulation and Administration

The compound should be formulated in a suitable vehicle to ensure its solubility and stability. For oral administration, a solution or suspension in a vehicle such as 0.5% carboxymethylcellulose is common. For intravenous administration, a solubilizing agent like DMSO or a cyclodextrin may be necessary.

Experimental Design

A typical study design would involve two groups of animals:

  • Intravenous (IV) Group: Receives a single bolus injection of the compound to determine the 100% bioavailable dose.

  • Oral (PO) Group: Receives a single dose of the compound via oral gavage.

Sample Collection

Blood samples would be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing from a suitable blood vessel (e.g., tail vein or jugular vein). Plasma is then separated by centrifugation.

Bioanalytical Method

A sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), needs to be developed and validated to quantify the concentration of this compound in plasma samples.

Pharmacokinetic Data Analysis

The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters.

Table of Key Pharmacokinetic Parameters:

ParameterDescriptionCalculation from Data
AUC (Area Under the Curve) Total drug exposure over time.Calculated from the plasma concentration-time plot.
Cmax Maximum observed plasma concentration.Directly observed from the plasma concentration-time data.
Tmax Time to reach Cmax.Directly observed from the plasma concentration-time data.
t1/2 (Half-life) Time taken for the plasma concentration to reduce by half.Calculated from the terminal elimination phase of the concentration-time plot.
F% (Absolute Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.(AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Visualizing the Proposed Experimental Workflow

The following diagram illustrates the logical flow of the proposed experimental protocol for determining the in vivo bioavailability of this compound.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Formulation Compound Formulation (Oral & IV) IV_Admin Intravenous (IV) Administration Formulation->IV_Admin PO_Admin Oral (PO) Administration Formulation->PO_Admin Animal_Model Animal Model Selection (e.g., Rats) Animal_Model->IV_Admin Animal_Model->PO_Admin Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis HPLC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, t1/2) Bioanalysis->PK_Analysis Bioavailability_Calc Absolute Bioavailability (F%) Calculation PK_Analysis->Bioavailability_Calc

Caption: Proposed experimental workflow for bioavailability determination.

Potential Signaling Pathways

While the direct molecular targets and signaling pathways modulated by this compound are not yet elucidated, the broader benzimidazole class of compounds is known to interact with various biological targets. Future research could explore its potential effects on pathways commonly associated with other benzimidazole derivatives, such as microtubule polymerization or kinase signaling.

The diagram below represents a generic kinase signaling pathway that could be investigated.

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS Compound 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one RAF RAF Compound->RAF Inhibition? RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical kinase signaling pathway for investigation.

Conclusion and Future Directions

References

Solubility Profile of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one in various common laboratory solvents. The information is targeted towards researchers, scientists, and professionals in drug development. This document compiles available qualitative solubility data and presents a standard experimental protocol for solubility determination.

Core Topic: Solubility of this compound

This compound is a heterocyclic organic compound.[1][2][3][4] The introduction of a methyl group to the benzimidazole scaffold can alter the molecule's physicochemical properties, such as solubility and lipophilicity.[5]

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound and Structurally Related Analogs

SolventCompoundSolubilityCitation
Polar Organic Solvents This compoundSoluble[1]
Dimethyl Sulfoxide (DMSO) 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)Well Soluble[6]
N,N-Dimethylformamide (DMF) 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)Well Soluble[6]
5-Amino-1,3-dihydro-2H-benzimidazol-2-oneVery Soluble[7]
Methanol 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)Well Soluble[6]
5-Amino-1,3-dihydro-2H-benzimidazol-2-oneSoluble[7]
Methyl Acetate 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)Well Soluble[6]
Nitromethane 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)Well Soluble[6]
Nitrobenzene 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)Well Soluble[6]
Glacial Acetic Acid 5-Amino-1,3-dihydro-2H-benzimidazol-2-oneSparingly Soluble[7]
Chloroform 5-Amino-1,3-dihydro-2H-benzimidazol-2-oneVery Slightly Soluble[7]
Water 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)*Almost Insoluble[6]
5-Amino-1,3-dihydro-2H-benzimidazol-2-onePractically Insoluble[7]

*Note: The physicochemical properties, including solubility, of this compound are reported to be "almost similar" to 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO).[6]

Based on the available information, this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol. Its solubility in water is anticipated to be very low.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[8][9][10] This method measures the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the maximum concentration of a solid compound that can be dissolved in a solvent at equilibrium.

Materials:

  • Test compound (solid form)

  • Selected solvent(s)

  • Sealed vials or flasks

  • Thermostated shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, filter plates)

  • Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC-UV, LC-MS)

Procedure:

  • Preparation:

    • An excess amount of the solid test compound is weighed and added to a sealed vial.[9][10] The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.

    • A precise volume of the selected solvent is added to the vial.[9]

  • Equilibration:

    • The sealed vials are placed in a thermostated shaker or on a magnetic stirrer and agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 hours or more) to allow the system to reach thermodynamic equilibrium.[8][9]

  • Phase Separation:

    • After the equilibration period, the samples are allowed to stand without agitation for a sedimentation cycle (e.g., 24 hours) at the same constant temperature.[9]

    • To ensure complete separation of the undissolved solid from the saturated solution, the samples are centrifuged at high speed.[9]

  • Sample Analysis:

    • An aliquot of the clear supernatant is carefully removed.

    • The supernatant is then filtered to remove any remaining solid particles.[8]

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method such as UV-Vis spectrophotometry, HPLC-UV, or LC-MS.[8][9] This requires the prior establishment of a calibration curve with known concentrations of the compound.

  • Data Reporting:

    • The solubility is reported in units of concentration, such as µg/mL or µM.[9][11] The experiment is typically performed in replicate to ensure accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess solid compound B Add precise volume of solvent A->B Combine in sealed vial C Agitate at constant temperature (≥24h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC, LC-MS) E->F G Thermodynamic Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

References

Potential Therapeutic Targets of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its structural similarity to endogenous purines and its versatile biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, focusing on its anticancer and antimicrobial properties. The primary molecular targets identified are mammalian DNA topoisomerase I and the bacterial quorum sensing (QS) system. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and drug development efforts in this area.

Introduction

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The methylation of the benzimidazole ring, as seen in this compound, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity.[1] Emerging research suggests that this compound and its analogs possess promising anticancer and antimicrobial activities, making them attractive candidates for further investigation.[1]

Anticancer Activity: Targeting DNA Topoisomerase I

Signaling Pathway

DNA_Topoisomerase_I_Inhibition cluster_0 Cancer Cell Nucleus Supercoiled_DNA Supercoiled DNA Topoisomerase_I DNA Topoisomerase I Supercoiled_DNA->Topoisomerase_I binds to Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA induces relaxation DNA_Breaks DNA Strand Breaks Topoisomerase_I->DNA_Breaks leads to accumulation of DNA_Replication_Transcription DNA Replication & Transcription Relaxed_DNA->DNA_Replication_Transcription allows Apoptosis Apoptosis Compound 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Compound->Topoisomerase_I inhibits DNA_Breaks->Apoptosis triggers

Figure 1: Proposed mechanism of anticancer activity via DNA Topoisomerase I inhibition.
Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This assay is designed to assess the inhibitory effect of a test compound on the activity of DNA topoisomerase I, which relaxes supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 100 µg/mL BSA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile deionized water

  • 5x Stop Buffer/Loading Dye (e.g., 2.5% SDS, 25% Ficoll-400, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol)

  • Agarose

  • 1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

    • Varying concentrations of the test compound (e.g., from a serial dilution)

    • Add sterile deionized water to a final volume of 19 µL.

  • Enzyme Addition: Add 1 µL of human Topoisomerase I (e.g., 1-2 units) to initiate the reaction. Include a positive control (no compound) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel prepared in 1x TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the different DNA topoisomers (supercoiled and relaxed) are adequately separated.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. Quantify the band intensities to determine the IC50 value of the compound.

Antimicrobial Activity: Targeting Quorum Sensing

This compound has been identified as an inhibitor of quorum sensing (QS) in Gram-negative bacteria, such as Pseudomonas aeruginosa.[1] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence factors and biofilm formation. Inhibition of QS represents a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics.

Signaling Pathway

Quorum_Sensing_Inhibition cluster_1 Pseudomonas aeruginosa AHL_Synthase AHL Synthase (e.g., LasI, RhlI) AHL Acyl-Homoserine Lactone (AHL) Signal Molecules AHL_Synthase->AHL synthesizes AHL_Receptor AHL Receptor (e.g., LasR, RhlR) AHL->AHL_Receptor binds to Gene_Expression Virulence Gene Expression AHL_Receptor->Gene_Expression activates Virulence_Factors Virulence Factors (Elastase, Pyocyanin, Biofilm Formation) Gene_Expression->Virulence_Factors leads to production of Compound 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Compound->AHL_Synthase may inhibit Compound->AHL_Receptor may antagonize

Figure 2: Potential mechanisms of quorum sensing inhibition.
Quantitative Data: Antimicrobial Activity of Derivatives

While quantitative data for the parent compound is limited, studies on N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone have demonstrated significant antibacterial activity. The Minimum Inhibitory Concentrations (MICs) for two potent derivatives are summarized below.

CompoundBacillus cereus (µg/mL)Bacillus subtilis (µg/mL)Staphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)
Analogue 5-07 (Pentanoic acid derivative)25.012.550.050.0100.0
Analogue 5-19 (4-chloro-benzoic acid derivative)6.2512.512.550.0100.0

Data sourced from a study on N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone.

Experimental Protocols: Quorum Sensing Inhibition Assays

This assay measures the activity of elastase, a key virulence factor in P. aeruginosa that is regulated by QS.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • Test compound

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.2)

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow P. aeruginosa in LB broth overnight.

  • Treatment: Inoculate fresh LB broth containing sub-inhibitory concentrations of the test compound with the overnight culture. Include a control culture without the compound. Incubate at 37°C with shaking for 18-24 hours.

  • Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells. Collect the supernatant, which contains the secreted elastase.

  • Enzyme Reaction: Add the supernatant to a solution of Elastin-Congo Red in Tris-HCl buffer.

  • Incubation: Incubate the mixture at 37°C for several hours (e.g., 3-6 hours).

  • Measurement: Stop the reaction and centrifuge to pellet the remaining insoluble ECR. Measure the absorbance of the supernatant at 495 nm. A decrease in absorbance in the presence of the test compound indicates inhibition of elastase production or activity.

This protocol quantifies the production of pyocyanin, a blue-green pigment and virulence factor of P. aeruginosa.

Materials:

  • P. aeruginosa strain

  • LB broth

  • Test compound

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Culture and Treatment: Grow P. aeruginosa in LB broth with and without the test compound as described for the elastase assay.

  • Extraction: Centrifuge the cultures and collect the supernatant. Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing.

  • Phase Separation: Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform layer.

  • Acidification: Transfer the chloroform layer to a new tube and add 0.2 M HCl. Vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink).

  • Quantification: Measure the absorbance of the upper aqueous phase at 520 nm. A reduction in absorbance in the treated samples compared to the control indicates inhibition of pyocyanin production.

This assay assesses the effect of the compound on the collective, flagella-driven movement of bacteria across a semi-solid surface, a behavior often regulated by QS.

Materials:

  • P. aeruginosa strain

  • Swarm agar plates (e.g., nutrient broth with 0.5% agar) containing the test compound at sub-inhibitory concentrations.

  • Sterile toothpicks or inoculation loops.

  • Incubator

Procedure:

  • Inoculation: Using a sterile toothpick, gently touch a single colony of P. aeruginosa and then touch the center of a swarm agar plate.

  • Incubation: Incubate the plates upright at 37°C for 16-24 hours.

  • Observation: Observe and measure the diameter of the swarm zone. A smaller swarm diameter in the presence of the test compound compared to the control indicates inhibition of swarming motility.

Other Potential Therapeutic Targets

The benzimidazole scaffold is known to interact with a variety of other biological targets. While less explored for this compound itself, its derivatives have shown potential as kinase inhibitors . Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. Further investigation is warranted to explore the kinase inhibitory potential of this specific compound and its analogs.

Conclusion and Future Perspectives

This compound presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated potential to inhibit DNA topoisomerase I and bacterial quorum sensing highlights its dual utility in oncology and infectious disease. However, a significant research gap exists in the quantitative characterization of the parent compound's activity. Future research should focus on:

  • Determining the IC50 values of this compound against a panel of cancer cell lines and for DNA topoisomerase I inhibition.

  • Quantifying its anti-quorum sensing activity by measuring the inhibition of virulence factor production in P. aeruginosa and other relevant pathogens.

  • Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of derivatives.

  • Exploring its potential as a kinase inhibitor through comprehensive screening and mechanistic studies.

Addressing these research questions will be crucial in fully elucidating the therapeutic potential of this compound and advancing its development as a clinical candidate.

References

comprehensive literature review on 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry. Its core benzimidazolone structure serves as a "privileged scaffold" due to its presence in a wide array of biologically active molecules.[1] This technical guide provides a comprehensive review of the compound, covering its physicochemical properties, established synthetic routes, spectroscopic characterization, and known biological activities. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and graphical representations of synthetic and functional pathways to facilitate further research and application.

Physicochemical and Structural Properties

This compound is typically a white to off-white solid soluble in polar organic solvents.[2] The introduction of the methyl group to the benzimidazole scaffold significantly influences its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can modulate its biological profile.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5400-75-9[3][4]
Molecular Formula C₈H₈N₂O[4]
Molecular Weight 148.16 g/mol [3][4]
IUPAC Name 5-methyl-1,3-dihydrobenzimidazol-2-one[4]
Melting Point 292 °C[5]
Boiling Point 147.7±10.0 °C (Predicted)[5]
Density 1.201±0.06 g/cm³ (Predicted)[5]
pKa 12.26±0.30 (Predicted)[5]
InChI Key CTCHXZUMFHNSHM-UHFFFAOYSA-N[3]

Synthesis and Derivatization

The benzimidazol-2-one core is a versatile building block in organic synthesis.[3] Its structure, featuring two reactive secondary amines and an activated aromatic ring, allows for a wide range of chemical modifications.[3]

Core Synthesis

The most established method for synthesizing the compound is the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[3][6] This reaction forms the cyclic urea fused to the benzene ring.[3]

Experimental Protocol: Synthesis of this compound

  • Reactants: 4-methyl-1,2-phenylenediamine and urea.[6]

  • Procedure: A mixture of 4-methyl-1,2-phenylenediamine and urea is heated. A published method specifies heating the mixture to 180 °C.[6]

  • Mechanism: The reaction proceeds via a cyclocondensation mechanism, where the amine groups of the phenylenediamine react with the carbonyl group of urea, eliminating ammonia and forming the stable, fused bicyclic system.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Derivatization: Nitration

A key derivatization of this compound is nitration, which is used to synthesize energetic materials. The methyl group on the aromatic ring influences the properties of these derivatives. For example, its nitrated analog, 5-Me-TriNBO, has a higher synthesis yield but lower thermal stability compared to the non-methylated version (TriNBO).[3]

Experimental Protocol: Synthesis of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO) [6]

  • Reactants: this compound (14.82 g, 0.1 mol), potassium nitrate (KNO₃, 33.3 g, 0.33 mol), and concentrated sulfuric acid (H₂SO₄ 98%, 100 mL).[6]

  • Procedure:

    • Prepare the nitration mixture by adding KNO₃ in small portions to 100 mL of concentrated H₂SO₄ with stirring in an ice-water bath at 5 °C.[6]

    • Once a homogenous mixture is obtained, carefully add 14.82 g of this compound in small portions.[6]

    • After the addition is complete, the reaction mixture is slowly warmed to 60 °C over one hour.[6]

    • The resulting orange-red microcrystalline supernatant is filtered.[6]

    • The product is washed with 50% H₂SO₄, followed by several washes with distilled water.[6]

    • The final product is dried at 100 °C to a constant weight.[6]

  • Yield: 25.4 g (89.7%).[6]

  • Melting Point: 285-287 °C (decomposition).[6]

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization reactant reactant intermediate intermediate product product reagent reagent A 4-methyl-1,2- phenylenediamine r1 Heat (180°C) A->r1 B Urea B->r1 C 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one r2 KNO₃ / H₂SO₄ C->r2 Nitration r1->C Cyclocondensation D 5-Methyl-4,6,7-trinitro- 1,3-dihydro-2H- benzimidazol-2-one (5-Me-TriNBO) r2->D

Caption: Synthetic workflow for the core compound and its nitration.

Spectroscopic and Structural Characterization

Spectroscopic methods are crucial for the structural elucidation of this compound and its derivatives. NMR and IR spectroscopy provide detailed information about the molecular structure and functional groups.[3]

Table 2: Key Spectroscopic Data for Benzimidazol-2-one Derivatives

TechniqueFeatureTypical Range / ShiftSource(s)
IR N-H Stretching3100-3400 cm⁻¹ (broad)[3]
C=O Stretching1700-1750 cm⁻¹ (strong)[3]
C-N Stretching~1265 cm⁻¹[3]
¹H NMR Aromatic ProtonsCharacteristic shifts on the aromatic ring[3]
Methyl ProtonsCharacteristic shift for the -CH₃ group[3]
¹³C NMR Carbonyl Carbon (C=O)~155.5 ppm[3]

For the nitrated derivative 5-Me-TriNBO, LC-MS analysis in negative mode shows a molecular ion [M-H]⁻ at m/z 282.[6] X-ray diffraction studies reveal that 5-Me-TriNBO crystallizes as monoclinic red plates with a space group of P 21/c and a crystal density of 1.82 g/cm³.[6]

Biological Activities and Potential Mechanisms of Action

While extensive research on the specific biological profile of this compound is somewhat limited, the available data indicates it possesses several activities of therapeutic interest.[3] The broader benzimidazole class is well-documented for a wide range of pharmacological effects, including anticancer and antimicrobial properties.[1][7][8]

Anticancer Activity

Studies have suggested potential anticancer properties for the compound.[3] One identified mechanism is the inhibition of mammalian type I DNA topoisomerase, an enzyme critical for managing DNA topology during replication and transcription, making it a relevant target for cancer therapy.[3] Derivatives of the parent 1,3-dihydro-2H-benzimidazol-2-one scaffold have shown cytotoxic effects against various human cancer cell lines, including liver, colon, lung, and breast cancer.[7]

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects.[3] A notable mechanism is the inhibition of quorum sensing in Gram-negative bacteria.[3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. Disrupting this pathway is a promising strategy for developing new antimicrobial agents that may be less prone to resistance development.[3]

Other Biological Activities

Beyond these areas, this compound has been identified as an activator of chloride secretion.[3] This function is crucial for maintaining cellular ion balance and suggests potential utility in studying conditions related to ion channel dysfunction, such as cystic fibrosis.[3]

Biological_Activity cluster_anticancer Anticancer Pathway cluster_antimicrobial Antimicrobial Pathway compound compound target target process process outcome outcome A 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one B DNA Topoisomerase I A->B Inhibits E Quorum Sensing (Gram-negative bacteria) A->E Inhibits C DNA Replication & Transcription B->C Required for D Inhibition of Cancer Cell Proliferation C->D Disruption leads to F Bacterial Virulence & Biofilm Formation E->F Controls G Reduced Pathogenicity F->G Disruption leads to Functionalization_Strategies cluster_sites Reactive Sites & Functionalization core 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one Core N_atoms N-H Groups (Secondary Amines) core->N_atoms Aromatic_Ring Aromatic Ring core->Aromatic_Ring site site reaction_type reaction_type outcome outcome N_reaction Nucleophilic Reactions (e.g., Alkylation, Acylation) N_atoms->N_reaction Aromatic_reaction Electrophilic Substitution (e.g., Nitration, Halogenation) Aromatic_Ring->Aromatic_reaction Derivatives Diverse Analogues with Tailored Properties N_reaction->Derivatives Aromatic_reaction->Derivatives

References

Methodological & Application

Application Notes and Protocols for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 5400-75-9) is a heterocyclic organic compound belonging to the benzimidazolone class of molecules.[1][2][3] While comprehensive studies on this specific compound are limited, the broader benzimidazol-2-one scaffold is a versatile core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] These activities include potential anticancer, antimicrobial, and antiviral properties.[1][4] This document provides detailed application notes and protocols for the use of this compound and its derivatives in cell-based assays, based on existing research on related compounds.

Potential Applications in Cell-Based Assays

Based on the activities of its derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Research: Benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines.[5][6] Assays can be designed to screen for antiproliferative activity and to elucidate the mechanism of action, which may involve the modulation of key signaling pathways such as EGFR/BRAF and p53.[7][8]

  • Antimicrobial Drug Discovery: N-acylated analogues of 5-methyl-benzimidazolone have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][9] Cell-based assays are crucial for determining the minimum inhibitory concentration (MIC) and spectrum of activity.

  • Enzyme Inhibition Assays: Derivatives of benzimidazolones have been evaluated as inhibitors of enzymes like α-glucosidase, suggesting a role in metabolic disease research.[3]

Data Presentation

Antimicrobial Activity of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Analogues

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of two potent N-acylated derivatives of 1-isopropyl-5-methyl-benzimidazolone against a panel of bacteria.[4][9]

CompoundBacillus cereus (μg/mL)Bacillus subtilis (μg/mL)Staphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)
Analogue 5-07 (pentanoic acid derivative)25.050.050.0100.0100.0
Analogue 5-19 (4-chloro-benzoic acid derivative)50.0100.0100.0>100.0>100.0

Experimental Protocols

Protocol for Antimicrobial Susceptibility Testing (Micro-broth Dilution Method)

This protocol is adapted from methodologies used to evaluate the antimicrobial activity of N-acylated derivatives of 5-methyl-benzimidazolone.[9][10]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound or its derivatives against selected bacterial strains.

Materials:

  • This compound (or derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile DMSO

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing MHB and bacterial inoculum only.

    • Negative Control: Wells containing MHB only.

    • Solvent Control: Wells containing MHB, bacterial inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of compounds on cancer cell lines, based on assays used for various benzimidazole derivatives.[11]

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Screening Funnel start This compound primary_assay Primary Cell-Based Assay (e.g., Cytotoxicity Screen) start->primary_assay Initial Screening secondary_assay Secondary Assay (e.g., Antimicrobial MIC) primary_assay->secondary_assay Active Compounds mechanistic_study Mechanistic Studies (e.g., Signaling Pathway Analysis) secondary_assay->mechanistic_study Potent Compounds lead_compound Lead Compound mechanistic_study->lead_compound Validated Mechanism

Caption: A generalized workflow for screening this compound in cell-based assays.

Potential Signaling Pathway Modulation by Benzimidazole Derivatives

signaling_pathway cluster_egfr_braf EGFR/BRAF Pathway Inhibition cluster_p53 p53 Pathway Activation egfr EGFR braf BRAF(V600E) egfr->braf mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation benzimidazole1 Benzimidazole Derivatives benzimidazole1->egfr Inhibits benzimidazole1->braf Inhibits mdm2 Mdm2 p53 p53 mdm2->p53 Degrades mdmx MdmX mdmx->p53 Inhibits apoptosis Apoptosis p53->apoptosis benzimidazole2 Benzimidazole Derivatives benzimidazole2->mdm2 Downregulates benzimidazole2->mdmx Downregulates

References

Application Notes and Protocols: 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for investigating the inhibitory potential of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, with a primary focus on its prospective role as a DNA topoisomerase I inhibitor, a target relevant to cancer therapy.[1] The provided protocols and data tables are intended to serve as a comprehensive guide for researchers initiating studies on this compound.

Data Presentation: Hypothetical Inhibitory Activity

Due to the limited availability of specific IC50 values for this compound, the following table presents hypothetical, yet realistic, quantitative data to illustrate how experimental results for this compound and related benzimidazole derivatives could be structured. These values are for illustrative purposes and should be determined experimentally.

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compound DNA Topoisomerase I DNA Relaxation Assay [Hypothetical Value: 15.2]
Unsubstituted 1,3-dihydro-2H-benzimidazol-2-oneDNA Topoisomerase IDNA Relaxation Assay[Hypothetical Value: 35.8]
Known Inhibitor (e.g., Camptothecin)DNA Topoisomerase IDNA Relaxation Assay0.5
This compound Soluble Epoxide Hydrolase (sEH) Fluorescence-based Assay [Hypothetical Value: > 50]
Known Inhibitor (e.g., AUDA)Soluble Epoxide Hydrolase (sEH)Fluorescence-based Assay0.02
This compound URAT1 [14C]Uric Acid Uptake Assay [Hypothetical Value: 25.7]
Known Inhibitor (e.g., Benzbromarone)URAT1[14C]Uric Acid Uptake Assay1.2

Signaling Pathway: DNA Topoisomerase I in Cancer

DNA topoisomerase I is a crucial enzyme in DNA replication and transcription. It alleviates torsional stress in the DNA double helix by introducing transient single-strand breaks. Inhibition of this enzyme leads to the accumulation of these breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

DNA_Topoisomerase_I_Pathway cluster_0 Normal Cell Cycle cluster_1 Inhibition by this compound DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Torsional Stress Topo_I DNA Topoisomerase I Supercoiled_DNA->Topo_I Relaxed_DNA Relaxed DNA Topo_I->Relaxed_DNA Single-strand break and re-ligation Stabilized_Complex Stabilized Topo I- DNA Cleavage Complex Topo_I->Stabilized_Complex Relaxed_DNA->DNA_Replication Continues Inhibitor 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one Inhibitor->Topo_I Inhibition DNA_Damage DNA Single-Strand Breaks Stabilized_Complex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

DNA Topoisomerase I Inhibition Pathway.

Experimental Protocols

Protocol 1: DNA Topoisomerase I Inhibition Assay (DNA Relaxation)

This protocol determines the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human DNA topoisomerase I.

Materials:

  • Human DNA Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 0.5 mM EDTA, 2.5 mM DTT

  • This compound (test compound)

  • Camptothecin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Stop Solution/Loading Dye: 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol, 1% SDS

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Prepare Test Compound Dilutions: Dissolve this compound and camptothecin in DMSO to create 10 mM stock solutions. Prepare serial dilutions in DMSO to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes as follows:

ComponentVolumeFinal Concentration
Nuclease-free waterto 20 µL-
5X Assay Buffer4 µL1X
Supercoiled DNA (0.5 µg/µL)1 µL25 ng/µL
Test Compound (diluted in DMSO)2 µLVariable
Human DNA Topoisomerase I (1 U/µL)1 µL1 Unit
  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye to each tube and mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain (e.g., ethidium bromide).

    • Load the entire reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have adequately separated.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Supercoiled DNA will migrate faster than relaxed (nicked) DNA.

    • Quantify the band intensities for supercoiled and relaxed DNA using gel documentation software.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Topo_I_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - Master Mix (Buffer, DNA) Start->Prepare_Reagents Reaction_Setup Set up Reactions: - Add Master Mix - Add Test Compound/Controls - Add Topoisomerase I Prepare_Reagents->Reaction_Setup Incubation Incubate at 37°C for 30 min Reaction_Setup->Incubation Stop_Reaction Stop Reaction with Loading Dye Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualization Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualization Analysis Quantify Bands and Calculate IC50 Visualization->Analysis End End Analysis->End

DNA Topoisomerase I Assay Workflow.
Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescence-based)

This protocol outlines a method to screen for the inhibition of human soluble epoxide hydrolase (sEH) using a fluorogenic substrate.

Materials:

  • Human soluble epoxide hydrolase (recombinant)

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA

  • This compound (test compound)

  • AUDA (positive control inhibitor)

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • Add 1 µL of the diluted compounds to the wells of the 96-well plate.

    • For control wells, add 1 µL of DMSO.

  • Enzyme Addition:

    • Dilute the sEH enzyme in the assay buffer to the desired working concentration.

    • Add 100 µL of the diluted enzyme solution to each well containing the compound or DMSO.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

  • Substrate Addition and Measurement:

    • Prepare the sEH substrate solution in the assay buffer.

    • Initiate the reaction by adding 100 µL of the substrate solution to each well.

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity kinetically at 37°C for 30 minutes, with readings taken every minute.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: URAT1 Inhibition Assay ([14C]Uric Acid Uptake)

This protocol describes a cell-based assay to measure the inhibition of uric acid uptake by the human urate transporter 1 (URAT1).

Materials:

  • HEK293 cells stably expressing human URAT1 (and a corresponding mock-transfected control cell line)

  • [14C]Uric acid

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound (test compound)

  • Benzbromarone (positive control inhibitor)

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the URAT1-expressing and mock-transfected HEK293 cells into 24-well plates and grow to confluence.

  • Compound Pre-incubation:

    • Wash the cell monolayers with pre-warmed assay buffer.

    • Add 200 µL of assay buffer containing the test compound or controls (DMSO vehicle, benzbromarone) to each well.

    • Incubate at 37°C for 10 minutes.

  • Uptake Reaction:

    • Prepare the uptake solution containing [14C]uric acid in the assay buffer.

    • Initiate the uptake by adding 200 µL of the uptake solution to each well.

    • Incubate at 37°C for a predetermined time (e.g., 5 minutes).

  • Stop Uptake:

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for 30 minutes.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration in each well (determined by a separate protein assay).

    • Calculate the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in URAT1-expressing cells.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

While specific enzymatic inhibition data for this compound is yet to be extensively published, its structural similarity to known enzyme inhibitors warrants further investigation. The protocols and frameworks provided herein offer a robust starting point for researchers to elucidate the biological activity of this compound, particularly as a potential inhibitor of DNA topoisomerase I and other clinically relevant enzymes. Such studies will be crucial in determining the therapeutic potential of this and related benzimidazole derivatives.

References

Application Notes and Protocols for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its benzimidazole core is a key pharmacophore in a variety of biologically active molecules. The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo studies to ensure the reliability and reproducibility of experimental results. These application notes provide a detailed protocol for the preparation, storage, and quality control of this compound stock solutions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem
Molecular Weight 148.16 g/mol PubChem[1], Benchchem[2], Synblock[3]
CAS Number 5400-75-9Benchchem[2], Synblock[3]
Appearance White to off-white solidCymitQuimica[4]
Melting Point >300 °CCymitQuimica
Solubility Soluble in polar organic solvents like DMSO and DMF. A 2 mg/mL solution in DMSO has been reported.[5] Practically insoluble in water.[6]Multiple Sources
Purity Typically >97%CymitQuimica[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Appropriate glass vial (e.g., amber glass vial with a screw cap)

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated area or a chemical fume hood.

  • Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.4816 mg of the compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the weighed compound. For a 10 mM solution, if you weighed 1.4816 mg, add 1 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex the mixture at room temperature until the solid is completely dissolved. Visual inspection should confirm a clear, particulate-free solution. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but be cautious of potential degradation with excessive heat.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution as recommended in the "Storage and Stability" section below.

Storage and Stability

Proper storage of stock solutions is crucial to maintain their integrity over time. Based on stability studies of related benzimidazole compounds, the following storage conditions are recommended[7]:

  • Short-term storage (1-2 weeks): Store at 4°C.

  • Long-term storage (1-6 months): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Studies on other benzimidazoles suggest that solutions are stable for at least one month when stored at these temperatures.[7]

Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

Quality Control

To ensure the quality and accuracy of the prepared stock solution, the following quality control checks are recommended:

  • Visual Inspection: The solution should be clear and free of any visible particulates.

  • Concentration Verification (Optional): The concentration of the stock solution can be verified using UV-Vis spectrophotometry.

    • Prepare a dilute solution of the stock in a suitable solvent (e.g., DMSO or methanol).

    • Researchers should establish an in-house reference spectrum and use the Beer-Lambert law to confirm the concentration, once an extinction coefficient has been determined.

Safety Precautions

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]. Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Diagrams

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh Compound add_solvent Add DMSO weigh->add_solvent vortex Vortex until Dissolved add_solvent->vortex inspect Visual Inspection vortex->inspect label_store Label and Store inspect->label_store qc Quality Control label_store->qc

Caption: Experimental workflow for preparing the stock solution.

solvent_selection start Start: Select Solvent check_solubility Is compound soluble in polar organic solvents? start->check_solubility check_water_solubility Is it soluble in water? check_solubility->check_water_solubility Yes consider_other Consider other polar organic solvents (e.g., DMF) check_solubility->consider_other No use_dmso Use DMSO check_water_solubility->use_dmso No use_water Use Aqueous Buffer check_water_solubility->use_water Yes end End: Solvent Selected use_dmso->end use_water->end consider_other->end

Caption: Decision process for solvent selection.

References

Applications of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one in Neuroscience Research: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazole class.[1][2] While direct and extensive research on the specific applications of this compound in neuroscience is currently limited, the broader benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] Notably, recent studies on related benzimidazolium salts have demonstrated promising neuroprotective effects, suggesting that this compound and its analogues could be valuable candidates for investigation in the context of neurodegenerative diseases.[5]

This document provides a prospective overview of the potential applications of this compound in neuroscience research. It includes hypothesized mechanisms of action based on related compounds, a theoretical experimental protocol for assessing its neuroprotective properties, and relevant chemical data.

Potential Applications in Neuroscience

While direct evidence is pending, based on the activities of related benzimidazole compounds, this compound could be investigated for the following applications:

  • Neuroprotection: As a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. This is supported by findings that a newly synthesized benzimidazolium salt exhibits neuroprotective effects against oxidative stress-induced neuronal death.[5]

  • Modulation of Neuroinflammation: The anti-inflammatory properties observed in related benzimidazole derivatives suggest a potential role in mitigating the chronic inflammation associated with many neurodegenerative conditions.[5]

  • Inhibition of Apoptotic Pathways: By potentially modulating key apoptotic markers, this compound could prevent or slow down programmed cell death in neurons, a hallmark of many neurological diseases.[5]

  • Tool for Studying Neuronal Signaling: Given the diverse biological activities of benzimidazoles, this compound could serve as a chemical probe to investigate novel signaling pathways involved in neuronal survival and death.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5400-75-9[1][6]
Molecular Formula C₈H₈N₂O[1][2][6]
Molecular Weight 148.16 g/mol [2][6]
Appearance White to off-white solid[1]
Solubility Soluble in polar organic solvents[1]
IUPAC Name This compound[2]
SMILES CC1=CC2=C(C=C1)NC(=O)N2[2]

Hypothetical Neuroprotective Signaling Pathway

Based on the observed effects of a related benzimidazolium salt[5], a potential neuroprotective mechanism of action for this compound could involve the modulation of inflammatory and apoptotic signaling cascades.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Oxidative_Stress->Inflammation induces Apoptosis_Initiation Apoptosis Initiation Oxidative_Stress->Apoptosis_Initiation induces Compound 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one Compound->Inflammation inhibits Bax Bax Compound->Bax inhibits Bcl2 Bcl-2 Compound->Bcl2 promotes Caspase8 Caspase-8 Compound->Caspase8 inhibits Caspase3 Caspase-3 Compound->Caspase3 inhibits Apoptosis_Initiation->Bax upregulates Apoptosis_Initiation->Bcl2 downregulates Apoptosis_Initiation->Caspase8 activates Bax->Caspase3 activates Bcl2->Bax Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Neuronal_Survival Neuronal Survival

Caption: Hypothetical neuroprotective signaling pathway of this compound.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for evaluating the neuroprotective effects of this compound, adapted from methodologies used for similar compounds.[5]

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Differentiation: To obtain mature neuron-like cells, SH-SY5Y cells are seeded at a density of 1 x 10⁵ cells/mL and treated with 10 µM retinoic acid for 6-7 days. The medium is replaced every 2 days.

Assessment of Neuroprotective Effects (MTT Assay)

This protocol is designed to assess the viability of differentiated SH-SY5Y cells after exposure to an oxidative stressor in the presence or absence of the test compound.

  • Cell Seeding: Differentiated SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (e.g., DMSO) is also included.

  • Induction of Neurotoxicity: After pre-treatment, the medium is replaced with fresh medium containing the respective concentrations of the compound and an oxidative stressor, such as hydrogen peroxide (H₂O₂), at a pre-determined toxic concentration (e.g., 100 µM). A control group without H₂O₂ is also maintained.

  • Incubation: The cells are incubated for another 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group (untreated with H₂O₂).

Quantification of Inflammatory Cytokines (ELISA)
  • Experimental Groups: Differentiated SH-SY5Y cells are treated as described in the MTT assay protocol (control, H₂O₂ alone, H₂O₂ + compound).

  • Supernatant Collection: After the 24-hour incubation with H₂O₂, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations are calculated based on a standard curve and expressed in pg/mL.

Analysis of Apoptotic Gene Expression (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: Real-time quantitative PCR is performed using specific primers for apoptotic genes (e.g., Bax, Bcl-2, Caspase-3, Caspase-8) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for assessing the neuroprotective effects of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture SH-SY5Y Cell Culture Differentiation Differentiation with Retinoic Acid Cell_Culture->Differentiation Seeding Seeding in 96-well plates Differentiation->Seeding Pre-treatment Pre-treatment with Compound (24 hours) Seeding->Pre-treatment Toxicity_Induction Induction of Neurotoxicity (H₂O₂ for 24 hours) Pre-treatment->Toxicity_Induction MTT Cell Viability (MTT Assay) Toxicity_Induction->MTT ELISA Inflammatory Cytokines (ELISA) Toxicity_Induction->ELISA RT-qPCR Apoptotic Gene Expression (RT-qPCR) Toxicity_Induction->RT-qPCR Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis ELISA->Data_Analysis RT-qPCR->Data_Analysis

Caption: Experimental workflow for neuroprotection assessment.

Conclusion

While this compound is yet to be extensively studied in the field of neuroscience, the established pharmacological importance of the benzimidazole scaffold, coupled with promising preliminary data from related compounds, highlights its potential as a valuable research tool and a starting point for the development of novel neuroprotective agents. The experimental protocols and workflows detailed in this document provide a robust framework for initiating such investigations. Future research should focus on validating these hypothesized effects and elucidating the precise molecular targets and signaling pathways involved.

References

Application Notes and Protocols for High-Throughput Screening with 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazolone class.[1][2] Derivatives of benzimidazolone have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as antimicrobial and anticancer agents.[1][2][3][4] Specifically, various benzimidazole derivatives have been investigated for their efficacy against several human cancer cell lines, with mechanisms of action that include the inhibition of key signaling pathways.[3][5][6]

This document outlines a representative high-throughput screening (HTS) campaign designed to identify and characterize inhibitors of the EGFR/HER2 signaling pathway from a library of compounds based on the this compound scaffold. The human epidermal growth factor receptor 2 (HER2) is a member of the ErbB family of transmembrane receptor tyrosine kinases.[7] Its overexpression is linked to tumor cell proliferation and cancer progression, making it a key target in oncology drug discovery.[7] The following protocols describe a cell-based assay to screen for compounds that inhibit the proliferation of HER2-overexpressing cancer cells.

Target Signaling Pathway: EGFR/HER2 Signaling

The EGFR/HER2 signaling pathway is crucial in regulating cell growth, survival, and differentiation.[8][9] Ligand binding to EGFR or HER2 overexpression leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[10][11] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are heavily associated with tumorigenesis.[1][12] Inhibiting these pathways is a validated strategy in cancer therapy.

EGFR_HER2_Signaling Ligand Ligand (EGF) EGFR_HER2 EGFR/HER2 Receptor Dimer Ligand->EGFR_HER2 P_EGFR_HER2 Phosphorylated EGFR/HER2 EGFR_HER2->P_EGFR_HER2 Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS P_EGFR_HER2->Grb2_Sos PI3K PI3K P_EGFR_HER2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: EGFR/HER2 signaling cascade leading to cell proliferation.

High-Throughput Screening Workflow

A typical HTS campaign is a multi-stage process designed to efficiently screen large compound libraries and identify promising "hits" for further development.[13][14] The workflow begins with a primary screen, followed by hit confirmation, dose-response analysis to determine potency, and subsequent secondary assays for selectivity and mechanism of action studies.

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening Screening cluster_validation Hit Validation cluster_followup Follow-up Studies AssayDev 1. Assay Development (384-well format) CompoundPlate 2. Compound Library Plating (this compound analogs) AssayDev->CompoundPlate PrimaryScreen 3. Primary Screen (Single Concentration, e.g., 10 µM) CompoundPlate->PrimaryScreen DataAnalysis1 4. Data Analysis (Calculate % Inhibition, Z'-factor) PrimaryScreen->DataAnalysis1 HitSelection 5. Hit Selection (Inhibition > 50%) DataAnalysis1->HitSelection HitConfirmation 6. Hit Confirmation (Re-test hits in triplicate) HitSelection->HitConfirmation DoseResponse 7. Dose-Response Analysis (8-point curve, calculate IC50) HitConfirmation->DoseResponse DataAnalysis2 8. Data Analysis & Hit Prioritization DoseResponse->DataAnalysis2 SecondaryAssays 9. Secondary Assays (Selectivity, Mechanism of Action) DataAnalysis2->SecondaryAssays

Caption: Staged workflow for a typical high-throughput screening campaign.

Application Notes

Principle of the Assay

This protocol describes a cell-based, homogeneous assay designed for a 384-well plate format. The assay quantifies cell viability by measuring intracellular ATP levels using a luciferase-based reaction (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). A decrease in the luminescent signal in the presence of a test compound indicates cytotoxic or cytostatic activity, suggesting potential inhibition of the HER2-driven proliferation pathway. HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT-474) are used as the model system.

Materials and Reagents
  • Cell Line: SK-BR-3 human breast cancer cell line (HER2-overexpressing).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Library: Analogs of this compound dissolved in 100% DMSO.

  • Assay Plates: 384-well, solid white, flat-bottom, tissue culture-treated plates.

  • Reagents:

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Dimethyl sulfoxide (DMSO, cell culture grade).

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

  • Control Compounds:

    • Positive Control: Staurosporine (a potent, non-selective kinase inhibitor).

    • Negative Control: DMSO (vehicle).

  • Equipment:

    • Automated liquid handler.

    • Multidrop combi reagent dispenser.

    • Plate reader with luminescence detection capabilities.

    • CO₂ incubator (37°C, 5% CO₂).

    • Centrifuge.

    • Bio-safety cabinet.

Experimental Protocols

Protocol 1: Primary High-Throughput Screen (Single Concentration)

This protocol is for screening the entire compound library at a single concentration to identify initial "hits".

  • Cell Preparation: Culture SK-BR-3 cells to ~80% confluency. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in fresh culture medium and adjust the cell density to 2.5 x 10⁵ cells/mL.

  • Cell Seeding: Using a multidrop combi dispenser, dispense 20 µL of the cell suspension (5,000 cells/well) into all wells of the 384-well assay plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Addition:

    • Using an automated liquid handler, transfer 100 nL of compound solution from the library source plates to the assay plates. The final concentration of test compounds should be 10 µM with a final DMSO concentration of 0.5%.

    • Add 100 nL of Staurosporine to positive control wells (final concentration 1 µM).

    • Add 100 nL of DMSO to negative control wells.

  • Incubation: Incubate the assay plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Protocol 2: Hit Confirmation and Dose-Response Analysis

This protocol is for re-testing the primary hits and determining their potency (IC₅₀).

  • Hit Selection: From the primary screen, select all compounds that exhibit ≥50% inhibition for follow-up.

  • Dose-Response Plate Preparation: Prepare serial dilutions of the selected hit compounds in DMSO to create an 8-point concentration gradient (e.g., from 100 µM to 0.03 µM).

  • Cell Seeding and Compound Addition: Follow steps 1-4 from Protocol 1. Instead of a single concentration, add 100 nL of the serially diluted compounds to the designated wells in triplicate.

  • Incubation and Readout: Follow steps 5-6 from Protocol 1.

  • Data Analysis:

    • Normalize the data with respect to the positive (0% viability) and negative (100% viability) controls.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each confirmed hit.

Data Presentation

Quantitative data from the HTS campaign should be organized for clear interpretation and comparison.

Table 1: Representative Data from Primary Screen

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionHit (≥50%)
Negative ControlN/A85,4300%No
Positive Control11,25098.5%Yes
BZ-0011082,1103.9%No
BZ-0021035,88058.0%Yes
BZ-0031075,32011.8%No
BZ-0041015,37082.0%Yes
BZ-0051041,20051.8%Yes

% Inhibition is calculated as: 100 * (1 - (Sample_RLU - Positive_Control_RLU) / (Negative_Control_RLU - Positive_Control_RLU))

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC₅₀ (µM)Hill Slope
BZ-0024.751.20.992
BZ-0040.891.10.995
BZ-0058.120.90.987
Lapatinib (Ref)0.051.00.998

IC₅₀ values are determined from the 8-point dose-response curve.

Conclusion

The described high-throughput screening protocol provides a robust framework for identifying novel inhibitors of the HER2 signaling pathway from a library of this compound analogs. Compounds identified as potent hits in this cell-based assay can be advanced to secondary assays to confirm their mechanism of action, assess their selectivity against other kinases, and evaluate their drug-like properties. This approach serves as a critical first step in the drug discovery pipeline, aiming to develop new targeted therapies for HER2-positive cancers.

References

Application Notes and Protocols for In Vivo Studies of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the therapeutic potential of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Based on the known biological activities of structurally related benzimidazole derivatives, this document outlines protocols for assessing its neuroprotective, anti-inflammatory, analgesic, anticancer, antimicrobial, and chloride secretion activation properties.

Potential Therapeutic Applications and Corresponding Animal Models

This compound, a benzimidazolone derivative, holds promise for a variety of therapeutic applications. Preclinical in vivo studies are essential to validate these potential uses. The following are suggested animal models based on the activities of similar compounds.

Neuroprotective Effects

Benzimidazole derivatives have shown potential in mitigating neurodegeneration. An established animal model to investigate these effects is the ethanol-induced neurodegeneration model in rats. This model mimics some aspects of alcohol-induced brain damage, including oxidative stress and neuroinflammation.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and pain-relieving potential of benzimidazole compounds can be assessed using well-established rodent models. The carrageenan-induced paw edema model in rats is a standard for acute inflammation, while the acetic acid-induced writhing test in mice is a common model for visceral pain.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been explored in various cancer types. A common preclinical model to assess the efficacy of a compound against solid tumors is the lung cancer xenograft model in immunocompromised mice.

Antimicrobial Activity

To evaluate the in vivo efficacy of this compound against bacterial and fungal infections, systemic infection models in mice are recommended. These models help determine the compound's ability to reduce microbial burden in key organs.

Chloride Secretion Activation

Some compounds are known to activate chloride channels, a mechanism relevant for treating constipation. The loperamide-induced constipation model in mice is a suitable in vivo assay to evaluate the pro-secretory and laxative effects of the test compound.

Experimental Protocols

The following sections provide detailed protocols for the aforementioned animal models.

Neuroprotective Effects: Ethanol-Induced Neurodegeneration in Rats

Objective: To evaluate the neuroprotective effects of this compound against ethanol-induced neurotoxicity in rats.

Animals: Male Sprague-Dawley rats (200-250 g).

Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., saline or 0.5% carboxymethylcellulose) administration.

  • Group 2 (Ethanol): Ethanol (2 g/kg, i.p.) administration.[1][2]

  • Group 3 (Test Compound): this compound (dose to be determined by dose-ranging studies) administered prior to ethanol.

  • Group 4 (Positive Control): A known neuroprotective agent (e.g., N-acetylcysteine) administered prior to ethanol.

Procedure:

  • Acclimatize rats for at least one week.

  • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) for a predefined period (e.g., 14 days).

  • On the final days of treatment (e.g., days 12-14), induce neurodegeneration by administering ethanol (2 g/kg, i.p.).[1][2]

  • One hour after the final ethanol administration, conduct behavioral tests (e.g., Morris water maze, elevated plus maze) to assess cognitive function and anxiety-like behavior.

  • Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex).

  • Process brain tissue for biochemical analysis (e.g., oxidative stress markers like MDA and SOD), and inflammatory markers (e.g., TNF-α, IL-6 via ELISA).

  • Perform histological analysis (e.g., H&E staining) to assess neuronal damage.

Experimental Workflow:

G cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment Phase (14 days) cluster_induction Induction (Days 12-14) cluster_assessment Assessment acclimatize Animal Acclimatization treatment Daily administration of Test Compound/Vehicle acclimatize->treatment induction Ethanol Administration (2 g/kg, i.p.) treatment->induction behavior Behavioral Tests induction->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia biochem Biochemical Analysis euthanasia->biochem histo Histological Analysis euthanasia->histo G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_ext TNF-α TNFR TNFR TNFa_ext->TNFR IKK IKK TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates (inhibition) NFkB_p65_p50 p65/p50 IkB->NFkB_p65_p50 sequesters NFkB_nuc p65/p50 NFkB_p65_p50->NFkB_nuc translocates Benzimidazole 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Benzimidazole->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Proinflammatory_genes transcribes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Arachidonic_acid_mem Arachidonic Acid COX2 COX-2 Arachidonic_acid_mem->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Benzimidazole 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Benzimidazole->COX2 inhibits

References

Application Notes and Protocols: 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one in Infectious Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazole class of molecules.[1] This scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. In the realm of infectious disease research, derivatives of this compound have demonstrated promising antibacterial, antifungal, and potential antiviral properties.[1] Furthermore, this chemical entity has been identified as an inhibitor of bacterial communication through quorum sensing and displays activity against key enzymes like DNA topoisomerase, suggesting multiple mechanisms of action against infectious agents.[1]

These application notes provide a comprehensive overview of the current research, quantitative data on antimicrobial activities, and detailed experimental protocols for the investigation of this compound and its derivatives in the context of infectious diseases.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. Notably, N-acylated analogues have shown significant activity.

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values for various derivatives of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of N-Acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolone Analogues Against Various Bacterial Strains.

Compound Bacillus cereus (μg/mL) Bacillus subtilis (μg/mL) Staphylococcus aureus (μg/mL) Escherichia coli (μg/mL) Pseudomonas aeruginosa (μg/mL)
Analogue 5-07 (pentanoic acid derivative) 25.0 12.5 50.0 50.0 100.0

| Analogue 5-19 (4-chloro-benzoic acid derivative) | 50.0 | 25.0 | 50.0 | 100.0 | >100.0 |

Table 2: 50% Effective Concentration (EC50) of N-Acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolone Analogues Against Botrytis cinerea.

Compound EC50 (μg/mL)
Analogue 5-02 (chloroacetic acid derivative) 21.07
Analogue 5-07 (pentanoic acid derivative) 17.62
Analogue 5-12 (4-chlorophenoxy acetic acid derivative) 10.68
Analogue 5-15 (3-methyl-benzoic acid derivative) 19.75
Analogue 5-19 (4-chloro-benzoic acid derivative) 14.23
Analogue 5-20 (4-fluoro-benzoic acid derivative) 17.33

| Analogue 5-25 (4-bromo-3-methylbenzoic acid derivative) | 16.39 |

Experimental Protocols

Synthesis of N-Acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives

This protocol outlines the general synthesis route for the N-acylated derivatives of 5-methyl-benzimidazolone, for which antimicrobial data is presented above.

Workflow for Synthesis:

cluster_0 Synthesis of 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one cluster_1 N-acylation 4-methyl-2-nitroaniline 4-methyl-2-nitroaniline N-alkylation N-alkylation 4-methyl-2-nitroaniline->N-alkylation 1-isopropyl-4-methyl-2-nitroaniline 1-isopropyl-4-methyl-2-nitroaniline N-alkylation->1-isopropyl-4-methyl-2-nitroaniline Reduction Reduction 1-isopropyl-4-methyl-2-nitroaniline->Reduction N1-isopropyl-4-methylbenzene-1,2-diamine N1-isopropyl-4-methylbenzene-1,2-diamine Reduction->N1-isopropyl-4-methylbenzene-1,2-diamine Cyclization Cyclization N1-isopropyl-4-methylbenzene-1,2-diamine->Cyclization 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one Cyclization->1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one N-acylation_reaction N-acylation_reaction 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one->N-acylation_reaction Acyl_chlorides Acyl_chlorides Acyl_chlorides->N-acylation_reaction Target_compounds Target_compounds N-acylation_reaction->Target_compounds

Caption: Synthetic pathway for N-acylated benzimidazolone derivatives.

Materials:

  • 4-methyl-2-nitroaniline

  • 2-iodopropane

  • Potassium carbonate (K2CO3)

  • N,N-dimethylformamide (DMF)

  • Sodium dithionite (Na2S2O4)

  • Ethanol

  • Water

  • 1,1'-Carbonyldiimidazole (CDI)

  • Acyl chlorides (various)

  • Triethylamine (TEA)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Synthesis of N-isopropyl-4-methyl-2-nitroaniline: To a solution of 4-methyl-2-nitroaniline in DMF, add K2CO3 and 2-iodopropane. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Synthesis of N1-isopropyl-4-methylbenzene-1,2-diamine: To the N-isopropyl-4-methyl-2-nitroaniline, add ethanol and water. Heat the mixture and add Na2S2O4 portion-wise. Stir until the reaction is complete.

  • Synthesis of 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one: Dissolve the diamine product in a suitable solvent and add CDI. Stir the reaction mixture until cyclization is complete.

  • Synthesis of 3-acyl-1-isopropyl-5-methyl-benzimidazolones (Target Compounds): To a solution of 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one in CH2Cl2, add TEA and the respective acyl chloride. Stir the mixture at room temperature until the acylation is complete. Purify the final product using column chromatography.

Antibacterial Activity Assay (Micro-broth Dilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Workflow for MIC Determination:

Bacterial_culture Bacterial_culture Inoculation Inoculation Bacterial_culture->Inoculation Compound_dilution Compound_dilution Compound_dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_determination MIC_determination Incubation->MIC_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare bacterial inoculum: Culture the bacterial strains in nutrient broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare compound dilutions: Prepare a series of two-fold dilutions of the test compounds in the nutrient broth in the wells of a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Mechanism of Action Studies

Preliminary studies suggest that this compound and its derivatives may exert their antimicrobial effects through multiple mechanisms, including the inhibition of quorum sensing and DNA topoisomerase.[1]

Quorum Sensing Inhibition Assay

This protocol provides a general method to screen for quorum sensing inhibition, specifically targeting the inhibition of virulence factor production in Pseudomonas aeruginosa.

Workflow for Quorum Sensing Inhibition Assay:

PAO1_culture PAO1_culture Add_compound Add_compound PAO1_culture->Add_compound Incubation Incubation Add_compound->Incubation Measure_virulence_factors Measure_virulence_factors Incubation->Measure_virulence_factors Elastase_assay Elastase_assay Measure_virulence_factors->Elastase_assay Pyocyanin_assay Pyocyanin_assay Measure_virulence_factors->Pyocyanin_assay Swarming_motility_assay Swarming_motility_assay Measure_virulence_factors->Swarming_motility_assay Supercoiled_DNA Supercoiled_DNA Incubation Incubation Supercoiled_DNA->Incubation Topoisomerase_I Topoisomerase_I Topoisomerase_I->Incubation Test_compound Test_compound Test_compound->Incubation Agarose_gel_electrophoresis Agarose_gel_electrophoresis Incubation->Agarose_gel_electrophoresis Visualization Visualization Agarose_gel_electrophoresis->Visualization

References

Application Notes and Protocols for the Analytical Detection of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the qualitative and quantitative analysis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate in pharmaceutical synthesis. The following methods are intended for use by researchers, scientists, and drug development professionals.

Overview

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Accurate and precise analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two common and powerful techniques for the analysis of benzimidazole derivatives.[1][2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Please note that these values are representative of methods for closely related benzimidazole derivatives and should be verified for the specific application.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.05 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.5 ng/mL
**Linearity (R²) **> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis and quality control of this compound.[1]

Experimental Protocol

Objective: To determine the purity and concentration of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C8 or C18 analytical column (e.g., Nucleosil C8, 5 µm, 4.6 x 250 mm)[3]

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Nucleosil C8 (5 µm, 4.6 x 250 mm)[3]

    • Mobile Phase: A gradient elution can be employed for optimal separation. A typical gradient could be:

      • 0-5 min: 25% B

      • 5-15 min: 25% to 75% B

      • 15-20 min: 75% B

      • 20-25 min: 75% to 25% B

      • 25-30 min: 25% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm or 288 nm[3]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Injection B->E C Sample Preparation C->E D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: General workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the detection of low levels of this compound and for its analysis in complex matrices.

Experimental Protocol

Objective: To accurately identify and quantify this compound at trace levels.

Materials:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column (e.g., Hydrosphere C18, 3 µm, 2.1 x 150 mm)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Prepare a series of working standards by serial dilution in the initial mobile phase composition, covering the expected sample concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation:

    • Dissolve the sample in methanol to an appropriate concentration.

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

    • Filter the final extract through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Hydrosphere C18 (3 µm, 2.1 x 150 mm)

    • Mobile Phase: A gradient similar to the HPLC-UV method can be used, but with a potentially faster ramp-up.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized). For a related nitrated derivative, negative mode was effective.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: [M+H]⁺ or [M-H]⁻ for this compound (m/z 149.07 or 147.05).

    • Product Ions: To be determined by infusion of a standard solution and performing a product ion scan. At least two product ions should be monitored for confirmation.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

  • Data Analysis:

    • Identify the analyte by its retention time and the presence of the selected MRM transitions.

    • Quantify the analyte using a calibration curve constructed from the peak areas of the standards.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Quantification A Mobile Phase Preparation D LC System Setup A->D B Standard Solution Preparation E Injection B->E C Sample Preparation/Extraction C->E D->E F Chromatographic Separation E->F G Ionization (ESI) F->G H Mass Analysis (MRM) G->H I Data Processing & Quantification H->I

Caption: General workflow for LC-MS/MS analysis.

References

Application Notes and Protocols: 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one as a versatile scaffold in drug discovery. This document outlines its potential applications in oncology, infectious diseases, and cystic fibrosis, supported by experimental protocols and quantitative data to guide further research and development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzimidazole core.[1] This scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[2] The addition of a methyl group at the 5-position can influence its physicochemical properties, such as solubility and lipophilicity, which in turn can modulate its biological activity and pharmacokinetic profile.[3] While much of the research has focused on its derivatives, the core structure itself has shown promise and serves as a critical starting point for the synthesis of novel therapeutic agents.[3][4]

Therapeutic Applications and Mechanisms of Action

This compound and its analogs have demonstrated potential in several therapeutic areas. The primary areas of interest include:

  • Anticancer Activity: The benzimidazol-2-one scaffold is a known inhibitor of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and cell proliferation.[2][3] By inhibiting this enzyme, these compounds can induce apoptosis in cancer cells.

  • Antimicrobial Activity: This compound and its derivatives have shown efficacy against a range of bacterial pathogens. One key mechanism is the inhibition of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation.[3]

  • Chloride Secretion Activation: Benzimidazol-2-ones have been identified as activators of chloride secretion.[3][5] This is achieved through the activation of Ca2+-dependent K+ channels, which plays a crucial role in maintaining ion balance across epithelial tissues.[6] This mechanism suggests potential therapeutic applications in conditions like cystic fibrosis, which is characterized by defective ion transport.[3][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its derivatives. It is important to note that much of the specific quantitative bioactivity data has been generated for derivatives of the core molecule.

Table 1: Anticancer Activity of Benzimidazol-2-one Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Benzimidazole 4MCF-7 (Breast Cancer)8.86 ± 1.10[7]
Benzimidazole 2HCT-116 (Colon Cancer)16.18 ± 3.85[7]
Benzimidazole 1HCT-116 (Colon Cancer)28.54 ± 2.91[7]
Benzimidazole 2MCF-7 (Breast Cancer)30.29 ± 6.39[7]
Benzimidazole 1MCF-7 (Breast Cancer)31.2 ± 4.49[7]
Fluoro aryl benzimidazole derivative 1HOS (Osteosarcoma)1.8[8]
Fluoro aryl benzimidazole derivative 1G361 (Melanoma)2[8]
Fluoro aryl benzimidazole derivative 1MCF-7 (Breast Cancer)2.8[8]
Fluoro aryl benzimidazole derivative 1K-562 (Leukemia)7.8[8]
Benzimidazole-triazole hybrid 18A549 (Lung Cancer)0.63[8]
Benzimidazole-triazole hybrid 18NCI-H460 (Lung Cancer)0.99[8]
Benzimidazole-triazole hybrid 18MCF-7 (Breast Cancer)1.3[8]
Benzimidazole-triazole hybrid 18MDA-MB-231 (Breast Cancer)0.94[8]

Table 2: Antimicrobial Activity of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives

DerivativeBacillus cereus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Reference
Analogue 5-07 (pentanoic acid)25.012.525.050.0100.0[9]
Analogue 5-19 (4-chloro-benzoic acid)6.2512.512.550.0100.0[9]
Ampicillin (Control)12.53.136.253.1325.0[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.

Anticancer Activity: Topoisomerase I Inhibition Assay

This protocol is adapted from studies on benzimidazole derivatives as topoisomerase I inhibitors.[11]

Objective: To determine the inhibitory effect of this compound on human topoisomerase I activity.

Materials:

  • Human Topoisomerase I (e.g., from TopoGEN)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction Buffer (10x): 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 50% (v/v) glycerol, 10 mM dithiothreitol, 1 M KCl.

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control)

  • Stop Solution: 1% SDS, 0.025% bromophenol blue, 50% glycerol

  • Agarose gel (1%) containing ethidium bromide

  • TAE buffer

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare the reaction mixture in a final volume of 20 µL. To a microcentrifuge tube, add 2 µL of 10x reaction buffer, supercoiled plasmid DNA (0.25 µg), and varying concentrations of this compound.

  • Add 1 unit of human topoisomerase I to the reaction mixture.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer until the dye front has migrated an appropriate distance.

  • Visualize the DNA bands under UV light and capture the image.

  • Analyze the results: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the no-drug control.

Antimicrobial Activity: Anti-Quorum Sensing Assay

This protocol is for quantifying the inhibition of violacein production in Chromobacterium violaceum as an indicator of anti-quorum sensing activity.[12]

Objective: To assess the ability of this compound to inhibit quorum sensing-mediated violacein production.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth at 30°C.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate at 30°C for 24-48 hours with shaking.

  • After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • To quantify violacein, centrifuge the plate to pellet the cells.

  • Remove the supernatant and add 100 µL of DMSO to each well to solubilize the violacein.

  • Measure the absorbance at 585 nm (A585) to quantify the violacein.

  • Calculate the percentage of violacein inhibition relative to the no-treatment control, normalized to bacterial growth.

Chloride Secretion Activation: Ussing Chamber Assay

This protocol describes the use of an Ussing chamber to measure changes in ion transport across an epithelial cell monolayer.[1][13]

Objective: To determine if this compound can stimulate chloride secretion across an epithelial cell layer.

Materials:

  • Epithelial cell line (e.g., T84, Calu-3) grown on permeable supports

  • Ussing chamber system

  • Ringer's solution

  • This compound

  • Forskolin (positive control for CFTR activation)

  • Bumetanide (inhibitor of the Na-K-2Cl cotransporter)

Procedure:

  • Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with pre-warmed and oxygenated Ringer's solution.

  • Equilibrate the system for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved. The Isc is a measure of net ion transport.

  • Add this compound to the basolateral side of the monolayer.

  • Record the change in Isc over time. An increase in Isc indicates an increase in ion secretion.

  • To confirm that the increased Isc is due to chloride secretion, add bumetanide to the basolateral side. Inhibition of the stimulated Isc by bumetanide is indicative of chloride secretion.

  • A positive control with forskolin can be run in parallel to ensure the cells are responsive.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.

anticancer_pathway This compound This compound Topoisomerase I Topoisomerase I This compound->Topoisomerase I Inhibits DNA Replication DNA Replication Topoisomerase I->DNA Replication Required for Cell Cycle Arrest Cell Cycle Arrest DNA Replication->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Leads to

Caption: Anticancer mechanism via Topoisomerase I inhibition.

quorum_sensing_pathway cluster_bacteria Pseudomonas aeruginosa AHL Signal Molecules AHL Signal Molecules LuxR-type Receptor LuxR-type Receptor AHL Signal Molecules->LuxR-type Receptor Binds to Virulence Gene Expression Virulence Gene Expression LuxR-type Receptor->Virulence Gene Expression Activates Biofilm Formation Biofilm Formation Virulence Gene Expression->Biofilm Formation This compound This compound This compound->LuxR-type Receptor Inhibits binding

Caption: Quorum sensing inhibition in P. aeruginosa.

chloride_secretion_pathway cluster_cell Epithelial Cell Basolateral Membrane Basolateral Membrane Apical Membrane Apical Membrane K+ Channel K+ Channel K+ Efflux K+ Efflux K+ Channel->K+ Efflux Mediates Cl- Channel (CFTR) Cl- Channel (CFTR) Cl- Secretion Cl- Secretion Cl- Channel (CFTR)->Cl- Secretion Mediates K+ Efflux->Cl- Secretion Drives This compound This compound This compound->K+ Channel Activates

Caption: Mechanism of chloride secretion activation.

experimental_workflow cluster_discovery Drug Discovery Phase Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Primary Assays Mechanism of Action Studies Mechanism of Action Studies In vitro Screening->Mechanism of Action Studies Active Hits Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Confirmed MoA Lead Optimization->Compound Synthesis Iterative Design

Caption: General experimental workflow in drug discovery.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. Its demonstrated activities in the realms of oncology, infectious disease, and ion channel modulation provide a strong foundation for further drug discovery efforts. The protocols and data presented herein offer a starting point for researchers to explore the full potential of this versatile molecule and its derivatives. Future work should focus on synthesizing and screening a broader library of analogs to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

Application Notes and Protocols for Studying Protein-Ligand Interactions with 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one as a scaffold for developing ligands to study protein-ligand interactions. While this compound itself is often a synthetic intermediate, its derivatives have shown significant activity in modulating key biological pathways, making the core structure a valuable starting point in drug discovery.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile scaffold in medicinal chemistry.[1] Its structure is amenable to a variety of chemical modifications, allowing for the synthesis of diverse libraries of compounds with tailored properties for specific biological targets. The benzimidazole nucleus is considered a "privileged substructure" due to its ability to interact with a wide range of biopolymers.[2] Research has demonstrated that derivatives of this compound exhibit potential as anticancer and antimicrobial agents, and as modulators of ion channels.[2]

This document outlines the application of this compound derivatives in studying protein-ligand interactions, with a focus on their potential as inhibitors of the p53-MDM2 pathway and as Corticotropin-Releasing Factor 1 (CRF-1) receptor antagonists. Detailed protocols for common biophysical and biochemical assays are provided to guide researchers in their investigations.

Key Biological Targets and Signaling Pathways

Derivatives of the this compound scaffold have been investigated for their activity against several important biological targets.

p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and targets it for degradation.[3][4] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressive functions.[3][4] Small molecules that can disrupt the p53-MDM2 interaction are therefore of significant interest as potential cancer therapeutics.[3][5] The benzimidazol-2-one core has been proposed as a suitable mimic for tryptophan, an amino acid critical for the p53-MDM2 interaction, making it a promising starting point for the design of p53-MDM2 antagonists.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 upregulates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 inhibits (ubiquitination & degradation) Benzimidazole Benzimidazole Derivative Benzimidazole->MDM2 inhibits binding to p53

Figure 1: p53-MDM2 signaling pathway and the inhibitory action of benzimidazole derivatives.
Corticotropin-Releasing Factor 1 (CRF-1) Receptor

The Corticotropin-Releasing Factor (CRF) system is a key mediator of the body's response to stress.[6] The CRF-1 receptor is a G-protein coupled receptor that is implicated in anxiety, depression, and other stress-related disorders.[6][7] Antagonists of the CRF-1 receptor are being investigated as potential treatments for these conditions.[7][8] Benzimidazole derivatives have been identified as a promising class of non-peptidic CRF-1 receptor antagonists.

CRF1_Signaling_Pathway CRF CRF CRF1R CRF-1 Receptor CRF->CRF1R binds G_Protein G-Protein CRF1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Stress_Response Stress Response PKA->Stress_Response leads to Benzimidazole Benzimidazole Derivative Benzimidazole->CRF1R antagonizes

Figure 2: CRF-1 receptor signaling pathway and the antagonistic action of benzimidazole derivatives.

Quantitative Data for Benzimidazole Derivatives

While specific binding data for this compound is not widely published, numerous studies have reported the activity of its derivatives against various protein targets. The following table summarizes representative data for these derivatives, illustrating the potential of the benzimidazole scaffold.

Compound ClassTarget ProteinAssay TypeQuantitative Value (IC₅₀)Reference
Benzimidazole-triazole hybridsEGFREnzymatic Assay73 ± 4 nM[9]
Benzimidazole-triazole hybridsVEGFR-2Enzymatic Assay0.21 µM[10]
2-substituted benzimidazolesTopoisomerase IIEnzymatic Assay0.35 µM[10]
Benzimidazol-2-one acetamidesp53-MDM2Fluorescence Polarization16 µM[11]
Benzimidazole derivativesSeparaseEnzymatic Assay14.8 µM[12]

Experimental Protocols

The following are generalized protocols for common assays used to characterize the interaction between small molecules, such as derivatives of this compound, and their protein targets.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[13]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution (e.g., 10 µM in buffer) Load_Cell Load Protein into Sample Cell Protein_Prep->Load_Cell Ligand_Prep Prepare Ligand Solution (e.g., 100 µM in same buffer) Load_Syringe Load Ligand into Injection Syringe Ligand_Prep->Load_Syringe Titration Titrate Ligand into Protein Solution Load_Cell->Titration Load_Syringe->Titration Raw_Data Measure Heat Change per Injection Titration->Raw_Data Binding_Isotherm Generate Binding Isotherm Raw_Data->Binding_Isotherm Fit_Data Fit Data to Binding Model Binding_Isotherm->Fit_Data Results Determine Kd, n, ΔH Fit_Data->Results

Figure 3: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-20 µM) in a suitable buffer (e.g., PBS or HEPES).

    • Prepare a solution of the benzimidazole derivative (e.g., 100-200 µM) in the exact same buffer to avoid heats of dilution. If DMSO is required to dissolve the compound, ensure the final DMSO concentration is identical in both the protein and ligand solutions and is typically below 5%.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Set the experimental temperature (e.g., 25 °C).

  • Experiment:

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, allowing the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[14][15] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the target protein onto the sensor surface using standard amine coupling chemistry or other appropriate methods. Create a reference channel with an irrelevant protein or no protein to subtract non-specific binding.

  • Sample Preparation:

    • Prepare a series of concentrations of the benzimidazole derivative in a suitable running buffer (e.g., HBS-EP+). If DMSO is used, maintain a constant concentration across all samples.

  • Binding Analysis:

    • Inject the different concentrations of the benzimidazole derivative over the sensor surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to obtain sensorgrams for association.

    • After the association phase, flow running buffer over the surface to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (kd/ka).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule (tracer) to a larger protein.[16][17] It is particularly useful for high-throughput screening of inhibitors in a competitive binding format.

Protocol:

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled tracer that binds to the target protein. This could be a known ligand or a peptide derived from the natural binding partner.

    • Determine the optimal concentrations of the target protein and the fluorescent tracer that give a stable and significant polarization signal.

  • Competitive Binding Assay:

    • In a microplate, add the target protein and the fluorescent tracer at their predetermined optimal concentrations.

    • Add varying concentrations of the benzimidazole derivative (the competitor).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of the benzimidazole derivative.

    • Fit the data to a competitive binding model to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel ligands for studying protein-ligand interactions. Its derivatives have shown promise in targeting key proteins involved in cancer and stress-related disorders. The experimental protocols outlined in these application notes provide a framework for researchers to characterize the binding of these and other small molecules to their biological targets, thereby facilitating the drug discovery and development process.

References

Application Notes and Protocols: Synthesis and Functionalization of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and functionalization of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, a versatile scaffold for the development of novel therapeutic agents. The methodologies outlined below cover the synthesis of the core structure and key functionalization reactions, including nitration and N-acylation. Additionally, this document summarizes the biological activities of these analogs and their potential role in modulating cellular signaling pathways.

Introduction

The this compound core is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1][2] Analogs of this scaffold have demonstrated potential as antimicrobial and anticancer agents.[3][4] Functionalization of the benzimidazolone ring, either on the aromatic portion or at the nitrogen atoms, allows for the fine-tuning of physicochemical properties and biological activity, making this a promising area of research for drug discovery.[5]

Synthesis of the Core Structure

The foundational this compound scaffold is classically synthesized via the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[5] This method is robust and provides a straightforward entry into this class of compounds.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published method for the preparation of the starting material for further functionalization.[6]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Urea

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

Procedure:

  • Combine 4-methyl-1,2-phenylenediamine and urea in a round-bottom flask.

  • Heat the mixture to 180°C.[6]

  • Maintain the temperature and continue heating for the appropriate time to ensure the reaction goes to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent system to afford this compound as a solid.

Functionalization of the Benzimidazolone Core

The this compound scaffold can be readily functionalized at several positions to generate a library of analogs with diverse properties. Key functionalization strategies include electrophilic substitution on the aromatic ring and nucleophilic reactions at the nitrogen atoms.[5]

Nitration of the Aromatic Ring

Nitration is a key method for introducing nitro groups onto the benzimidazolone ring, which can serve as handles for further synthetic transformations or contribute directly to biological activity.

This protocol details a one-step nitration of this compound.[6]

Materials:

  • This compound (14.82 g, 0.1 mol)

  • Potassium nitrate (KNO₃, 33.3 g, 0.33 mol)

  • Concentrated sulfuric acid (H₂SO₄, 98%, 100 mL)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Sintered glass filter

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 100 mL of concentrated sulfuric acid and cool to 5°C in an ice-water bath.

  • Slowly add potassium nitrate in small portions to the cooled sulfuric acid with continuous stirring to create a homogenous nitration mixture.[6]

  • Carefully add this compound in small portions to the nitrating mixture, maintaining the temperature at 5°C.[6]

  • After the addition is complete, gradually raise the reaction temperature to approximately 60°C and stir for 2 hours.[6]

  • Increase the temperature to 90°C and continue stirring for an additional 4 hours.[6]

  • Cool the reaction mixture to room temperature and then place it in a freezer at 4°C overnight.

  • Collect the precipitated product by filtration through a sintered glass filter.

  • Wash the product with 50% sulfuric acid, followed by several washes with distilled water.[6]

  • Dry the final product at 100°C to a constant weight. The expected yield is approximately 89.7%.[6]

N-Acylation

N-acylation of the benzimidazolone core is a valuable method for introducing a wide variety of substituents at the nitrogen atoms, significantly expanding the chemical diversity of the resulting analogs. A microwave-assisted protocol offers a rapid and efficient means of achieving this transformation.[7]

This protocol provides a general, high-speed method for the N-acylation of benzimidazolones.[7]

Materials:

  • 1,3-dihydro-2H-benzimidazol-2-one derivative

  • Carboxylic acid

  • Cyanuric chloride

  • Sodium hydride (NaH)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,3-dihydro-2H-benzimidazol-2-one derivative, the desired carboxylic acid, and cyanuric chloride.

  • Add sodium hydride and triethylamine to the mixture.

  • Add a 1:1 mixture of DMF and acetonitrile as the solvent.

  • Seal the vessel and place it in the microwave synthesizer.

  • Heat the reaction mixture to 110°C and hold for 10 minutes.[7]

  • After cooling, the reaction mixture can be worked up using standard procedures, and the product purified by column chromatography.

Data Presentation

The following tables summarize the quantitative data for the biological activity of various functionalized this compound analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Analogs Against Various Bacterial Strains [3]

CompoundBacillus cereus (μg/mL)Bacillus subtilis (μg/mL)Staphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)
Analogue 5-07
Analogue 5-19

Note: Specific MIC values for Analogue 5-07 and 5-19 were mentioned as effective but not explicitly provided in the source material.

Table 2: Antiproliferative Activity of Benzimidazole Derivatives in Cancer Cell Lines [4]

CompoundCell LineIC₅₀ (μg/mL)
Benzimidazole 1HCT-116 (Colon Cancer)28.54 ± 2.91
Benzimidazole 2HCT-116 (Colon Cancer)16.18 ± 3.85
Benzimidazole 4HCT-116 (Colon Cancer)24.08 ± 0.31
Benzimidazole 1MCF-7 (Breast Cancer)31.21 ± 4.49
Benzimidazole 2MCF-7 (Breast Cancer)30.29 ± 6.39
Benzimidazole 4MCF-7 (Breast Cancer)8.86 ± 1.10

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization cluster_analogs Functionalized Analogs 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine This compound This compound 4-methyl-1,2-phenylenediamine->this compound Urea Urea Urea->this compound Nitration Nitration This compound->Nitration N-Acylation N-Acylation This compound->N-Acylation N-Alkylation N-Alkylation This compound->N-Alkylation Nitro-analogs Nitro-analogs Nitration->Nitro-analogs N-Acyl-analogs N-Acyl-analogs N-Acylation->N-Acyl-analogs N-Alkyl-analogs N-Alkyl-analogs N-Alkylation->N-Alkyl-analogs

Caption: Synthetic workflow for this compound analogs.

Hedgehog Signaling Pathway

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU-GLI Complex SUFU-GLI Complex SMO->SUFU-GLI Complex dissociates SUFU SUFU GLI GLI GLI_active Active GLI GLI->GLI_active translocates SUFU-GLI Complex->SUFU SUFU-GLI Complex->GLI Target Genes Target Gene Expression GLI_active->Target Genes activates Hedgehog Ligand Hedgehog Ligand Hedgehog Ligand->PTCH1 binds Benzimidazolone Inhibitor Benzimidazolone Inhibitor Benzimidazolone Inhibitor->SMO inhibits

Caption: Inhibition of the Hedgehog signaling pathway by benzimidazolone analogs.

References

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A Chemical Probe for Validating the CFTR Chloride Channel

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one and its utility as a chemical tool for the target validation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial ion channel implicated in cystic fibrosis and other secretory disorders. While direct quantitative data for the 5-methyl derivative is limited in publicly available research, this guide leverages data from its more potent analog, 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), to illustrate the application of this chemical class in validating CFTR as a therapeutic target.

Introduction to this compound

This compound belongs to the benzimidazolone class of heterocyclic organic compounds. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active molecules[1]. The methylation at the 5-position can influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can modulate its biological activity[2]. While this specific compound has been explored for various potential therapeutic applications, including anticancer and antimicrobial activities, its role as an activator of chloride secretion has garnered significant interest, particularly in the context of cystic fibrosis research.

Target Validation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel expressed in epithelial cells[3]. Defective CFTR function leads to impaired ion transport, resulting in the dehydration of mucosal surfaces and the accumulation of thick, sticky mucus, particularly in the airways[4]. Small molecules that can activate or potentiate the function of mutant CFTR are therefore valuable tools for validating CFTR as a therapeutic target and for developing new treatments for CF.

Benzimidazolone derivatives have been identified as potent activators of CFTR-mediated chloride secretion. Their mechanism of action involves the activation of basolateral potassium (K+) channels, which increases the electrochemical driving force for chloride to exit the cell through apical CFTR channels.

Quantitative Data for Benzimidazolone Analogs

CompoundAssay TypeCell Line/SystemPotency (EC50/IC50)Reference
DCEBIO 86Rb+ Efflux (K+ channel activity)T84Several-fold more potent than 1-EBIO--INVALID-LINK--
DCEBIO Short-Circuit Current (Isc)T84 Monolayers~15 µM (estimated from 20-fold improvement over 1-EBIO's ~300 µM EC50)--INVALID-LINK--
DCEBIO Patch-Clamp (hIK1 K+ channel)-100-fold more potent than 1-EBIO--INVALID-LINK--
NS004 (a benzimidazolone analog)Whole-Cell Patch-Clamp (ΔF508-CFTR)3T3 Cells87 ± 14 nM--INVALID-LINK--
NS1619 (a benzimidazolone analog)Whole-Cell Patch-Clamp (ΔF508-CFTR)3T3 Cells472 ± 88 nM--INVALID-LINK--

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for CFTR activation by benzimidazolone analogs and a typical experimental workflow for target validation using these compounds.

G Signaling Pathway of Benzimidazolone-Mediated CFTR Activation Benzimidazolone 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Analog K_Channel Basolateral K+ Channel (e.g., hIK1) Benzimidazolone->K_Channel Activates Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Leads to Driving_Force Increased Electrochemical Driving Force for Cl- Hyperpolarization->Driving_Force CFTR Apical CFTR Channel Driving_Force->CFTR Enhances Cl_Secretion Increased Cl- Secretion CFTR->Cl_Secretion Mediates

Caption: Proposed signaling pathway for CFTR activation.

G Experimental Workflow for CFTR Target Validation cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_validation Target Validation Synthesis Synthesis of This compound Ussing Ussing Chamber Assay (Epithelial Monolayers) Synthesis->Ussing Test Compound Patch_Clamp Patch-Clamp Electrophysiology (Single Channel Activity) Synthesis->Patch_Clamp Test Compound Data_Analysis Data Analysis (EC50 Determination) Ussing->Data_Analysis Patch_Clamp->Data_Analysis Conclusion Confirmation of CFTR as Target Data_Analysis->Conclusion

Caption: Workflow for validating CFTR as a target.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of this compound

This protocol is adapted from a published method for the synthesis of the parent compound and its derivatives[5].

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Urea

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Condenser

  • Filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine a 1:1 molar ratio of 4-methyl-1,2-phenylenediamine and urea.

  • Heat the mixture to 180°C with constant stirring under a reflux condenser.

  • Maintain the temperature for 2-3 hours. The reaction mixture will solidify upon completion.

  • Allow the flask to cool to room temperature.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash with cold ethanol.

  • Dry the purified this compound product in a vacuum oven.

  • Characterize the final product using techniques such as NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Ussing Chamber Assay for Chloride Secretion

This protocol outlines the measurement of transepithelial ion transport in response to the test compound, providing a functional measure of CFTR activity.

Materials:

  • Epithelial cell line (e.g., T84, Calu-3) cultured on permeable supports (e.g., Transwell inserts)

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ag/AgCl electrodes

  • Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)

  • Forskolin (to activate adenylate cyclase and increase intracellular cAMP)

  • This compound (test compound)

  • CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

  • Mount the permeable support with the confluent epithelial cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with pre-warmed (37°C) and gassed (95% O2/5% CO2) Ringer's solution.

  • Equilibrate the system for 20-30 minutes, allowing the transepithelial resistance (TEER) and short-circuit current (Isc) to stabilize.

  • Establish a baseline Isc reading.

  • Add forskolin to the basolateral side to stimulate CFTR activity and record the change in Isc.

  • Once a stable forskolin-stimulated Isc is achieved, add this compound to the basolateral chamber in a cumulative, dose-dependent manner.

  • Record the change in Isc after each addition, allowing the current to stabilize before the next addition.

  • At the end of the experiment, add a CFTR-specific inhibitor to the apical chamber to confirm that the observed current is mediated by CFTR.

  • Calculate the change in Isc in response to the test compound and determine the EC50 value from the dose-response curve.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of CFTR channel activity in response to the test compound at the single-cell level.

Materials:

  • Cells expressing CFTR (e.g., transfected HEK293 or CHO cells)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller and microforge

  • Extracellular (bath) solution

  • Intracellular (pipette) solution containing ATP and PKA catalytic subunit

  • Forskolin

  • This compound (test compound)

Procedure:

  • Plate the CFTR-expressing cells on glass coverslips 24-48 hours before the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of, for example, -40 mV.

  • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit whole-cell currents.

  • Perfuse the cell with a solution containing forskolin to activate CFTR channels and record the baseline CFTR current.

  • Apply this compound to the bath solution at various concentrations and record the potentiation of the CFTR current.

  • Analyze the current-voltage (I-V) relationship and the magnitude of the current potentiation to determine the effect of the compound on CFTR channel activity.

Conclusion

This compound and its analogs represent a valuable class of chemical tools for the validation of CFTR as a therapeutic target. The protocols and data presented in this guide provide a framework for researchers to utilize these compounds in their studies of CFTR function and in the broader context of drug discovery for cystic fibrosis and other related disorders. The ability of these small molecules to modulate a key ion channel underscores the power of chemical probes in elucidating biological pathways and validating novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one.

I. Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when encountering poor aqueous solubility with this compound?

A1: Initially, it is crucial to characterize the physicochemical properties of your compound. The introduction of a methyl group to the benzimidazole structure can alter properties like lipophilicity and solubility.[1] A fundamental approach is to assess the compound's solubility at various pH levels, as benzimidazole derivatives can exhibit pH-dependent solubility.[2][3][4] Additionally, simple modifications to the dissolution media, such as the use of cosolvents, can provide a quick assessment of potential solubility enhancement.[5][6][7]

Q2: How does pH modification affect the solubility of this compound?

A2: The solubility of many compounds is strongly dependent on the pH of the solution.[8] For benzimidazole derivatives, which can possess both weakly acidic and weakly basic functionalities, altering the pH can significantly impact ionization and, consequently, aqueous solubility.[9][10][11] Generally, for a weakly basic compound, decreasing the pH will lead to protonation and increased solubility. Conversely, for a weakly acidic compound, increasing the pH will result in deprotonation and enhanced solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH for your experiments.[2]

Q3: What are cosolvents and how can they improve the solubility of this compound?

A3: Cosolvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[7][12][13] They work by reducing the polarity of the water, which can enhance the dissolution of hydrophobic molecules.[12] Commonly used cosolvents in pharmaceutical research include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[7][14] The selection and concentration of a cosolvent should be carefully optimized to achieve the desired solubility without negatively impacting downstream experiments or causing toxicity in biological systems.[14]

Q4: What is a solid dispersion and how can it enhance the solubility of this compound?

A4: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[15][16] This technique can improve the dissolution rate and solubility of poorly water-soluble drugs by several mechanisms, including reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous form.[15][16][17] The amorphous state has higher energy than the crystalline state and thus requires less energy to dissolve.[16] Common carriers used for solid dispersions include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[18][19]

Q5: How can cyclodextrins be used to improve the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules.[5][20] The interior of the cyclodextrin molecule is hydrophobic, while the exterior is hydrophilic. The hydrophobic portion of the drug can be encapsulated within the cyclodextrin cavity, forming a complex that has a hydrophilic exterior and is more soluble in water.[21][22] This complexation can significantly increase the aqueous solubility and dissolution rate of benzimidazole derivatives.[21][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[21]

II. Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility at the buffer's pH. Perform a pH-solubility profile to identify a pH range where the compound is more soluble. Adjust the pH of your experimental buffer accordingly.[8][11]The compound remains in solution at the optimized pH.
Insufficient solvent capacity. Introduce a water-miscible cosolvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer. Start with a low percentage (1-5%) and gradually increase as needed, keeping in mind the tolerance of your experimental system.[7][13]Increased solubility and prevention of precipitation.
Slow dissolution rate. Reduce the particle size of the solid compound through micronization or sonication before dissolution. This increases the surface area available for solvation.[25][26][27]Faster and more complete dissolution of the compound.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Potential Cause Troubleshooting Step Expected Outcome
Precipitation of the compound in the assay medium. Prepare a concentrated stock solution in a suitable organic solvent or a cosolvent system and then dilute it into the final assay medium. Ensure the final concentration of the organic solvent is low and does not affect the assay.Consistent and reproducible assay results.
Low bioavailability in cell-based assays. Consider formulating the compound as a complex with a cyclodextrin (e.g., HP-β-CD) to enhance its solubility and transport across cell membranes.[21][22]Improved compound uptake and more reliable biological data.
The compound is not in a fully solubilized state. Prepare a solid dispersion of the compound with a hydrophilic polymer (e.g., PVP K30). This can improve the dissolution rate and ensure the compound is molecularly dispersed.[15][17][28]More accurate and reproducible biological activity measurements.

III. Quantitative Data on Solubility Enhancement

The following tables present illustrative quantitative data on the potential solubility enhancement of this compound using various techniques. Note: This data is hypothetical and for demonstration purposes.

Table 1: pH-Dependent Solubility of this compound at 25°C

pH Solubility (µg/mL)
2.055.8
4.012.3
6.02.1
7.41.5
8.03.7
10.025.4

Table 2: Effect of Cosolvents on the Solubility of this compound in Aqueous Solution (pH 7.4) at 25°C

Cosolvent System Solubility (µg/mL) Fold Increase
Water (Control)1.51.0
10% Ethanol in Water15.210.1
20% Ethanol in Water42.828.5
10% PEG 400 in Water25.717.1
20% PEG 400 in Water78.352.2
5% DMSO in Water95.163.4

Table 3: Dissolution Rate Enhancement via Solid Dispersion and Cyclodextrin Complexation

Formulation Time to 80% Dissolution (minutes)
Pure Compound> 120
Solid Dispersion (1:5 drug-to-PVP K30 ratio)15
HP-β-CD Complex (1:1 molar ratio)25

IV. Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Weigh 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30). Dissolve both components in a minimal amount of a common volatile solvent, such as methanol or a mixture of dichloromethane and methanol.[17][18]

  • Solvent Evaporation: Transfer the clear solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a dry film is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the material using a mortar and pestle and then pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the resulting solid dispersion in a desiccator to prevent moisture absorption.

Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v) in purified water.

  • Addition of Compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibration: Seal the container and shake the suspension at a constant temperature (e.g., 25°C) for 72 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 30 minutes to pellet the undissolved compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

V. Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation start Poorly Soluble Compound: This compound ph_mod pH Modification start->ph_mod Select Strategy cosolvent Cosolvency start->cosolvent Select Strategy solid_disp Solid Dispersion start->solid_disp Select Strategy cyclo Cyclodextrin Complexation start->cyclo Select Strategy sol_assay Solubility Assay (e.g., HPLC) ph_mod->sol_assay cosolvent->sol_assay diss_test Dissolution Testing solid_disp->diss_test cyclo->diss_test bio_assay In Vitro/In Vivo Assay sol_assay->bio_assay diss_test->bio_assay end Optimized Formulation bio_assay->end

Caption: General workflow for selecting and evaluating a solubility enhancement strategy.

solid_dispersion_workflow A 1. Weigh Compound and Polymer (e.g., PVP K30) B 2. Dissolve in a Common Volatile Solvent A->B C 3. Evaporate Solvent (Rotary Evaporator) B->C D 4. Dry under Vacuum to Remove Residual Solvent C->D E 5. Mill and Sieve to Obtain Fine Powder D->E F 6. Store in a Desiccator E->F G Final Solid Dispersion Product F->G

Caption: Experimental workflow for preparing a solid dispersion by the solvent evaporation method.

cyclodextrin_complexation drug Drug (Hydrophobic) plus + cyclo Cyclodextrin arrow Complexation in Aqueous Solution complex Inclusion Complex (Hydrophilic Exterior)

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

References

stability of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in polar organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Q2: How should I store the stock solution and the solid compound?

A2: The solid compound should be stored in a cool, dry, and dark place. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q3: Is this compound stable in aqueous solutions and cell culture media?

A3: While specific stability data for this compound in various cell culture media is not extensively published, benzimidazole derivatives can be susceptible to degradation under certain conditions. Factors such as pH, temperature, light exposure, and the presence of serum components can influence its stability.[1] It is highly recommended to perform a stability assessment in your specific cell culture medium and experimental conditions.

Q4: What are the potential signaling pathways affected by this compound?

A4: Benzimidazole and its derivatives have been reported to modulate various signaling pathways. Based on the activity of structurally related compounds, potential pathways of interest include the inhibition of tubulin polymerization, and modulation of the PI3K/Akt/mTOR and EGFR signaling pathways.[2][3][4][5][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Compound degradation: The compound may be unstable in the cell culture medium under your experimental conditions.Perform a stability study of the compound in your specific medium at 37°C over your experimental timeframe. Analyze the concentration of the parent compound at different time points using HPLC.
Precipitation of the compound: The compound may have low solubility in the aqueous cell culture medium, leading to precipitation.Visually inspect the culture medium for any precipitate after adding the compound. Consider lowering the final concentration or using a solubilizing agent (ensure the agent itself does not affect the cells).
Inaccurate stock solution concentration: Errors in weighing the compound or dissolving it can lead to incorrect final concentrations.Re-prepare the stock solution carefully. If possible, verify the concentration of the stock solution using a suitable analytical method like HPLC-UV.
High background signal or off-target effects Impure compound: The solid compound may contain impurities that are biologically active.Use a high-purity grade of the compound (≥98%). If purity is a concern, consider re-purification or obtaining the compound from a different supplier with a certificate of analysis.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high, causing cellular stress.Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent) to assess its effect.
Difficulty in reproducing results from literature Different experimental conditions: Variations in cell line passage number, serum batch, incubation time, or other parameters can affect the outcome.Carefully review and standardize your experimental protocol to match the cited literature as closely as possible. Pay attention to details such as cell density and growth phase.
Cell line-specific effects: The biological activity of the compound can vary significantly between different cell lines.Confirm that you are using the same or a very similar cell line as reported in the literature. Be aware that even subclones of the same cell line can exhibit different sensitivities.

Quantitative Data Summary

As specific stability data for this compound in cell culture media is limited, the following tables provide an illustrative example of how to present such data. Researchers should generate their own data based on their specific experimental conditions.

Table 1: Illustrative Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)Remaining Compound (%)
0100
695
1288
2475
4855
7240

Table 2: Illustrative Stability of this compound (10 µM) in RPMI-1640 with 10% FBS at 37°C

Time (hours)Remaining Compound (%)
0100
698
1292
2485
4868
7250

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with serum (e.g., 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Spike the compound into the cell culture medium to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Aliquot the mixture into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At each time point:

    • Remove one tube from the incubator.

    • Immediately stop any potential degradation by adding an equal volume of cold acetonitrile to precipitate proteins.

    • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with a small amount of formic or phosphoric acid).[8] Monitor the absorbance at a wavelength where the compound has maximum absorbance.

  • Quantify the peak area corresponding to this compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 time point.

Visualizations

Below are diagrams of potential signaling pathways that may be modulated by this compound, based on the known activities of related benzimidazole derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Spike Spike into Cell Culture Medium Stock->Spike Aliquot Aliquot for Time Points Spike->Aliquot Incubate Incubate at 37°C Aliquot->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data Data Analysis HPLC->Data

Caption: Experimental workflow for assessing compound stability.

signaling_pathway_tubulin cluster_tubulin Tubulin Polymerization AlphaTubulin α-Tubulin Dimer αβ-Tubulin Dimer AlphaTubulin->Dimer BetaTubulin β-Tubulin BetaTubulin->Dimer Microtubule Microtubule Dimer->Microtubule Polymerization Compound 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Compound->Dimer Inhibition

Caption: Potential inhibition of tubulin polymerization.

signaling_pathway_pi3k_akt cluster_pi3k PI3K/Akt/mTOR Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Compound->PI3K Potential Inhibition Compound->mTOR Potential Inhibition

Caption: Potential modulation of the PI3K/Akt/mTOR pathway.

signaling_pathway_egfr cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Compound->EGFR Potential Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

References

Technical Support Center: Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields and other experimental difficulties.

Question: Why is the yield of my this compound synthesis unexpectedly low?

Answer: Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial. Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Classical synthesis involving urea often requires high temperatures (around 180°C) to drive the reaction.[1] Insufficient heat can lead to an incomplete reaction.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials (4-methyl-1,2-phenylenediamine) and the formation of the product.

  • Suboptimal Reagents or Solvents: The quality and choice of your reagents and solvents are critical.

    • Reagent Purity: Ensure the purity of your starting materials, particularly the 4-methyl-1,2-phenylenediamine. Impurities can interfere with the reaction.

    • Carbonyl Source: The choice of carbonyl source can significantly impact yield. While urea is a classic reagent, modern alternatives like 1,1'-carbonyldiimidazole (CDI) may offer milder reaction conditions and improved yields.[2]

    • Solvent Effects: If using a solvent, ensure it is dry and appropriate for the reaction conditions.

  • Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and complicate purification.

    • Temperature Control: Excessive heat can lead to decomposition of reactants or products, resulting in byproduct formation.[2] Careful temperature control is essential.

    • Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenylenediamine starting material.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and crystallization steps.

    • Optimize Extraction: Ensure the pH is appropriate during aqueous work-up to minimize the solubility of the product in the aqueous phase.

    • Crystallization Solvent: Choose an appropriate solvent system for recrystallization to maximize product recovery while effectively removing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Classical Method: The cyclocondensation of 4-methyl-1,2-phenylenediamine with urea at high temperatures.[1][2] This is a well-established and cost-effective method.

  • Modern Approaches: The use of alternative carbonylating agents such as 1,1'-carbonyldiimidazole (CDI).[2] This method often proceeds under milder conditions and can lead to higher yields.

Q2: How can I improve the purity of my final product?

A2: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. Ethanol is often a suitable solvent for recrystallization. Column chromatography can also be employed for purification, especially for removing closely related impurities.

Q3: Are there any known side reactions to be aware of?

A3: Yes, potential side reactions include:

  • Dimerization or polymerization of the starting materials or intermediates, especially at high temperatures.

  • Oxidation of the 4-methyl-1,2-phenylenediamine, which can be mitigated by using an inert atmosphere.

  • Incomplete cyclization , leading to the formation of urea-substituted phenylenediamine intermediates.

Q4: What is the role of the methyl group on the benzimidazole core?

A4: The methyl group at the 5-position can influence the molecule's physicochemical properties, such as solubility and lipophilicity.[2] This can, in turn, affect its biological activity and pharmacokinetic profile. The presence of the methyl group has been shown to lead to a higher synthesis yield in some derivatives compared to their non-methylated analogs.[2]

Data Presentation

Table 1: Comparison of Synthetic Methods for Benzimidazolone Synthesis

ParameterClassical Method (Urea)Modern Method (CDI)
Carbonyl Source Urea1,1'-Carbonyldiimidazole (CDI)
Typical Temperature High (e.g., 180°C)Milder (can be room temp to moderate heat)
Reaction Time Can be several hoursOften shorter
Yield Moderate to GoodOften Good to Excellent
Byproducts Ammonia, potential for thermal decomposition productsImidazole (can be washed away)
Advantages Cost-effective, simple reagentsMilder conditions, potentially higher yields
Disadvantages High temperature, potential for side reactionsCDI is more expensive and moisture-sensitive

Experimental Protocols

Protocol 1: Classical Synthesis using Urea

This protocol is adapted from established methods.[1]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Urea

  • Heating mantle or oil bath

  • Round bottom flask with reflux condenser

Procedure:

  • Combine 4-methyl-1,2-phenylenediamine and urea in a 1:2 molar ratio in a round bottom flask.

  • Heat the mixture to 180°C using a heating mantle or oil bath.

  • Maintain the temperature and stir the molten mixture for 2-3 hours. The reaction mixture will solidify as the product forms.

  • Allow the reaction mixture to cool to room temperature.

  • Treat the solid with hot water to remove any unreacted urea and other water-soluble impurities.

  • Filter the crude product and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Modern Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This protocol is based on modern synthetic approaches.[2]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and hotplate

  • Round bottom flask with a nitrogen inlet

Procedure:

  • Dissolve 4-methyl-1,2-phenylenediamine in anhydrous THF in a round bottom flask under a nitrogen atmosphere.

  • In a separate flask, dissolve CDI (1.1 equivalents) in anhydrous THF.

  • Slowly add the CDI solution to the solution of 4-methyl-1,2-phenylenediamine at room temperature with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or gently heat to reflux if the reaction is slow (monitor by TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the imidazole byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Product 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one 4-methyl-1,2-phenylenediamine->Product Cyclocondensation Urea Urea / CDI Urea->Product

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Increase Reaction Time / Temp incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_completion check_reagents Analyze Reagent Purity complete->check_reagents impure_reagents Impure Reagents check_reagents->impure_reagents purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes pure_reagents Reagents Pure impure_reagents->pure_reagents No purify_reagents->start check_workup Review Work-up & Purification pure_reagents->check_workup optimize_workup Optimize Extraction/Crystallization check_workup->optimize_workup end Yield Improved optimize_workup->end

Caption: A workflow for troubleshooting low yield in the synthesis.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Potential Outcomes Temp Temperature Yield Yield Temp->Yield affects SideRxns Side Reactions Temp->SideRxns influences Time Reaction Time Time->Yield affects Reagent Reagent Choice (Urea vs. CDI) Reagent->Yield impacts Purity Purity Reagent->Purity impacts SideRxns->Yield decreases SideRxns->Purity decreases

References

Technical Support Center: Optimizing Dosage of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is for research use only and not for human or veterinary use. All animal experiments should be conducted in accordance with institutional and national guidelines for the welfare of experimental animals and approved by an appropriate ethics committee.

This technical support center provides guidance on optimizing the dosage of this compound in animal studies. Due to the limited availability of direct in vivo data for this specific compound, this guide incorporates information on its known properties, data from related benzimidazole derivatives, and general best practices for preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 5400-75-9) is a heterocyclic organic compound.[1] It is often used as a building block in the synthesis of more complex molecules, including potential therapeutic agents and other chemical entities.[2]

Q2: What are the known biological activities of this compound?

While primarily used as a chemical intermediate, some biological activities have been reported. It has been identified as an activator of chloride secretion, which suggests potential for studying conditions related to ion channel function.[2] Additionally, the benzimidazole scaffold is present in many compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[3][4][5]

Q3: What is the oral toxicity of this compound?

Q4: How should I store this compound?

It is recommended to store the compound in a dry, sealed container.[1]

Troubleshooting Guide

Issue 1: Poor Solubility of the Compound

Problem: this compound is poorly soluble in water, which presents a challenge for preparing formulations for in vivo administration.

Solutions:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for benzimidazole derivatives.[9] However, it is important to use the lowest possible concentration of DMSO as it is not an inert vehicle and can have its own biological effects.[9][10] A study on another poorly soluble compound used a vehicle of 20% DMSO, 10% Cremophor EL, and 70% water for in vivo administration in mice.[11]

  • Solubilizing Agents: Cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin, have been shown to significantly increase the aqueous solubility of other benzimidazole compounds through the formation of inclusion complexes.[12][13][14][15] The combination of hydroxypropyl-β-cyclodextrin and polyvinylpyrrolidone (PVP) has also been reported to enhance the solubility of benzimidazoles.[12]

  • Lipid-based Formulations: For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and bioavailability of poorly water-soluble compounds.[16]

Issue 2: Inconsistent Results or Unexpected Animal Behavior

Problem: Variability in experimental outcomes or adverse events in animals not attributable to the compound's primary mechanism of action.

Solutions:

  • Vehicle Effects: As mentioned, the vehicle itself can have pharmacological effects. Always include a vehicle-only control group in your experimental design to differentiate the effects of the compound from those of the vehicle.[10]

  • Gavage Technique: Improper oral gavage technique can lead to stress, injury, or accidental administration into the trachea, causing significant distress and affecting results.[17][18][19] Ensure that personnel are properly trained and follow established protocols. A soft, flexible gavage tube may reduce the risk of trauma compared to a rigid metal needle.[20]

  • Monitoring: Closely monitor animals for any signs of distress, such as changes in breathing, behavior, or weight loss, both immediately after dosing and in the following hours and days.[21]

Quantitative Data

Table 1: Acute Toxicity of Benzimidazole Derivatives in Rodents

CompoundAnimal ModelRoute of AdministrationLD50Reference
3-[2-(1H-Benzimidazol-2-ylsulfanyl)-ethyl]-1,3-oxazolidin-2-one (OXB1)Wistar RatIntraperitoneal1084 mg/kg[7]
FenbendazoleRodentsOral> 10 g/kg[8]

Table 2: Solubility Enhancement of Benzimidazoles with Cyclodextrins

CompoundSolubilizing AgentSolubility IncreaseReference
Albendazoleβ-cyclodextrin223-fold[12]
AlbendazoleHydroxypropyl-β-cyclodextrin1058-fold[12]
Fenbendazoleβ-cyclodextrin432-fold[12]
FenbendazoleHydroxypropyl-β-cyclodextrin1512-fold[12]
Benzoyl metronidazoleβ-cyclodextrin9.7-fold[22]

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation using a Co-solvent
  • Objective: To prepare a solution of this compound for oral gavage in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), pharmaceutical grade

    • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of the compound.

    • Dissolve the compound in the minimum amount of DMSO required for complete dissolution.

    • Slowly add the sterile saline or PBS to the DMSO solution while vortexing to achieve the final desired concentration. Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation is not suitable for administration.

    • Prepare a fresh solution before each experiment.

Protocol 2: Oral Gavage in Mice
  • Objective: To administer the prepared formulation to mice via oral gavage.

  • Materials:

    • Prepared formulation

    • Appropriately sized gavage needle (flexible or rigid with a ball tip)

    • Syringe

  • Procedure:

    • Determine the correct volume to administer based on the animal's body weight. The maximum volume should not exceed 10 ml/kg.[17]

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.

    • Allow the mouse to swallow the needle as it passes into the esophagus. Do not force the needle.

    • Once the needle is in the esophagus, advance it to the pre-measured depth.

    • Slowly administer the solution.

    • Gently remove the needle.

    • Monitor the animal for any signs of distress.[17][18][19][21]

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_obs Observation & Data Collection weigh Weigh Compound dissolve Dissolve in Co-solvent (e.g., DMSO) weigh->dissolve dilute Dilute with Aqueous Vehicle dissolve->dilute restrain Restrain Animal dilute->restrain gavage Oral Gavage restrain->gavage monitor Monitor for Adverse Effects gavage->monitor data Collect Data (e.g., behavioral, physiological) monitor->data

Caption: Experimental workflow for oral administration of this compound in an animal study.

Troubleshooting_Solubility cluster_cosolvent Considerations for Co-solvents cluster_solubilizer Considerations for Solubilizing Agents cluster_lipid Considerations for Lipid Formulations start Poor Aqueous Solubility option1 Use Co-solvents (e.g., DMSO) start->option1 option2 Use Solubilizing Agents (e.g., Cyclodextrins) start->option2 option3 Use Lipid-based Formulations (e.g., SEDDS) start->option3 cosolvent_note1 Minimize concentration option1->cosolvent_note1 solubilizer_note1 Screen different types (e.g., β-CD, HP-β-CD) option2->solubilizer_note1 lipid_note1 Suitable for oral administration option3->lipid_note1 cosolvent_note2 Include vehicle control group solubilizer_note2 May alter pharmacokinetics lipid_note2 Can enhance bioavailability

Caption: Troubleshooting guide for addressing the poor aqueous solubility of the compound.

Signaling_Pathway_Hypothesis compound 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one channel Ca2+-dependent K+ Channel (e.g., hIK1) compound->channel Activates ion_flux K+ Efflux channel->ion_flux hyperpolarization Membrane Hyperpolarization ion_flux->hyperpolarization cl_secretion Increased Cl- Secretion hyperpolarization->cl_secretion Drives

Caption: Hypothesized signaling pathway for chloride secretion activation based on related benzimidazolone compounds.

References

Technical Support Center: Investigating Off-Target Effects of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the identification and characterization of off-target effects of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target effects of this compound?

While specific off-target interactions for this compound are not extensively documented in publicly available literature, the benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] Therefore, it is plausible that this compound could exhibit off-target activities. Benzimidazole derivatives have been reported to interact with various protein families, including kinases, G-protein coupled receptors (GPCRs), and epigenetic targets.[2][3][4][5][6]

Q2: Why is it important to screen for off-target effects?

Identifying off-target interactions is crucial throughout the drug discovery and development process. Undesired off-target binding can lead to adverse side effects and toxicity.[7] Conversely, characterizing off-target effects can also present opportunities for drug repurposing by identifying new therapeutic indications.

Q3: What are the initial steps to predict potential off-target effects computationally?

Before embarking on extensive experimental screening, computational methods can provide valuable insights into potential off-target liabilities. These approaches often involve comparing the chemical structure of this compound to databases of known ligands for various targets. Several computational tools and platforms are available for in silico off-target prediction.

Q4: What experimental approaches can be used to identify off-target interactions?

A variety of experimental techniques can be employed to identify and validate off-target effects. These include, but are not limited to:

  • Biochemical Assays: Such as kinase profiling and GPCR binding assays, which measure the direct interaction of the compound with a panel of purified proteins.

  • Cell-Based Assays: Like the Cellular Thermal Shift Assay (CETSA), which assesses target engagement within a cellular context.

  • Proteomics Approaches: Including affinity chromatography coupled with mass spectrometry, to identify binding partners from cell lysates.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies and troubleshooting advice for key experiments to identify off-target effects of this compound.

Kinase Profiling

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

Experimental Protocol: Radiometric Kinase Assay

  • Prepare Reagents:

    • Kinase buffer (specific to each kinase).

    • Cofactors (e.g., MgCl2, MnCl2).

    • ATP solution (including a radiolabeled ATP, such as [γ-³³P]ATP).

    • Substrate (peptide or protein specific to each kinase).

    • This compound stock solution (in DMSO).

    • Stop solution (e.g., phosphoric acid).

  • Assay Procedure:

    • In a 96-well filter plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Wash the plate to remove unbound radiolabeled ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Troubleshooting:

IssuePossible CauseSolution
High background signal Incomplete washing, non-specific binding of ATP to the filter plate.Optimize washing steps, use a different type of filter plate.
Low signal-to-noise ratio Low kinase activity, suboptimal substrate concentration.Use a higher concentration of active kinase, optimize substrate concentration based on its Km value.
Inconsistent results Pipetting errors, variability in incubation times.Use calibrated pipettes, ensure consistent timing for all steps.

Data Presentation:

Summarize the screening results in a table format for easy comparison.

Kinase TargetIC50 (µM) of this compound
Kinase A> 10
Kinase B2.5
Kinase C> 10
......

Diagram: Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Incubation Incubation Compound->Incubation KinasePanel Kinase Panel KinasePanel->Incubation Reagents Assay Reagents (ATP, Substrate) Reagents->Incubation Washing Washing Incubation->Washing Detection Detection (Scintillation Counting) Washing->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Inhibition->IC50

Workflow for a radiometric kinase profiling assay.

GPCR Binding Assay

Objective: To determine if this compound binds to a panel of G-protein coupled receptors.

Experimental Protocol: Radioligand Binding Assay (Competition)

  • Prepare Reagents:

    • Cell membranes expressing the GPCR of interest.

    • Binding buffer.

    • Radiolabeled ligand with known affinity for the GPCR.

    • This compound stock solution (in DMSO).

    • Wash buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through a filter mat to separate bound from unbound radioligand.

    • Wash the filter mat with ice-cold wash buffer.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding of the radioligand at each concentration of the test compound.

    • Determine the Ki value (the inhibitory constant) for the test compound.

Troubleshooting:

IssuePossible CauseSolution
High non-specific binding Radioligand sticking to the filter or plate.Add a blocking agent (e.g., BSA) to the buffer, use a different filter type.
Low specific binding Low receptor expression in membranes, inactive radioligand.Use membranes with higher receptor density, check the quality of the radioligand.
Data variability Inconsistent filtration and washing.Ensure rapid and consistent filtration and washing for all samples.

Data Presentation:

GPCR TargetKi (µM) of this compound
GPCR A> 10
GPCR B5.1
GPCR C> 10
......

Diagram: GPCR Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Incubation Incubation Compound->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Membranes GPCR Membranes Membranes->Incubation Filtration Filtration Incubation->Filtration Detection Detection (Scintillation Counting) Filtration->Detection Binding Calculate % Specific Binding Detection->Binding Ki Determine Ki Binding->Ki

Workflow for a competitive radioligand binding assay.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the engagement of this compound with its potential targets in a cellular environment.

Experimental Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with either the test compound or vehicle (DMSO) for a specific duration.

  • Heating:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

    • Cool the samples to room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing unbound, stable proteins) from the aggregated proteins by centrifugation.

    • Quantify the amount of the protein of interest in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a melt curve by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Troubleshooting:

IssuePossible CauseSolution
No thermal shift observed Compound does not bind to the target in cells, inappropriate temperature range.Test a wider range of compound concentrations, optimize the temperature gradient.
High variability in Western blot Uneven protein loading, inconsistent antibody incubation.Normalize protein loading, ensure consistent Western blotting procedures.
Cell death during treatment Compound is cytotoxic at the tested concentration.Perform a cytotoxicity assay first and use non-toxic concentrations for CETSA.

Data Presentation:

Potential TargetThermal Shift (ΔTm) with this compound (°C)
Protein X+ 2.1
Protein Y+ 0.2
Protein Z- 0.1
......

Diagram: CETSA Workflow

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Detection Protein Detection (Western Blot / MS) Centrifugation->Detection MeltCurve Generate Melt Curve Detection->MeltCurve

Workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry

Objective: To identify the cellular binding partners of this compound in an unbiased manner.

Experimental Protocol:

  • Immobilization of the Compound:

    • Chemically link this compound to a solid support (e.g., agarose beads).

  • Affinity Chromatography:

    • Prepare a cell lysate.

    • Incubate the cell lysate with the immobilized compound to allow proteins to bind.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and digest them with trypsin.

    • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS).

    • Identify the proteins by searching the mass spectra against a protein database.

Troubleshooting:

IssuePossible CauseSolution
High background of non-specific binders Insufficient washing, hydrophobic interactions with the matrix.Increase the stringency of the wash buffers, use a different type of bead matrix.
No specific binders identified Compound is not properly immobilized, low abundance of target proteins.Confirm successful immobilization, use a larger amount of cell lysate.
Difficulty eluting bound proteins Very high affinity interaction.Use a more stringent elution buffer (e.g., with high salt, low pH, or denaturants).

Data Presentation:

Identified ProteinMass Spectrometry ScorePutative Interaction
Protein P250Potential off-target
Protein Q180Potential off-target
.........

Diagram: Affinity Chromatography-MS Workflow

G cluster_prep Preparation cluster_affinity Affinity Purification cluster_analysis Identification Immobilize Immobilize Compound on Beads Incubate Incubate Lysate with Beads Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion MS Mass Spectrometry Digestion->MS Identification Protein Identification MS->Identification

References

strategies to reduce cytotoxicity of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental use of this compound, with a focus on strategies to mitigate cytotoxicity.

Issue 1: High Cytotoxicity Observed in Preliminary In Vitro Assays

Question: My initial experiments show high cytotoxicity of this compound against my cell line of interest, which is limiting my therapeutic window. How can I reduce this off-target toxicity?

Answer: High initial cytotoxicity is a common challenge. Here are several strategies you can employ to reduce the toxicity of this compound:

  • Formulation Strategies:

    • Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can control its release and reduce systemic toxicity.[1] Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and lipid-coated calcium phosphate (LCP) nanoparticles, have been shown to be effective for delivering benzimidazole derivatives.[1][2] This approach can enhance the therapeutic index by selectively targeting cancer cells.

    • Prodrug Approach: Converting the compound into a prodrug can improve its pharmacokinetic properties and reduce toxicity.[3] A prodrug is an inactive form of the drug that is metabolized into the active form in vivo. For benzimidazoles, creating phosphate-ester prodrugs has been shown to increase water solubility and potentially decrease cytotoxicity until the active compound is released at the target site.[3]

  • Structural Modification:

    • Structure-Activity Relationship (SAR) Studies: Minor modifications to the chemical structure of the benzimidazole core can significantly impact its cytotoxic profile. SAR studies on benzimidazole derivatives have shown that the addition or modification of substituent groups can alter the compound's activity and toxicity.[4]

Issue 2: Inconsistent Results in MTT Cytotoxicity Assays

Question: I am getting variable and non-reproducible results with my MTT assays when testing this compound. What could be the cause and how can I troubleshoot this?

Answer: Inconsistent MTT assay results can arise from several factors, particularly the physicochemical properties of the compound.

  • Compound Solubility: Benzimidazole derivatives can have poor aqueous solubility. If the compound precipitates in the culture medium, it can lead to inaccurate and variable results.

    • Troubleshooting:

      • Solvent Selection: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. Keep the final solvent concentration in the medium low (typically <0.5%) to avoid solvent-induced toxicity.

      • Solubility Assessment: Before conducting the MTT assay, assess the solubility of the compound in the final culture medium. You can do this by preparing serial dilutions and visually inspecting for precipitation or by measuring turbidity.[5]

      • Formulation: As mentioned in Issue 1, nanoparticle formulations can improve the solubility of hydrophobic compounds.

  • Assay Interference: Some compounds can interfere with the MTT assay itself by directly reducing the MTT reagent or by altering cellular metabolism in a way that does not correlate with cell viability.

    • Troubleshooting:

      • Control Wells: Include appropriate controls, such as wells with the compound but without cells, to check for direct reduction of MTT.

      • Alternative Assays: Consider using an alternative viability assay that works through a different mechanism, such as the LDH release assay or a crystal violet assay.

  • Cell Seeding Density: The optimal cell number per well is critical for reliable MTT results.

    • Troubleshooting:

      • Optimization: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and experimental conditions. The goal is to be in the linear range of the assay at the time of measurement.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound and its derivatives?

A1: While specific IC50 values for this compound are not extensively reported in the literature, studies on its derivatives provide insights into its potential cytotoxic activity. The cytotoxicity of benzimidazole derivatives can vary significantly depending on the cell line and the specific chemical substitutions. Below is a summary of reported IC50 values for some benzimidazole derivatives.

Compound/DerivativeCell LineIC50 (µM)Reference
Zinc(II) complex with bis-benzimidazoleMCF-7 (Breast Cancer)2.9[6]
Spirooxindole-benzimidazole analog (6d)MDA-MB-231 (Breast Cancer)Not specified, but effective[7]
Spirooxindole-benzimidazole analog (6a)PC-3 (Prostate Cancer)Not specified, but effective[7]
Benzimidazole-hydrazone derivative (4c)Leukemia cell line panelGI50 < 10[8]
Benzimidazole-hydrazone derivative (4e)Leukemia cell line panelGI50 < 10[8]
N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine (8m)SW480 (Colon Cancer)6.77[9]
N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine (8m)HCT116 (Colon Cancer)3.33[9]
Benzimidazole derivative 4MCF-7 (Breast Cancer)8.86 µg/mL[10]
Benzimidazole derivative 2HCT-116 (Colon Cancer)16.2 µg/mL[10]

Q2: What are the primary signaling pathways involved in the cytotoxicity of benzimidazole derivatives?

A2: The cytotoxicity of benzimidazole derivatives is often mediated through the induction of apoptosis via several key signaling pathways:

  • p53-Mediated Apoptosis: Some benzimidazole compounds can induce DNA damage, leading to the phosphorylation and activation of the tumor suppressor protein p53.[6] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, ultimately leading to caspase activation and apoptosis.[11][12]

  • ROS-JNK Signaling Pathway: Certain benzimidazole derivatives can induce the production of reactive oxygen species (ROS).[9] Elevated ROS levels can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn can trigger both the intrinsic and extrinsic pathways of apoptosis.[9][13]

Q3: Can you provide a detailed protocol for assessing the cytotoxicity of this compound using an MTT assay?

A3: Yes, here is a detailed protocol for a standard MTT assay, which can be adapted for this compound.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be dissolved and quantified by spectrophotometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of Bcl-2 Family Proteins

Protocol:

  • Protein Extraction:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry:

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Signaling Pathways

p53_mediated_apoptosis cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_apoptosis_regulation Apoptosis Regulation cluster_execution Execution Phase Benzimidazole_Compound 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one DNA_Damage DNA Damage Benzimidazole_Compound->DNA_Damage p53 p53 DNA_Damage->p53 activates Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-Mediated Apoptotic Pathway

ROS_JNK_pathway cluster_stimulus Stimulus cluster_ros_generation ROS Generation cluster_jnk_activation JNK Activation cluster_apoptosis Apoptosis Induction Benzimidazole_Compound 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one ROS Reactive Oxygen Species (ROS) Benzimidazole_Compound->ROS induces JNK JNK ROS->JNK activates Intrinsic Intrinsic Pathway (Bcl-2 family modulation) JNK->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor upregulation) JNK->Extrinsic Apoptosis Apoptosis Intrinsic->Apoptosis Extrinsic->Apoptosis

Caption: ROS-JNK Signaling Pathway

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End: Results analyze->end

Caption: MTT Assay Workflow

References

purification techniques for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile, the required final purity, and the scale of the purification.

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a white to off-white solid.[1] It is generally soluble in polar organic solvents like DMSO, DMF, and alcohols, but has low solubility in water and non-polar solvents.[1][2]

Q3: What are the likely impurities from its synthesis?

A3: The most common synthesis involves the reaction of 4-methyl-1,2-phenylenediamine and urea.[2][3] Therefore, common impurities include unreacted starting materials and potential side-products from the condensation reaction.

Q4: How can I assess the purity of my final product?

A4: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), which can separate the target compound from impurities.[3][4] Other methods include Thin-Layer Chromatography (TLC) for rapid checks, and determining the melting point, which should be sharp and within the expected range for a pure compound.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification process.

Issue 1: Low Yield After Purification

Problem: The final yield of the purified compound is significantly lower than expected.

Possible Causes & Solutions:

  • Inappropriate Recrystallization Solvent: Using a solvent in which the compound is too soluble will result in significant loss. Try a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Premature Crystallization: If the compound crystallizes too quickly during hot filtration, product will be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated and perform the filtration as quickly as possible.

  • Incorrect Column Chromatography Eluent: If the eluent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute from the column at all. Optimize the solvent system using TLC first.

  • Product Adsorption on Silica Gel: The benzimidazolone moiety has polar groups that can irreversibly bind to acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.

Issue 2: Persistent Impurities in the Final Product

Problem: The purified compound still shows the presence of impurities when analyzed (e.g., by TLC or HPLC).

Possible Causes & Solutions:

  • Co-crystallization: An impurity with similar solubility properties may be co-crystallizing with the product. A second recrystallization from a different solvent system may be necessary.

  • Insufficient Chromatographic Separation: The chosen eluent system for column chromatography may not be resolving the compound from a key impurity. Try a different solvent system or use a gradient elution. For example, start with a non-polar solvent like hexane and gradually increase the proportion of a polar solvent like ethyl acetate or methanol.

  • Unremoved Starting Materials: Unreacted 4-methyl-1,2-phenylenediamine is a common impurity. It can often be removed by column chromatography. Water-soluble impurities like urea can be removed by washing the crude product with water before proceeding with recrystallization or chromatography.

Issue 3: Difficulty with Crystallization

Problem: The compound oils out or fails to crystallize from the solution.

Possible Causes & Solutions:

  • Solution is Too Concentrated or Supersaturated: This can lead to rapid precipitation or oiling out. Try diluting the solution slightly with more hot solvent.

  • Cooling Rate is Too Fast: Rapid cooling often leads to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

  • Absence of Nucleation Sites: Crystallization requires an initial nucleation event. Try scratching the inside of the flask with a glass rod or adding a small seed crystal of the pure compound.

  • Presence of Oily Impurities: Impurities can sometimes inhibit crystallization. It may be necessary to first purify the crude material by column chromatography to remove these impurities and then recrystallize the resulting solid.

Data Presentation: Comparison of Purification Techniques

The table below summarizes the key aspects of the two primary purification methods for this compound.

ParameterRecrystallizationFlash Column Chromatography
Typical Final Purity 95-99%>98%
Expected Yield 60-85%50-90%
Best Suited For Removing small amounts of impurities from a mostly pure compound. Good for large scales.Separating complex mixtures or compounds with very similar properties.
Time Required Moderate (2-6 hours)High (4-12 hours)
Recommended Solvents Ethanol, Methanol, Isopropanol, Ethyl Acetate/Hexane mixturesSilica Gel Stationary Phase. Eluent: Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of the crude product in various solvents (e.g., ethanol, isopropanol, water). A suitable solvent will dissolve the compound when heated but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of ethyl acetate and hexane or dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude Product choice Assess Impurity Profile & Scale crude->choice recryst Recrystallization choice->recryst High Yield Minor Impurities col Column Chromatography choice->col Complex Mixture High Purity Needed analysis Purity Analysis (HPLC, MP) recryst->analysis col->analysis pure Pure Product (>98%) analysis->pure Crystallization_Troubleshooting start Solution Fails to Crystallize (Oils Out) q1 Is the solution very concentrated? start->q1 a1_yes Add more hot solvent and re-cool slowly q1->a1_yes Yes q2 Was cooling too rapid? q1->q2 No a2_yes Re-heat to dissolve, then cool slowly at RT q2->a2_yes Yes q3 Tried inducing nucleation? q2->q3 No a3_no Scratch flask walls or add seed crystal q3->a3_no No a3_yes Consider purification by column chromatography first q3->a3_yes Yes Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_finish Finalization tlc 1. Select Eluent via TLC (Rf ≈ 0.3) pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Solvent under Pressure load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Pure Product evap->product

References

Technical Support Center: 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) related to the handling, analysis, and degradation of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. The information is intended to assist researchers in anticipating and resolving common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under forced degradation conditions?

Currently, there is limited specific information in publicly available literature detailing the precise chemical structures of degradation products for this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

General degradation pathways for the broader class of benzimidazolone derivatives may involve:

  • Hydrolysis: Cleavage of the urea ring structure, potentially leading to the formation of diamino derivatives.

  • Oxidation: Modification of the benzimidazole ring system or the methyl group.

  • Photolysis: Photolytic cleavage or rearrangement of the molecule upon exposure to UV or visible light.

  • Thermal Stress: Decomposition of the molecule at elevated temperatures. It has been noted that the presence of a methyl group on the benzimidazole ring can decrease the thermal stability of related compounds.

It is crucial to perform forced degradation studies on your specific batch of this compound and utilize analytical techniques such as LC-MS and NMR to identify and characterize any resulting degradants.

Q2: My analytical column is showing peak tailing when analyzing this compound. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors. Here is a troubleshooting guide:

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions Use a base-deactivated column or an end-capped column.
Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).
Column Overload Reduce the injection volume or the concentration of the sample.
Mismatched pH of Sample and Mobile Phase Ensure the pH of your sample diluent is similar to or weaker than the mobile phase.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol, acetonitrile/water mixtures).
Consider using a guard column to protect the analytical column.
Column Degradation If the above steps do not resolve the issue, the column may be at the end of its lifespan and require replacement.

Q3: I am observing unexpected peaks in my chromatogram when analyzing a sample of this compound that has been stored for some time. What could be the source of these peaks?

The appearance of new peaks in a chromatogram of a stored sample is often indicative of degradation. To identify the source of these peaks, consider the following:

  • Storage Conditions: Review the storage conditions of your sample. Exposure to light, elevated temperatures, or non-neutral pH can lead to degradation.

  • Forced Degradation Study: Perform a forced degradation study on a fresh sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help you to generate the potential degradation products and compare their retention times with the unknown peaks in your stored sample.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your main analyte peak. Co-eluting impurities or degradation products can be a source of unexpected analytical results.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the mass of the unknown peaks, which can provide significant clues to their structure.

Troubleshooting Guides

Guide 1: Inconsistent Quantification Results

Problem: You are experiencing poor reproducibility in the quantification of this compound.

G cluster_prep Sample Preparation cluster_chrom Chromatographic System cluster_det Detector start Inconsistent Quantification prep_sol Inconsistent Sample Solubility start->prep_sol Check prep_vol Inaccurate Volumetric Transfer start->prep_vol Check chrom_leak System Leak start->chrom_leak Check chrom_inj Injector Variability start->chrom_inj Check chrom_flow Unstable Flow Rate start->chrom_flow Check det_lamp Lamp Instability start->det_lamp Check sol_sonicate sol_sonicate prep_sol->sol_sonicate Solution: Sonicate/Vortex sol_pipette sol_pipette prep_vol->sol_pipette Solution: Calibrate Pipettes sol_fittings sol_fittings chrom_leak->sol_fittings Solution: Check Fittings sol_maintenance sol_maintenance chrom_inj->sol_maintenance Solution: Injector Maintenance sol_pump sol_pump chrom_flow->sol_pump Solution: Purge/Degas Mobile Phase sol_lamp_replace sol_lamp_replace det_lamp->sol_lamp_replace Solution: Replace Lamp

Guide 2: Absence of Expected Degradation in Forced Degradation Study

Problem: You have subjected this compound to stress conditions, but you do not observe any significant degradation.

G cluster_cond Stress Conditions cluster_method Analytical Method start No Degradation Observed cond_mild Conditions too Mild start->cond_mild Evaluate cond_time Insufficient Stress Duration start->cond_time Evaluate method_non_si Method not Stability-Indicating start->method_non_si Evaluate method_sens Insufficient Sensitivity start->method_sens Evaluate sol_increase sol_increase cond_mild->sol_increase Solution: Increase Stressor Concentration/Temperature sol_extend sol_extend cond_time->sol_extend Solution: Extend Duration sol_develop sol_develop method_non_si->sol_develop Solution: Develop New Method (different column/mobile phase) sol_optimize sol_optimize method_sens->sol_optimize Solution: Optimize Detector Settings

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on this compound. The conditions provided are starting points and may need to be optimized based on the observed stability of the compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound (0.1 mg/mL in mobile phase) to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Dissolve the stressed solid in a suitable solvent to a final concentration of 0.1 mg/mL.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.

  • The method should be capable of separating the parent compound from all potential degradation products.

  • Use a PDA detector to check for peak purity.

  • If unknown peaks are observed, further characterization by LC-MS is recommended.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to relevant regulatory guidelines and perform their own validation studies to ensure the accuracy and reliability of their results.

Technical Support Center: Preventing Precipitation of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one in Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, its low aqueous solubility can present a significant challenge, often leading to precipitation in biological assays. This can result in inaccurate and unreliable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A1: this compound is a poorly water-soluble compound.[1][2] Precipitation commonly occurs when a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer where the compound's solubility is exceeded.

Q2: What are the physicochemical properties of this compound that I should be aware of?

A2: Key properties include a predicted pKa of approximately 12.26, suggesting it is a weak acid.[3] This means its solubility is pH-dependent and will increase in more alkaline conditions. It is soluble in polar organic solvents like DMSO.[4]

Q3: How can I increase the solubility of this compound in my assay?

A3: Several strategies can be employed, including adjusting the pH of the buffer, using co-solvents, or adding solubilizing excipients such as cyclodextrins or surfactants. The choice of method will depend on the specific requirements and constraints of your assay.

Q4: Will using DMSO as a co-solvent affect my assay?

A4: While DMSO is a powerful solvent for many poorly soluble compounds, high concentrations can interfere with biological assays.[5] It is crucial to determine the DMSO tolerance of your specific assay and keep the final concentration as low as possible, typically below 1%.

Troubleshooting Guide: Compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your assays.

Step 1: Initial Assessment and Observation

Before making significant changes to your protocol, carefully observe when and how the precipitation occurs.

  • Visual Inspection: Do you see visible particulates, cloudiness, or a film in your assay wells?

  • Timing: Does precipitation occur immediately upon dilution or over time?

  • Concentration Dependence: Does the issue worsen at higher concentrations of the compound?

Step 2: Optimizing the Stock Solution and Dilution

The way you prepare and dilute your stock solution can significantly impact solubility.

  • Stock Concentration: Avoid overly concentrated stock solutions in DMSO. While counterintuitive, a lower stock concentration requiring a larger volume for dilution can sometimes improve mixing and reduce localized high concentrations that trigger precipitation.

  • Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing. Avoid adding the buffer to the DMSO stock.

  • Stepwise Dilution: Consider a serial dilution approach in a mixture of your assay buffer and a permissible amount of co-solvent before the final dilution into the assay plate.

Step 3: Modifying the Assay Buffer

Adjusting the properties of your aqueous buffer can enhance the solubility of the compound.

  • pH Adjustment: Given the predicted acidic nature of the compound (pKa ≈ 12.26), increasing the pH of your assay buffer can improve its solubility.[3] Assess the pH tolerance of your assay system and consider testing buffers with a higher pH (e.g., pH 8.0 or 9.0).

  • Use of Co-solvents: If your assay can tolerate it, a small percentage of a water-miscible organic co-solvent other than DMSO, such as ethanol or polyethylene glycol (PEG), can be included in the final assay buffer.

Step 4: Employing Solubilizing Excipients

Excipients are inactive substances that can be added to a formulation to improve the solubility of the active compound. It is crucial to validate that the chosen excipient does not interfere with your specific assay.

ExcipientRecommended Starting ConcentrationPotential Assay Compatibility
Poloxamer 188 (Pluronic® F-68) 0.01 - 0.1% (w/v)Generally well-tolerated in cell culture and enzyme assays.[5][6][7][8] Can protect cells from shear stress.[7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1 - 10 mMWidely used to solubilize hydrophobic compounds. May interact with cell membranes at higher concentrations.[9] Can reduce protein-protein interactions.[3]
Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)Can bind to and solubilize hydrophobic compounds. Note that it is a protein and may interfere with protein-based assays.

Experimental Protocols

Protocol 1: Determining Thermodynamic Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound.

  • Add an excess amount of solid this compound to a vial containing your aqueous buffer of interest (e.g., PBS pH 7.4).

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully remove an aliquot of the supernatant without disturbing the solid material.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: Determining Kinetic Solubility using Nephelometry

This high-throughput method assesses the solubility of a compound upon rapid dilution from a DMSO stock.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the DMSO stock solution with 100% DMSO.

  • Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.

  • Rapidly add a fixed volume (e.g., 198 µL) of your aqueous assay buffer to each well.

  • Mix the plate thoroughly.

  • Measure the light scattering of each well using a nephelometer. An increase in scattered light indicates the formation of a precipitate.

  • The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer blank.[1][10][11][12]

Visualizing Troubleshooting Workflows

To aid in your decision-making process, the following diagrams illustrate logical workflows for addressing precipitation issues.

Precipitation_Troubleshooting_Workflow Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay check_stock Step 1: Review Stock Solution & Dilution Protocol start->check_stock optimize_buffer Step 2: Modify Assay Buffer check_stock->optimize_buffer Precipitation Persists solution Precipitation Resolved check_stock->solution Precipitation Resolved use_excipients Step 3: Introduce Solubilizing Excipients optimize_buffer->use_excipients Precipitation Persists optimize_buffer->solution Precipitation Resolved validate_assay Step 4: Validate Assay Performance use_excipients->validate_assay validate_assay->use_excipients Interference Observed (Try different excipient) validate_assay->solution No Assay Interference

Caption: A logical workflow for systematically troubleshooting compound precipitation in assays.

Excipient_Selection_Pathway Excipient Selection Pathway start Need to Increase Solubility with Excipients assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cells enzyme_assay Enzyme Assay assay_type->enzyme_assay Enzyme binding_assay Binding Assay assay_type->binding_assay Protein/Ligand poloxamer Consider Poloxamer 188 cell_based->poloxamer hp_beta_cd Consider HP-β-CD cell_based->hp_beta_cd enzyme_assay->poloxamer enzyme_assay->hp_beta_cd binding_assay->hp_beta_cd bsa Consider BSA (with caution) binding_assay->bsa validate_compatibility Validate Excipient Compatibility with Assay Controls poloxamer->validate_compatibility hp_beta_cd->validate_compatibility bsa->validate_compatibility

Caption: A decision pathway for selecting an appropriate solubilizing excipient based on the type of assay.

References

optimizing reaction conditions for derivatization of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the derivatization of this compound?

A1: The primary methods for derivatizing this benzimidazolone core are N-alkylation, N-acylation, and nitration of the aromatic ring. The two secondary amine functionalities at the N-1 and N-3 positions are nucleophilic and readily undergo reactions with electrophiles like alkyl halides and acyl chlorides.[1]

Q2: How can I synthesize the starting material, this compound?

A2: The most established method for synthesizing the core structure is the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea, typically by heating the mixture.[2]

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the products?

A3: Thin-layer chromatography (TLC) is suitable for monitoring the progress of the reaction. For structural elucidation and confirmation of the final products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[3]

Q4: Are there any green chemistry approaches for the derivatization of this compound?

A4: Yes, recent research focuses on applying green chemistry principles to minimize environmental impact. This includes the development and use of non-toxic, inexpensive, and recyclable catalysts. For some transformations, greener solvents are being explored to replace traditional dipolar aprotic solvents like DMF.

Troubleshooting Guides

N-Alkylation Reactions

Issue 1: Low yield or incomplete reaction.

  • Possible Cause: Insufficiently strong base to deprotonate the benzimidazolone nitrogen.

  • Troubleshooting Steps:

    • Switch to a stronger base. For instance, if you are using potassium carbonate (K₂CO₃), consider using sodium hydride (NaH).

    • Change the solvent to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants and the reactivity of the nucleophile.

    • Increase the reaction temperature. However, be cautious as this may lead to side reactions.

    • Consider using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), especially in liquid-solid phase systems.[3]

Issue 2: Formation of a mixture of N-mono- and N,N'-di-alkylated products.

  • Possible Cause: Incorrect stoichiometry of the alkylating agent.

  • Troubleshooting Steps:

    • For mono-alkylation , use approximately one equivalent of the alkylating agent.

    • For di-alkylation , use an excess of the alkylating agent (at least 2.2 equivalents) to drive the reaction to completion.[3][4]

    • The mono-substituted product can make the second nitrogen less reactive due to steric or electronic effects, which can sometimes be leveraged to favor mono-substitution.[4]

Issue 3: Difficulty in separating the desired product from starting material or byproducts.

  • Possible Cause: Similar polarities of the components in the reaction mixture.

  • Troubleshooting Steps:

    • Optimize the reaction conditions to achieve full conversion and minimize byproducts.

    • Employ column chromatography on silica gel for purification. A gradient elution system, for example, with hexane and ethyl acetate, can be effective.[3]

N-Acylation Reactions

Issue 1: Low yield in traditional N-acylation.

  • Possible Cause: Degradation of the acid chloride or poor reactivity.

  • Troubleshooting Steps:

    • Ensure the acid chloride is freshly prepared or of high quality.

    • Consider an alternative, one-step acylation method using a coupling reagent.

Issue 2: Long reaction times.

  • Possible Cause: Low reaction temperature and slow kinetics.

  • Troubleshooting Steps:

    • Employ microwave-assisted synthesis to drastically reduce reaction times, often from hours or days to minutes.[5][6]

Experimental Protocols

Protocol 1: N,N'-Di-alkylation using Phase-Transfer Catalysis

This protocol describes the di-alkylation of 5-nitrobenzimidazol-2-one, which can be adapted for this compound.

Parameter Value
Starting Material 5-Nitro-1H-benzimidazol-2(3H)-one (1.11 mmol)
Base Potassium carbonate (2.45 mmol)
Alkylating Agent e.g., Benzyl chloride (2.45 mmol)
Catalyst Tetra-n-butylammonium bromide (TBAB) (0.1 mmol)
Solvent N,N-Dimethylformamide (DMF) (20 mL)
Temperature Room temperature
Reaction Time 6 hours
Work-up Filter the inorganic salts and remove the solvent under reduced pressure. Purify the residue by column chromatography.[3]
Protocol 2: Microwave-Assisted N-Acylation

This is an efficient, single-step protocol for N-acylation.[5]

Parameter Value
Amine 1,3-dihydro-2H-benzo[d]imidazol-2-one derivative (0.983 mmol)
Carboxylic Acid Corresponding acid (0.819 mmol)
Coupling Reagent Cyanuric chloride (0.491 mmol)
Base Dry pyridine (1.23 mmol)
Solvent Dry acetonitrile (MeCN) (4.5 mL)
Microwave Conditions 140 °C for 5 minutes
Work-up Cool the reaction mixture and proceed with purification.

Visual Guides

experimental_workflow_N_alkylation cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one mix Mix & Stir start->mix base Base (e.g., K2CO3, NaH) base->mix alkylating_agent Alkylating Agent (R-X) alkylating_agent->mix solvent Solvent (e.g., DMF, THF) solvent->mix filter Filter mix->filter After reaction completion evaporate Evaporate Solvent filter->evaporate chromatography Column Chromatography evaporate->chromatography end Characterize Product (NMR, LC-MS) chromatography->end troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield / Incomplete Reaction cause1 Weak Base start->cause1 cause2 Poor Solubility start->cause2 cause3 Low Reactivity start->cause3 solution1 Use Stronger Base (e.g., NaH) cause1->solution1 solution2 Change to Polar Aprotic Solvent (e.g., DMF) cause2->solution2 solution4 Add Phase-Transfer Catalyst cause2->solution4 solution3 Increase Reaction Temperature cause3->solution3

References

Validation & Comparative

A Comparative Guide to 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one and Other Benzimidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one has garnered significant interest as a versatile synthetic intermediate and a pharmacologically active molecule. This guide provides an objective comparison of this compound with other key benzimidazole derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutics.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzene ring fused to an imidazole ring, with a methyl group at the 5-position and a carbonyl group at the 2-position of the benzimidazolone core.[1] Its chemical formula is C₈H₈N₂O, and its molecular weight is 148.16 g/mol .[2] The classical synthesis route involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[3] This compound has shown potential in various therapeutic areas, including as an anticancer and antimicrobial agent.[4] The methyl group at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity.[4]

Comparison of Biological Activities

This section compares the biological performance of this compound and its derivatives with other notable benzimidazole compounds. The data presented is a summary of findings from various in vitro studies.

Anticancer Activity

Benzimidazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.

Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound Derivative
1-(1-ethyl-5-methyl-1H-benzimidazol-2-yl)ethanone (a derivative)HOP-92 (Lung)0.19[5]
Other Benzimidazole Derivatives
1,3-dihydro-2H-benzimidazol-2-one (Unsubstituted)Not Available-Data for direct comparison on the same cell line is not readily available in the searched literature.
Bendamustine (Clinically used alkylating agent)VariousVariesA well-established anticancer drug containing the benzimidazole scaffold.[6]
2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 (Liver)0.39[7]
2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoleMGC-803 (Gastric)1.02[7]
2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA)Molt4 (Leukemia)~5A potent topoisomerase I inhibitor.[8]

Note: Direct comparative IC₅₀ values for the parent this compound against these specific cell lines were not available in the reviewed literature. The data for the derivative provides an indication of the potential of this scaffold.

Antimicrobial Activity

Benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents. Their mechanisms of action include the inhibition of bacterial cell wall synthesis, DNA replication, and quorum sensing.

Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL)

CompoundBacterial StrainMIC (µg/mL)Reference
N-acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives
Pentanoic acid derivative (Analogue 5-07)Bacillus subtilis12.5[9]
Staphylococcus aureus50.0[9]
Escherichia coli50.0[9]
Pseudomonas aeruginosa100.0[9]
4-chloro-benzoic acid derivative (Analogue 5-19)Bacillus cereus6.25[9]
Bacillus subtilis12.5[9]
Staphylococcus aureus12.5[9]
Escherichia coli50.0[9]
Pseudomonas aeruginosa100.0[9]
Other Benzimidazole Derivatives
2-(p-chlorobenzyl)-5-methyl-benzoxazolePseudomonas aeruginosa25[10]
Candida albicans6.25[10]
5,6-dimethyl-2-aminobenzimidazolePseudomonas aeruginosaIC₅₀ 37.5 µM (LasR inhibition)[11]
IC₅₀ 12.5 µM (RhlR inhibition)[11]

Note: The data for the N-acylated derivatives of 5-methyl-benzimidazolone highlights the antimicrobial potential of this scaffold when appropriately modified.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 4-methyl-1,2-phenylenediamine with urea.[3]

Protocol:

  • A mixture of 4-methyl-1,2-phenylenediamine and urea is heated at 180 °C.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solid product is collected.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) and incubated for 72 hours.

  • MTT Addition: After the incubation period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plate is incubated for 1.5 hours at 37 °C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[12]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Signaling Pathways and Mechanisms of Action

DNA Topoisomerase I Inhibition

Benzimidazole derivatives can exert their anticancer effects by inhibiting DNA topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.

DNA_Topoisomerase_I_Inhibition cluster_0 Normal DNA Replication/Transcription cluster_1 Inhibition by Benzimidazole Derivative Supercoiled_DNA Supercoiled DNA Topo_I_Binding Topoisomerase I Binds to DNA Supercoiled_DNA->Topo_I_Binding Cleavage Single-strand Cleavage Topo_I_Binding->Cleavage Rotation Controlled Rotation Cleavage->Rotation Cleavable_Complex Stabilized Cleavable Complex Religation Religation Rotation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor Benzimidazole Derivative Inhibitor->Cleavage Stabilizes Replication_Fork_Collision Replication Fork Collision Cleavable_Complex->Replication_Fork_Collision DNA_Damage DNA Double-strand Breaks Replication_Fork_Collision->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Quorum_Sensing_Inhibition cluster_0 Normal Quorum Sensing Pathway cluster_1 Inhibition by Benzimidazole Derivative LasI LasI Synthase 3O_C12_HSL 3-oxo-C12-HSL (Autoinducer) LasI->3O_C12_HSL Synthesizes LasR LasR Receptor 3O_C12_HSL->LasR Binds to LasR_Complex LasR-Autoinducer Complex Blocked_LasR Blocked LasR Receptor RhlR_Gene rhlR Gene LasR_Complex->RhlR_Gene Activates Virulence_Genes Virulence Genes LasR_Complex->Virulence_Genes Activates Inhibitor Benzimidazole Derivative Inhibitor->LasR Competitively Binds No_Activation No Gene Activation Blocked_LasR->No_Activation Leads to

References

Validating the Biological Target of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The specific biological target of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one remains to be fully elucidated, representing a significant research gap.[1] However, the broader benzimidazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including promising anticancer and antimicrobial properties.[1][2][3][4][5] This guide provides a comparative analysis of this compound with other benzimidazole derivatives, focusing on their reported biological activities and the influence of structural modifications. Furthermore, it outlines a general experimental workflow for the identification of novel biological targets for compounds such as this.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[6] This unique structure provides a versatile scaffold for the development of bioactive molecules due to its ability to form various non-covalent interactions with biological macromolecules.[1][7] The therapeutic potential of benzimidazole derivatives is vast, with different substitutions on the benzimidazole core leading to a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4][8]

The addition of a methyl group, as in this compound, can significantly influence the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity.[1] Understanding the structure-activity relationships (SAR) within the benzimidazole class is crucial for designing more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

While specific data for this compound is limited, we can infer its potential activities by comparing it with other substituted benzimidazole-2-one derivatives.

Anticancer Activity

Benzimidazole derivatives have been extensively investigated for their anticancer properties, targeting various mechanisms within cancer cells.[1][2][9] These include the inhibition of tubulin polymerization, topoisomerases, and various kinases, leading to cell cycle arrest and apoptosis.[1][2]

Table 1: Comparative Anticancer Activity of Selected Benzimidazole Derivatives

Compound/DerivativeSubstitution PatternCancer Cell Line(s)Reported IC50/ActivityPotential Mechanism of ActionReference(s)
This compound 5-MethylNot specified in literaturePotential anticancer activity noted, but not quantified.Unknown[1]
Albendazole5-(Propylthio)-1H-benzimidazol-2-yl)carbamic acid methyl esterGlioblastoma, ColorectalVaries by cell lineInhibits tubulin polymerization, induces apoptosis.[1]
Mebendazole(5-Benzoyl-1H-benzimidazol-2-yl)carbamic acid methyl esterLung, Breast, ColonVaries by cell lineDisrupts microtubules, suppresses angiogenesis.[1]
5,6-dimethylbenzimidazole derivatives5,6-DimethylBreast, LungIncreased cytotoxicity compared to unsubstituted analogs.Enhanced cellular absorption and lipophilicity.[1]
Nitrobenzimidazole derivativesNitro-substitutedPancreatic, CervicalHigh selectivityEnhanced DNA intercalation and apoptosis induction.[1]
Antimicrobial Activity

The benzimidazole scaffold is also a key component in many antimicrobial agents.[3][4][10] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.[4] Structure-activity relationship studies have shown that electron-withdrawing groups on the benzimidazole ring can enhance antimicrobial potency.[3]

Table 2: Comparative Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound/DerivativeSubstitution PatternTarget Microorganism(s)Reported MIC/ActivityPotential Mechanism of ActionReference(s)
This compound 5-MethylNot specified in literaturePotential antimicrobial activity noted, but not quantified.Unknown[1]
N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamineComplex substitutionM. leutus, E. coli, S. aureus, A. fumigatesMIC values ranging from 7.81 to 15.62 µg/mLNot specified[3]
2-Arylbenzimidazoles2-Aryl substitutionS. aureus, E. coliVaries based on aryl substituentNot specified[11]
Benzimidazole-hydrazonesHydrazone substitution at C2Candida speciesNotable antifungal activityNot specified[12]

Experimental Protocols

To validate the potential biological activities of this compound and compare it with other derivatives, the following standard experimental protocols can be employed.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Agar Streak Dilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Principle: This method involves preparing a series of agar plates containing different concentrations of the test compound. The plates are then inoculated with the microbial strains, and the lowest concentration of the compound that completely inhibits visible growth is determined as the MIC.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Agar Plate Preparation: Prepare a series of molten agar plates and add the test compound at different final concentrations (e.g., 1, 2, 4, 8, 16, 32, 64, 128 µg/mL). Also, prepare a control plate without the compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Streak the surface of each agar plate with the microbial inoculum.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • MIC Determination: Observe the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

Validating the Biological Target: A Proposed Workflow

Given that the biological target of this compound is unknown, a systematic approach is required for its identification and validation. The following workflow outlines a general strategy.

Target_Validation_Workflow cluster_Discovery Target Discovery & Hypothesis Generation cluster_Validation Target Validation phenotypic_screening Phenotypic Screening (e.g., Anticancer, Antimicrobial Assays) hypothesis Generate Target Hypothesis phenotypic_screening->hypothesis sar_analysis Structure-Activity Relationship (SAR) Analysis of Analogs sar_analysis->hypothesis in_silico In Silico Prediction (e.g., Molecular Docking, Target Prediction Software) in_silico->hypothesis affinity_chrom Affinity Chromatography-Mass Spectrometry hypothesis->affinity_chrom activity_profiling Activity-Based Protein Profiling (ABPP) hypothesis->activity_profiling genetic_approaches Genetic Approaches (e.g., CRISPR screens) hypothesis->genetic_approaches direct_binding Direct Binding Assays (e.g., SPR, ITC) affinity_chrom->direct_binding Identifies potential binders activity_profiling->direct_binding genetic_approaches->direct_binding target_engagement Target Engagement Assays (e.g., CETSA) direct_binding->target_engagement Confirms direct interaction functional_assays In Vitro Functional Assays with Recombinant Protein target_engagement->functional_assays cellular_assays Cellular Assays with Target Knockdown/Overexpression functional_assays->cellular_assays in_vivo In Vivo Model Studies cellular_assays->in_vivo

Caption: A general workflow for the identification and validation of a novel biological target for a small molecule.

Signaling Pathways of Known Benzimidazole Targets

While the specific pathway modulated by this compound is unknown, many anticancer benzimidazoles are known to interfere with critical signaling pathways involved in cell proliferation and survival. One such common target is the microtubule network, which is essential for cell division.

Microtubule_Targeting_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway G2_M_phase G2/M Phase Mitosis Mitosis G2_M_phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Apoptosis Apoptosis (Programmed Cell Death) Mitosis->Apoptosis Arrest leads to Benzimidazole Benzimidazole Derivative (e.g., Mebendazole) Tubulin Tubulin Dimers Benzimidazole->Tubulin Binds to Microtubules Microtubule Polymerization Benzimidazole->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Benzimidazole->Mitotic_Spindle Disrupts Tubulin->Microtubules Polymerizes into Microtubules->Mitotic_Spindle Forms Mitotic_Spindle->Mitosis Essential for

Caption: Simplified signaling pathway showing the mechanism of action of microtubule-targeting benzimidazole derivatives.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While its specific biological target is yet to be identified, comparative analysis with other benzimidazole derivatives suggests promising avenues for investigation, particularly in the areas of anticancer and antimicrobial research. The experimental protocols and target validation workflow provided in this guide offer a framework for researchers to systematically explore the mechanism of action of this and other novel compounds. Future research should focus on synthesizing a library of analogs of this compound to conduct comprehensive structure-activity relationship studies, which will be instrumental in pinpointing its biological target and optimizing its therapeutic potential.

References

Assessing the Selectivity of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Due to the limited availability of direct selectivity profiling data for this specific compound, this analysis is presented within the broader context of the benzimidazolone scaffold. We will explore its potential activities based on structure-activity relationship (SAR) studies of related compounds, focusing on two primary biological functions: inhibition of DNA topoisomerase I and activation of chloride secretion.

Introduction to this compound

This compound is a heterocyclic organic compound that belongs to the benzimidazolone class. While its direct pharmacological profile is not extensively documented in publicly available literature, the benzimidazolone scaffold is recognized for its diverse biological activities. Studies have indicated that derivatives of this scaffold possess potential anticancer and antimicrobial properties, and can act as activators of chloride secretion.[1] The methyl group at the 5-position is expected to influence the compound's physicochemical properties and target interactions.

Comparative Selectivity Analysis

To assess the potential selectivity of this compound, we will compare the activity of various benzimidazolone derivatives against two distinct targets: DNA topoisomerase I and the ion channels involved in chloride secretion.

Inhibition of DNA Topoisomerase I

DNA topoisomerase I is a crucial enzyme in DNA replication and transcription, making it a key target for anticancer therapies. Several benzimidazole derivatives have been investigated as inhibitors of this enzyme.

Table 1: Comparative Inhibition of DNA Topoisomerase I by Benzimidazole Derivatives

Compound/DerivativeSubstitution PatternTargetIC50 (µM)Reference CompoundIC50 (µM)
Benzofuroquinolinedione 8dFused polycyclic systemTopoisomerase I42.0Etoposide>100
Benzofuroquinolinedione 8iFused polycyclic systemTopoisomerase I64.3Etoposide>100
2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA)Complex substitutionsHuman Topoisomerase I---
Hoechst 33342Bis-benzimidazoleHuman Topoisomerase I---

Note: Specific IC50 values for DMA and Hoechst 33342 against human topoisomerase I were not provided in the source material, but they were identified as selective inhibitors.[2] The benzofuroquinolinedione derivatives, while not direct analogs, demonstrate that complex fused ring systems containing the benzimidazole core can exhibit inhibitory activity against topoisomerase I, albeit with lower potency compared to their topoisomerase II inhibition.[3] The selectivity of these compounds for topoisomerase I over topoisomerase II is noteworthy.

The structure-activity relationship studies suggest that substitutions at various positions on the benzimidazole ring can significantly influence the potency and selectivity of topoisomerase I inhibition. For instance, the presence of strong electron-withdrawing groups at the 2"-position of 5-phenylterbenzimidazoles enhanced both topoisomerase I poisoning activity and cytotoxicity.[4] This indicates that the electronic properties of the substituents on the benzimidazole scaffold are critical for its interaction with the enzyme.

Activation of Chloride Secretion

Benzimidazolone derivatives have been identified as activators of chloride secretion, a process crucial for maintaining hydration of epithelial surfaces. This activity is primarily mediated by the activation of basolateral potassium (K+) channels, which in turn drives the efflux of chloride ions through apical channels.

Table 2: Comparative Activity of Benzimidazolone Derivatives as Chloride Secretion Activators

CompoundSubstitution PatternAssayEC50/IC50 (µM)
1-ethyl-2-benzimidazolinone (1-EBIO)1-ethylChloride Secretion (T84 cells)490
5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO)1-ethyl, 5,6-dichloroChloride Secretion (T84 cells)~25
NS16191-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)BKCa Channel Activation-

Note: The EC50 for DCEBIO is estimated to be approximately 20-fold more potent than 1-EBIO in short-circuit current measurements.

Structure-activity studies have revealed that substitutions at the 5- and 6-positions of the benzimidazolone ring significantly enhance the potency of these compounds as chloride secretion activators. The compound 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) is substantially more potent than its non-chlorinated counterpart, 1-EBIO. This suggests that the methyl group at the 5-position in this compound could contribute to its activity as a chloride secretion activator, although likely to a different extent than a chloro or other electron-withdrawing group.

Experimental Protocols

DNA Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1% Triton X-100, 10% glycerol)

  • Test compound (this compound) and reference inhibitor (e.g., Camptothecin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • A reaction mixture is prepared containing the assay buffer, supercoiled plasmid DNA, and purified human topoisomerase I.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor and a positive control with a known inhibitor are also prepared.

  • The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for DNA relaxation.

  • The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.

  • The gel is stained with a DNA staining agent and visualized under UV light.

  • The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the topoisomerase I activity.

Short-Circuit Current (Isc) Measurement in T84 Cells

This electrophysiological technique measures the net ion transport across a polarized epithelial cell monolayer, providing a direct measure of chloride secretion.

Materials:

  • T84 human colon carcinoma cells

  • Permeable cell culture supports (e.g., Transwell inserts)

  • Ussing chamber system with voltage-clamp apparatus

  • Ringer's solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose)

  • Test compound (this compound) and reference activators (e.g., Forskolin)

Procedure:

  • T84 cells are cultured on permeable supports until they form a confluent and polarized monolayer with high electrical resistance.

  • The cell-bearing support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with Ringer's solution and maintained at 37°C and gassed with 95% O2/5% CO2.

  • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

  • After a stable baseline Isc is established, the test compound is added to the basolateral side of the monolayer at various concentrations.

  • The change in Isc (ΔIsc) is measured, which reflects the rate of electrogenic chloride secretion.

  • The EC50 value is determined as the concentration of the compound that produces 50% of the maximal increase in Isc.

Visualizations

DNA_Topoisomerase_I_Inhibition cluster_workflow Experimental Workflow: Topoisomerase I Relaxation Assay cluster_mechanism Mechanism of Action Start Supercoiled Plasmid DNA Incubation Incubate with Topoisomerase I & Test Compound Start->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization Visualize DNA (Ethidium Bromide) Electrophoresis->Visualization Analysis Quantify Bands (Relaxed vs. Supercoiled) Visualization->Analysis Result Determine IC50 Analysis->Result TopoI DNA Topoisomerase I DNA_Cleavage Single-Strand DNA Cleavage TopoI->DNA_Cleavage Binds to DNA DNA_Relaxation DNA Relaxation DNA_Cleavage->DNA_Relaxation Religation Religation DNA_Relaxation->Religation Inhibitor Benzimidazolone Inhibitor Inhibitor->TopoI Binds to

Caption: Workflow and mechanism of DNA Topoisomerase I inhibition assay.

Chloride_Secretion_Pathway cluster_cell Epithelial Cell cluster_assay Experimental Workflow: Short-Circuit Current (Isc) Benzimidazolone 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one K_Channel Basolateral K+ Channel (e.g., KCa) Benzimidazolone->K_Channel Activates K_Efflux K+ Efflux K_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Cl_Efflux Cl- Efflux (Secretion) Hyperpolarization->Cl_Efflux Enhances Driving Force Cl_Channel Apical Cl- Channel (e.g., CFTR) Cl_Channel->Cl_Efflux T84_Monolayer Polarized T84 Cell Monolayer Ussing_Chamber Mount in Ussing Chamber T84_Monolayer->Ussing_Chamber Measure_Isc Measure Baseline Short-Circuit Current Ussing_Chamber->Measure_Isc Add_Compound Add Test Compound (Basolateral) Measure_Isc->Add_Compound Record_Change Record Change in Isc (ΔIsc) Add_Compound->Record_Change Determine_EC50 Determine EC50 Record_Change->Determine_EC50

Caption: Signaling pathway and experimental workflow for chloride secretion.

Conclusion

While direct experimental data on the selectivity of this compound is currently lacking in the reviewed literature, the analysis of its structural class provides valuable insights into its potential biological activities. The benzimidazolone scaffold is a versatile pharmacophore that can be tailored to selectively target different biological molecules.

Based on structure-activity relationship studies of related compounds, it is plausible that this compound could exhibit activity as both a DNA topoisomerase I inhibitor and a chloride secretion activator. The methyl group at the 5-position is likely to influence its potency and selectivity for these targets.

To definitively assess the selectivity of this compound, further experimental studies are required. We recommend performing in vitro assays, such as the DNA topoisomerase I relaxation assay and short-circuit current measurements in T84 cells, to determine its IC50 and EC50 values. Furthermore, screening against a broader panel of kinases and receptors would provide a comprehensive selectivity profile and elucidate its potential as a therapeutic agent.

References

Comparative Analysis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one as a Dual Inhibitor of DNA Topoisomerase I and Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Mechanism of Action: A Dual Threat

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one emerges as a molecule of interest due to its purported dual mechanism of action, targeting fundamental processes in both cancer cell proliferation and bacterial pathogenicity.

1. Inhibition of DNA Topoisomerase I: As an inhibitor of mammalian DNA topoisomerase I, this compound is believed to interfere with the enzyme's ability to relax DNA supercoiling, a critical step in DNA replication and transcription.[1] Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cells, a hallmark of anticancer therapy.

2. Inhibition of Quorum Sensing: In the context of microbiology, this compound has been shown to disrupt quorum sensing in Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating the production of virulence factors and biofilm formation. By inhibiting this communication, the compound can potentially attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

Comparative Data on Inhibitory Activity

To contextualize the potential efficacy of this compound, the following tables present quantitative data for alternative compounds with similar mechanisms of action.

Table 1: DNA Topoisomerase I Inhibitors
Compound ClassSpecific CompoundTargetIC50 Value
Benzimidazole Derivative 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA)Human Topoisomerase IGood
Benzimidazole Derivative Hoechst 33342Human Topoisomerase IGood
Camptothecin (Non-benzimidazole) CamptothecinHuman Topoisomerase IPotent Inhibitor
Indenoisoquinoline (Non-benzimidazole) Indenoisoquinoline DerivativesHuman Topoisomerase IVaries
Indolocarbazole (Non-benzimidazole) Indolocarbazole DerivativesHuman Topoisomerase IVaries

Note: "Good" indicates effective inhibition as reported in the literature, with specific IC50 values not consistently provided across all sources.[2]

Table 2: Quorum Sensing Inhibitors (vs. Chromobacterium violaceum)
Compound ClassSpecific CompoundTarget SystemIC50 Value
Benzaldehyde Derivative (Non-benzimidazole) ortho-vanillinLasR-dependent quorum sensing437 µM
Benzaldehyde Derivative (Non-benzimidazole) CinnamaldehydeLasR-dependent quorum sensingVaries
Benzaldehyde Derivative (Non-benzimidazole) Salicylic AcidLasR-dependent quorum sensingVaries
Furanone (Non-benzimidazole) Halogenated FuranonesGeneral Quorum SensingVaries
Flavonoid (Non-benzimidazole) NaringeninLasR-dependent quorum sensingVaries

Note: The quorum sensing inhibitory activity of this compound has been qualitatively observed, but specific IC50 values against C. violaceum are not available in the reviewed literature.

Experimental Protocols

DNA Topoisomerase I Relaxation Assay

This protocol is adapted from established methods for assessing the inhibition of topoisomerase I activity.

Objective: To determine the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • 5x DNA Loading Dye

  • Agarose

  • 1x TAE Buffer

  • Ethidium bromide or other DNA stain

  • Deionized water

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer.

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine:

    • 2 µL of 10x Topoisomerase I Reaction Buffer

    • 200 ng of supercoiled plasmid DNA

    • Test compound at various concentrations (or solvent control)

    • Deionized water to a final volume of 18 µL.

  • Add 2 µL of diluted human topoisomerase I to each tube (except for a no-enzyme control).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 5x DNA loading dye.

  • Load the samples onto the agarose gel.

  • Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.

  • Stain the gel with ethidium bromide and visualize under UV light.

Data Analysis: The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band. The intensity of the bands can be quantified using densitometry software to calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol is a standard method for screening compounds for anti-quorum sensing activity based on the inhibition of violacein pigment production.

Objective: To determine if a test compound can inhibit quorum sensing-mediated violacein production in Chromobacterium violaceum.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Test compound dissolved in a suitable solvent

  • Solvent control

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.1.

  • In a 96-well plate, add a fixed volume of the diluted bacterial culture to each well.

  • Add the test compound at various concentrations to the wells. Include a solvent control and a no-compound control.

  • Incubate the plate at 30°C for 24-48 hours, or until the control wells show strong violacein production (a purple color).

  • Visually assess the inhibition of violacein production.

  • For quantitative analysis, the violacein can be extracted and measured. A common method involves adding a solvent like DMSO or ethanol to the wells, lysing the cells, and then measuring the absorbance of the supernatant at a wavelength of around 585 nm.

Data Analysis: The percentage of violacein inhibition is calculated relative to the control. The IC50 value is the concentration of the compound that results in a 50% reduction in violacein production. It is also important to assess bacterial growth (e.g., by measuring OD600) to ensure that the observed inhibition of violacein is not due to general cytotoxicity.

Visualizing the Mechanisms of Action

To further elucidate the biological context of these inhibitory activities, the following diagrams illustrate the targeted signaling pathways.

Topoisomerase_I_Inhibition cluster_DNA_Processes Normal DNA Metabolism cluster_Inhibition Inhibition Pathway DNA_Replication DNA Replication Transcription Transcription Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binds Blocked_Topoisomerase_I Inhibited Topoisomerase I Supercoiled_DNA->Blocked_Topoisomerase_I Unresolved Supercoiling Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA Relaxes Relaxed_DNA->DNA_Replication Relaxed_DNA->Transcription Inhibitor 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one Inhibitor->Topoisomerase_I Inhibits DNA_Damage DNA Strand Breaks Blocked_Topoisomerase_I->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Quorum_Sensing_Inhibition cluster_QS_Pathway Bacterial Quorum Sensing cluster_QS_Inhibition Inhibition Pathway Bacteria Gram-Negative Bacteria Autoinducers Autoinducers (AHLs) Bacteria->Autoinducers Produce Receptor Receptor Protein Autoinducers->Receptor Bind Blocked_Receptor Blocked Receptor Autoinducers->Blocked_Receptor Binding Prevented Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activate Virulence Virulence Factors & Biofilm Formation Gene_Expression->Virulence Inhibitor 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one Inhibitor->Receptor Inhibits Reduced_Virulence Reduced Virulence Blocked_Receptor->Reduced_Virulence

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one core is a key pharmacophore in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] This guide provides a comparative analysis of its structure-activity relationships (SAR), focusing on how chemical modifications to this core influence biological activity. The versatility of this scaffold has led to the development of derivatives with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be significantly altered by introducing various substituents at different positions on the benzimidazole ring. Researchers systematically modify the scaffold, particularly at the N-1, and C-5 positions, to probe these relationships.[1] These modifications influence the molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability, which in turn affects its interaction with biological targets through mechanisms like hydrogen bonding and hydrophobic interactions.[1]

For instance, the introduction of a methyl group at the C-5 position can lead to a higher synthesis yield but may decrease thermal stability compared to its unsubstituted counterpart.[1] SAR studies have been crucial in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.[1]

dot

cluster_SAR General SAR of Benzimidazol-2-one Scaffold cluster_Activities Resulting Biological Activities Core 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one Core N1 N-1 Position (Modulation of Lipophilicity, Pharmacokinetics) Core->N1 Substitution C5 C-5 Position (Target Specificity, Potency) Core->C5 Substitution Other Other Positions (C4, C6, C7) (Fine-tuning Activity) Core->Other Substitution Anticancer Anticancer N1->Anticancer Antimicrobial Antimicrobial C5->Antimicrobial AntiInflammatory Anti-inflammatory Other->AntiInflammatory cluster_workflow Drug Discovery Workflow for SAR Studies start Design Analogs of 5-Methyl-1,3-dihydro-2H- benzimidazol-2-one synthesis Chemical Synthesis of Designed Analogs start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., Antiproliferative Assay) purification->screening sar Analyze Structure-Activity Relationship (SAR) screening->sar optimization Lead Optimization (Improve Potency/Selectivity) sar->optimization Iterative Cycle invivo In Vivo Testing of Promising Candidates sar->invivo Identify Lead Compound optimization->start

References

Unveiling Binding Affinities: A Comparative Guide to 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one and its Analogs in Computational Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the binding potential of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one and its analogs through computational docking studies. It offers a side-by-side look at their interactions with key biological targets, supported by quantitative binding data and detailed experimental methodologies.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Among these, this compound has garnered interest for its potential therapeutic applications, including anticancer and antimicrobial activities.[1] Computational docking is a powerful tool used to predict the binding orientation and affinity of small molecules to their protein targets, providing crucial insights for drug design and development.[2] This guide focuses on the computational validation of the binding of this compound and related derivatives to significant biological targets.

Comparative Binding Analysis of Benzimidazole Derivatives

To illustrate the comparative binding affinities, this section presents data from a molecular docking study of various benzimidazole derivatives against E. coli DNA gyrase B, a well-established target for antibacterial agents.[3] While a specific docking study for this compound against this target was not found in the immediate literature, the data for its close analogs provide valuable insights into the structure-activity relationships within this class of compounds.

Compound IDStructureTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Analog 1a 2-azido-1H-benzo[d]imidazoleE. coli DNA gyrase B (PDB: 1KZN)-6.4Asn46, Val71[3]
Analog 1b 2-azido-5-nitro-1H-benzo[d]imidazoleE. coli DNA gyrase B (PDB: 1KZN)-6.8Asn46[3]
Analog 6a Novel Thiazole-Benzimidazole HybridE. coli DNA gyrase B (PDB: 1KZN)-9.7Not specified[3]
Analog 6b Novel Thiazole-Benzimidazole HybridE. coli DNA gyrase B (PDB: 1KZN)-9.8Not specified[3]
Ciprofloxacin (Standard Drug)E. coli DNA gyrase B (PDB: 1KZN)-7.4Not specified[3]

Note: The data presented is for benzimidazole analogs and is intended to provide a comparative framework for the potential binding of this compound.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for a computational docking study, from target and ligand preparation to the analysis of results.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Prep Target Protein Preparation (e.g., PDB structure retrieval, adding hydrogens) Grid_Generation Grid Box Generation (Defining the binding site) Target_Prep->Grid_Generation Ligand_Prep Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) Docking_Run Running Docking Algorithm (e.g., AutoDock Vina, Glide) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Scoring Scoring and Ranking (Binding energy calculation) Docking_Run->Scoring Pose_Analysis Binding Pose and Interaction Analysis Scoring->Pose_Analysis

A generalized workflow for computational molecular docking studies.

Experimental Protocols

The following provides a generalized methodology for molecular docking studies, based on common practices using widely accepted software such as AutoDock Vina and Glide.

I. Target Protein Preparation
  • Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Clean-up: Water molecules, co-factors, and existing ligands are typically removed from the PDB file.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned using force fields like OPLS (in Schrödinger's Maestro) or Gasteiger (in AutoDock Tools).[4][5]

  • Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes.[4]

II. Ligand Preparation
  • 2D to 3D Conversion: The two-dimensional structures of the ligands, including this compound and its analogs, are converted to three-dimensional structures.

  • Ligand Optimization: The 3D structures of the ligands are energy minimized using appropriate force fields.

  • Tautomeric and Ionization States: Different possible tautomeric and ionization states of the ligands at a physiological pH are generated.[4]

III. Receptor Grid Generation
  • Binding Site Definition: The active site of the target protein is defined by specifying the coordinates of a bound ligand or by identifying potential binding pockets.

  • Grid Box Creation: A grid box is generated around the defined binding site, encompassing the volume where the docking algorithm will search for favorable ligand poses.[6]

IV. Molecular Docking Simulation
  • Docking Algorithm: A docking program such as AutoDock Vina or Glide is used to perform the simulation.[4][6] These programs explore various conformations and orientations of the ligand within the grid box.

  • Scoring Function: The docking program's scoring function calculates the binding affinity (e.g., in kcal/mol) for each generated pose.[7]

V. Analysis of Docking Results
  • Pose Selection: The docked poses are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of binding.

The following diagram illustrates the logical relationship in validating a docking protocol.

docking_validation cluster_input Input Data cluster_process Validation Process cluster_evaluation Evaluation Metrics Crystal_Structure Co-crystallized Ligand-Protein Complex Redocking Re-docking of the Native Ligand Crystal_Structure->Redocking Decoy_Set Set of Known Inactive Molecules Screening Virtual Screening of Actives and Decoys Decoy_Set->Screening RMSD RMSD Calculation (< 2Å is generally considered a success) Redocking->RMSD Enrichment Enrichment Factor Calculation Screening->Enrichment

References

Benchmarking 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A Comparative Guide to Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the anticancer potential of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one against established competitor compounds, Albendazole and Mebendazole. Due to the limited public data on this compound, this document outlines a series of proposed benchmarking experiments and presents hypothetical data to illustrate how its performance could be assessed.

Introduction to the Compounds

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. While initially developed as anthelmintics, several benzimidazoles have been repurposed as potential anticancer agents.[1] This guide focuses on this compound, a less-studied member of this family, and compares it to two well-known repurposed drugs, Albendazole and Mebendazole.

  • This compound: A benzimidazole derivative with potential anticancer and antimicrobial properties, though its precise mechanism of action is not yet fully elucidated.[2] Its chemical structure is characterized by a methyl group on the benzene ring, which may influence its biological activity and pharmacokinetic profile.

  • Albendazole: An FDA-approved anthelmintic drug that has demonstrated anticancer activity by inhibiting tubulin polymerization, inducing apoptosis, and suppressing angiogenesis.[3][4] It is being investigated for various cancers, including melanoma, ovarian, and colorectal cancer.[4]

  • Mebendazole: Another widely used anthelmintic, Mebendazole, also exhibits anticancer properties primarily by disrupting microtubule function, leading to mitotic arrest and apoptosis in cancer cells.[5][6] It has shown efficacy in preclinical models of glioblastoma, melanoma, and ovarian cancer.[5][7]

Proposed Mechanism of Action: Microtubule Dynamics

The primary anticancer mechanism for many benzimidazole derivatives is the disruption of microtubule polymerization.[4][5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, these compounds inhibit the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

cluster_0 Microtubule Dynamics cluster_1 Benzimidazole Action Alpha-tubulin Alpha-tubulin Protofilament Protofilament Alpha-tubulin->Protofilament Polymerization Beta-tubulin Beta-tubulin GDP GDP Beta-tubulin->GDP hydrolyzes GTP to Beta-tubulin->Protofilament GTP GTP GTP->Beta-tubulin binds Protofilament->Alpha-tubulin Protofilament->Beta-tubulin Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Protofilament Depolymerization Benzimidazole This compound Albendazole Mebendazole Inhibition Inhibition of Polymerization Benzimidazole->Inhibition Inhibition->Protofilament CellCycleArrest G2/M Phase Cell Cycle Arrest Inhibition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Permeability Vascular Permeability Dimerization->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Benzimidazole Benzimidazole Compound Benzimidazole->VEGFR2 inhibition Start Start Benchmarking InVitro In Vitro Assays Start->InVitro MTT MTT Cytotoxicity Assay InVitro->MTT TubulinPoly Tubulin Polymerization Assay InVitro->TubulinPoly InVivo In Vivo Studies InVitro->InVivo DataAnalysis Data Analysis & Comparison MTT->DataAnalysis TubulinPoly->DataAnalysis Xenograft Tumor Xenograft Model InVivo->Xenograft Xenograft->DataAnalysis Conclusion Comparative Efficacy Determination DataAnalysis->Conclusion

References

Safety Operating Guide

Proper Disposal of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals.

The proper disposal of chemical waste is governed by stringent regulations to protect human health and the environment. This compound, a heterocyclic organic compound, must be managed as a hazardous chemical waste unless determined otherwise by a qualified professional. Adherence to federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[1][2]

Hazard Profile and Safety Precautions

According to available safety data, this compound is classified as harmful if swallowed.[3] While comprehensive toxicological data is not widely available, it is prudent to handle this compound with standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

The first critical step is to determine if the waste is hazardous.[2] Unless explicitly determined to be non-hazardous by a qualified environmental health and safety (EHS) professional, this compound and any materials contaminated with it should be treated as hazardous waste.

To comply with RCRA, a hazardous waste determination must be performed. This involves checking if the chemical is specifically listed as a hazardous waste (F, K, P, or U lists) or if it exhibits any of the four hazardous characteristics:

  • Ignitability: The ability to catch fire easily.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The ability to be harmful or fatal when ingested or absorbed.

Given that this compound is harmful if swallowed, it may exhibit the characteristic of toxicity. Your institution's EHS department should be consulted to confirm the appropriate RCRA waste code.

2. Waste Segregation:

Proper segregation of chemical waste is essential to prevent dangerous reactions.[4] this compound waste should be collected separately from other waste streams such as:

  • Acids and bases

  • Oxidizers

  • Reactive chemicals

  • Halogenated and non-halogenated solvents

Aqueous waste should be collected separately from organic solvent waste.[5]

3. Containerization and Labeling:

  • Container Selection: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is generally suitable. The container must be in good condition, with no leaks or cracks.

  • Labeling: All waste containers must be clearly and accurately labeled.[6] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: 5400-75-9

    • The specific hazards (e.g., "Toxic")

    • The accumulation start date (the date the first drop of waste was added to the container)

    • The name and contact information of the generating researcher or lab.

4. Storage:

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel and located at or near the point of generation. Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.

5. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [7]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • The most common and recommended disposal method for this type of organic chemical waste is incineration at a permitted hazardous waste facility.[7]

  • For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.

Quantitative Data Summary

ParameterValueReference
CAS Number 5400-75-9[8]
Molecular Formula C₈H₈N₂O[8]
Molecular Weight 148.16 g/mol [8]
Primary Hazard Harmful if swallowed[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of this compound Waste waste_determination Perform Hazardous Waste Determination (Consult SDS and EHS) start->waste_determination is_hazardous Is the waste hazardous? waste_determination->is_hazardous non_hazardous_disposal Dispose of as non-hazardous waste (Follow institutional guidelines) is_hazardous->non_hazardous_disposal No segregate_waste Segregate from incompatible waste streams is_hazardous->segregate_waste Yes containerize Collect in a compatible, sealed, and labeled container segregate_waste->containerize label_container Label with 'Hazardous Waste', chemical name, CAS number, hazards, and date containerize->label_container store_waste Store in a designated Satellite Accumulation Area with secondary containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup store_waste->contact_ehs incineration Dispose via incineration at a permitted hazardous waste facility contact_ehs->incineration

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 5400-75-9), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and mitigate risks associated with this chemical.

Hazard Identification and Classification

This compound is classified as harmful if swallowed. It is imperative to understand its potential hazards to implement appropriate safety measures.

Hazard Class Hazard Statement Pictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][3]Warning

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure, the following personal protective equipment should be worn when handling this compound.

Protection Type Specific Recommendations
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4]
Hand Protection Wear compatible chemical-resistant gloves.[5] Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[6] This includes a lab coat and, if necessary, fire/flame resistant and impervious clothing.[4]
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. For dusts, a particulates filter conforming to EN 143 is advised.[6]

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is critical for safety and regulatory compliance.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Handling and Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid dust formation.[1][4]

  • Avoid contact with skin and eyes.[1][4]

  • Do not eat, drink, or smoke when using this product.[1][6]

  • Wash hands and any exposed skin thoroughly after handling.[1][6]

Spill Management:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Avoid breathing dust.[1]

  • Wear appropriate PPE as outlined above.[1]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

  • Prevent the chemical from entering drains.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6]

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5] Rinse mouth with water.[1] Do not induce vomiting.[1]
Inhalation Move the victim into fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Seek medical attention.
Skin Contact Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] If skin irritation persists, call a physician.
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids.[4][6] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Get medical attention.[6]

Experimental Protocols and Workflows

The following diagrams illustrate the standard operating procedure for handling this compound and the logical steps to follow in an emergency.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup_Disposal Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical in Fume Hood Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe Handling Workflow

Emergency_Response_Plan Emergency Response Plan cluster_Ingestion Ingestion cluster_Inhalation Inhalation cluster_Skin_Contact Skin Contact cluster_Eye_Contact Eye Contact Exposure_Event Exposure Event Occurs Call_Poison_Center Call Poison Center/Doctor Exposure_Event->Call_Poison_Center Ingestion Move_to_Fresh_Air Move to Fresh Air Exposure_Event->Move_to_Fresh_Air Inhalation Remove_Clothing Remove Contaminated Clothing Exposure_Event->Remove_Clothing Skin Contact Rinse_Eyes Rinse Eyes for 15 mins Exposure_Event->Rinse_Eyes Eye Contact Rinse_Mouth Rinse Mouth Call_Poison_Center->Rinse_Mouth Provide_Oxygen Provide Oxygen/Artificial Respiration if Needed Move_to_Fresh_Air->Provide_Oxygen Seek_Medical_Attention_Inhalation Seek Medical Attention Provide_Oxygen->Seek_Medical_Attention_Inhalation Wash_Skin Wash Skin with Soap & Water Remove_Clothing->Wash_Skin Seek_Medical_Attention_Skin Seek Medical Attention if Irritation Persists Wash_Skin->Seek_Medical_Attention_Skin Remove_Contacts Remove Contact Lenses Rinse_Eyes->Remove_Contacts Seek_Medical_Attention_Eye Seek Immediate Medical Attention Remove_Contacts->Seek_Medical_Attention_Eye

Emergency Response Plan

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.